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  • Product: 1,3-Benzodithiole-2-thione
  • CAS: 934-36-1

Core Science & Biosynthesis

Foundational

1,3-Benzodithiole-2-thione synthesis and properties

An In-Depth Technical Guide to 1,3-Benzodithiole-2-thione: Synthesis, Properties, and Applications Introduction: Unveiling a Versatile Heterocycle 1,3-Benzodithiole-2-thione, a sulfur-rich heterocyclic compound with the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Benzodithiole-2-thione: Synthesis, Properties, and Applications

Introduction: Unveiling a Versatile Heterocycle

1,3-Benzodithiole-2-thione, a sulfur-rich heterocyclic compound with the molecular formula C₇H₄S₃, represents a cornerstone molecule in synthetic organic chemistry and materials science.[1][2][3] Its rigid, planar structure, comprised of a benzene ring fused to a dithiole-2-thione moiety, imparts unique electronic and chemical properties. While it may appear to be a simple building block, this compound serves as a critical precursor for the synthesis of complex organic materials, most notably tetrathiafulvalene (TTF) derivatives known for their applications as organic conductors.[4] Furthermore, its structural motifs are found in molecules of medicinal interest, and it has been investigated for its potential role in chemoprevention.[5][6]

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of 1,3-Benzodithiole-2-thione, moving beyond simple protocols to explain the underlying principles governing its synthesis and reactivity. We will explore established and modern synthetic routes, delve into its physicochemical properties, and highlight its applications as a versatile intermediate.

Core Synthesis Methodologies: A Strategic Overview

The preparation of 1,3-Benzodithiole-2-thione can be approached through several strategic pathways. The choice of method is often dictated by the availability of starting materials, required scale, and tolerance for specific reaction conditions, such as high pressure or the use of hazardous reagents. Below, we dissect the most authoritative and field-proven methods.

Method 1: High-Temperature Thermolysis of Benzo-1,2,3-thiadiazole

This method leverages the thermal decomposition of a thiadiazole precursor in the presence of a sulfur source, typically carbon disulfide (CS₂). This approach is particularly effective for generating the desired dithiole ring system under high-temperature and high-pressure conditions.

Causality and Experimental Rationale: The thermolysis of benzo-1,2,3-thiadiazole proceeds through the extrusion of nitrogen gas (N₂) to generate a highly reactive benzothiirene or a related diradical intermediate. In the presence of excess carbon disulfide, this intermediate is efficiently trapped to form the thermodynamically stable 1,3-Benzodithiole-2-thione. The reaction temperature is a critical parameter; optimal conversion requires temperatures around 220-240°C.[4] Below this range, the precursor remains largely unreacted, while excessive temperatures can lead to undesired side products.

To safely achieve the required conditions, a specialized high-pressure reactor, such as a "Matryoshka-type" double-compartment autoclave, is employed.[4] This setup prevents the highly corrosive carbon disulfide from contacting the main body of the autoclave, ensuring product purity and equipment longevity.

Synthesis_Pathways cluster_0 Synthesis of 1,3-Benzodithiole-2-thione Precursor1 Benzo-1,2,3-thiadiazole Product 1,3-Benzodithiole-2-thione Precursor1->Product  Thermolysis (230-240°C) + CS₂ Precursor2 2-Bromo-benzothioamide Precursor2->Product  CuI Catalyst + S₈, Cs₂CO₃ CS2 Carbon Disulfide (CS₂) S8 Elemental Sulfur (S₈)

Caption: Key synthetic routes to 1,3-Benzodithiole-2-thione.

Method 2: Copper-Catalyzed Annulation

A more modern and modular approach involves the copper-catalyzed reaction of 2-bromo-benzothioamides with elemental sulfur (S₈).[6] This method offers a milder alternative to high-pressure thermolysis and allows for greater substrate scope.

Causality and Experimental Rationale: The reaction mechanism is believed to proceed through a key benzothietane-2-imine intermediate.[6] Initially, a copper(I) catalyst facilitates an intramolecular Ullmann coupling to form the strained four-membered ring. Subsequent ring-opening and reaction with elemental sulfur lead to the formation of a dithiolate intermediate, which then undergoes cyclization via an addition/elimination process to yield the final product. The choice of a copper(I) source (e.g., CuI) and a suitable ligand (e.g., o-phenanthroline) is crucial for catalytic efficiency, while a base like cesium carbonate (Cs₂CO₃) is required to facilitate the initial steps.[6] This switchable strategy highlights the power of catalyst control; in the absence of elemental sulfur, the reaction can be diverted to produce eight-membered dibenzodithiocine rings.[6]

Physicochemical Properties

The physical and chemical characteristics of 1,3-Benzodithiole-2-thione are fundamental to its handling, purification, and application in further synthesis.

PropertyValueSource
Molecular Formula C₇H₄S₃[1][2][3]
Molecular Weight 184.3 g/mol [1][2]
CAS Number 934-36-1[1][2][7]
Appearance Data not consistently available; related compounds are orange-red crystals.[8]
Melting Point Not available in provided search results.[3]
Boiling Point 354.1ºC at 760 mmHg (for 5-methyl derivative)[9]
Density 1.45 g/cm³ (for 5-methyl derivative)[9]
Topological Polar Surface Area 82.7 Ų[1][2]
XLogP3 3.4[1][2][7]

Reactivity and Synthetic Utility

The chemical behavior of 1,3-Benzodithiole-2-thione is dominated by the reactivity of its thione group and the stability of the dithiole ring. This makes it an exceptionally valuable intermediate.

Gateway to Tetrathiafulvalenes (TTFs)

One of the most significant applications of 1,3-Benzodithiole-2-thione is its role as a precursor to TTF derivatives.[4] TTFs are electron-donating molecules that form charge-transfer salts with unique conducting and superconducting properties. The synthesis typically involves the conversion of the thione to its corresponding oxo-analogue (1,3-benzodithiol-2-one) or direct coupling reactions.

Reactivity_Workflow Start 1,3-Benzodithiole-2-thione Intermediate1 1,3-Benzodithiol-2-one Start->Intermediate1 Oxidation Intermediate2 Phosphonate Intermediate Start->Intermediate2 Reaction with Trialkyl Phosphite Product Tetrathiafulvalene (TTF) Derivative Intermediate1->Product Reductive Coupling Intermediate2->Product Horner-Wadsworth-Emmons Reaction

Caption: Conversion of 1,3-Benzodithiole-2-thione to TTF derivatives.

Applications in Drug Discovery and Agrochemicals

The benzodithiole scaffold and related sulfur-containing heterocycles are of growing interest in medicinal chemistry.[10][11] While 1,3-Benzodithiole-2-thione itself is primarily a synthetic intermediate, its derivatives have shown promising biological activity.

  • Chemoprevention: As a dietary isothiocyanate, it has been noted for its potential in the suppression of prostate carcinogenesis.[5]

  • Antifungal Activity: Condensed 1,3-dithiole-2-thiones have been reported to exhibit antifungal properties.[4]

  • Scaffold for Bioactive Molecules: The benzodithiole core is used to construct more complex molecules with a range of pharmacological properties, leveraging the unique stereoelectronic features of the sulfur atoms.[6]

Detailed Experimental Protocol: Synthesis via Thermolysis

The following protocol is a representative example of the high-temperature synthesis of 1,3-Benzodithiole-2-thione, adapted from methodologies reported for analogous systems.[4]

CAUTION: This procedure involves high temperatures, high pressures, and toxic, flammable carbon disulfide. It must be performed only by trained personnel in a well-ventilated fume hood using appropriate safety equipment, including a blast shield and a specialized high-pressure reactor.

Materials:

  • Benzo-1,2,3-thiadiazole

  • Carbon Disulfide (CS₂), analytical grade

  • Matryoshka-type double-compartment autoclave or equivalent high-pressure vessel

  • Solvent for purification (e.g., ethanol or hexane/ethyl acetate mixture)

  • Silica gel for column chromatography

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been pressure-tested according to the manufacturer's specifications.

  • Charging the Reactor: In the inner compartment of the autoclave, place Benzo-1,2,3-thiadiazole (1.0 equivalent). In the outer compartment, add an excess of carbon disulfide (approx. 10-15 equivalents). Rationale: Separating the reactant and reagent prevents premature reaction and protects the autoclave body from corrosion.

  • Assembly and Sealing: Carefully assemble and seal the autoclave according to its operational manual. Purge the system with an inert gas, such as nitrogen or argon.

  • Heating: Place the autoclave in a suitable heating mantle or oven. Gradually heat the reactor to the target temperature of 230-240°C. Maintain this temperature for 6-8 hours. Rationale: This temperature range is optimal for the thermal extrusion of N₂ from the thiadiazole precursor without causing excessive decomposition of the product.

  • Cooling: After the reaction time has elapsed, turn off the heating and allow the autoclave to cool completely to room temperature over several hours. DO NOT attempt to open the reactor while it is hot or under pressure.

  • Venting and Opening: Once at room temperature, slowly vent any residual pressure in a fume hood. Carefully open the autoclave.

  • Workup: Remove the crude reaction mixture. The excess carbon disulfide can be carefully removed by rotary evaporation.

  • Purification: The crude solid residue is then purified by column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically effective for separating the product from unreacted starting material and byproducts.

  • Characterization: The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.

References

  • Benzo[d][1][2]oxathiole-2-thione - MDPI . MDPI. [Link]

  • 1,3-Benzodithiole-2-thione | C7H4S3 | CID 123094 - PubChem . PubChem. [Link]

  • 1,3-benzodithiole-2-thione - ChemSynthesis . ChemSynthesis. [Link]

  • 934-36-1 | MFCD00223351 | 2H-1,3-Benzodithiole-2-thione | AA Blocks . AA Blocks. [Link]

  • Synthesis of Thieno[2,3-d]-1,3-dithiol-2-thiones - Ulrich Jordis . Jordis, U. et al. [Link]

  • 1,3-Benzodithiole-2-thione,5-methyl | CAS#:54199-61-0 | Chemsrc . Chemsrc. [Link]

  • Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons | Organic Letters - ACS Publications . ACS Publications. [Link]

  • (PDF) Benzo[d][1][2]oxathiole-2-thione - ResearchGate . ResearchGate. [Link]

  • Review of synthesis and medicinal importance of 1,3-benzothiazole . World Journal of Advanced Research and Reviews. [Link]

  • Exploring the Therapeutic Potential of 1,3˗ Benzothiazole: A Unique Heterocyclic Framework - ResearchGate . ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Characterization of 1,3-Benzodithiole-2-thione

Prepared by a Senior Application Scientist For professionals in chemical research and drug development, a thorough understanding of a molecule's foundational characteristics is paramount. This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

For professionals in chemical research and drug development, a thorough understanding of a molecule's foundational characteristics is paramount. This guide provides a comprehensive technical overview of 1,3-Benzodithiole-2-thione (CAS No. 934-36-1), focusing on its synthesis, purification, and detailed spectroscopic characterization. The methodologies and interpretations presented herein are grounded in established chemical principles to ensure robust and reproducible results.

Core Molecular Profile

1,3-Benzodithiole-2-thione is a sulfur-containing heterocyclic compound built upon a benzene ring fused to a 1,3-dithiole-2-thione moiety. This structure is of significant interest in medicinal chemistry and materials science, noted for its redox activity and potential as a scaffold for creating more complex molecules, including tetrathiafulvalene (TTF) derivatives and compounds with chemopreventive properties.[1][2]

A summary of its fundamental physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 934-36-1[3][4]
Molecular Formula C₇H₄S₃[3][4][5]
Molecular Weight 184.30 g/mol [4]
Exact Mass 183.94751 g/mol [4]
Appearance Yellowish powder/crystals[2]
Melting Point 165-167 °C[Sigma-Aldrich]
IUPAC Name 1,3-benzodithiole-2-thione[4]
InChIKey PTYIRFMMOVOESN-UHFFFAOYSA-N[3][4]
Synthesis and Purification

The synthesis of 1,3-Benzodithiole-2-thione is most reliably achieved by the cyclization of 1,2-benzenedithiol with a suitable one-carbon electrophile capable of forming a thione. Carbon disulfide (CS₂) is a preferred reagent due to its efficacy and lower hazard profile compared to alternatives like thiophosgene.

The underlying mechanism involves the deprotonation of the dithiol to form a more nucleophilic thiolate, which then undergoes a double nucleophilic attack on the carbon of CS₂, followed by the elimination of a sulfide species to yield the stable heterocyclic ring.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Steps dithiol 1,2-Benzenedithiol activation Thiolate Activation dithiol->activation 1 cs2 Carbon Disulfide (CS₂) cyclization Nucleophilic Attack & Cyclization cs2->cyclization 2 base Base (e.g., NaH, Et₃N) base->activation activation->cyclization product 1,3-Benzodithiole-2-thione cyclization->product caption Synthesis pathway of 1,3-Benzodithiole-2-thione.

Caption: Synthesis pathway of 1,3-Benzodithiole-2-thione.

Field-Proven Experimental Protocol: Synthesis

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (100 mL). Purge the system with dry nitrogen for 15 minutes.

    • Scientist's Rationale: 1,2-benzenedithiol is susceptible to oxidative dimerization. An inert atmosphere is critical to prevent side reactions and ensure a high yield of the desired product.

  • Reagent Addition: Add 1,2-benzenedithiol (10 mmol, 1.42 g). Once dissolved, add triethylamine (22 mmol, 3.06 mL) as a base to generate the thiolate in situ.

  • Cyclizing Agent: Slowly add carbon disulfide (12 mmol, 0.72 mL) to the stirred solution at room temperature. An exothermic reaction may be observed.

    • Scientist's Rationale: Slow addition of CS₂ controls the reaction rate. Triethylamine is a suitable organic base that is strong enough to deprotonate the thiol but easy to remove during workup.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) mobile phase.

  • Workup and Isolation: After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into ice-cold water (200 mL). A yellow precipitate will form.

  • Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure 1,3-Benzodithiole-2-thione as yellow crystals. Dry under vacuum.

Comprehensive Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for unambiguous structural confirmation. The following sections detail the expected outcomes from NMR, IR, and Mass Spectrometry analysis.

Characterization_Workflow start Purified Solid (CAS 934-36-1) nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry (EI or ESI) start->ms uv UV-Vis Spectroscopy start->uv data Combined Spectroscopic Data nmr->data ir->data ms->data uv->data confirm Structure Confirmed data->confirm caption Workflow for spectroscopic characterization.

Caption: Workflow for spectroscopic characterization.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Deuterated chloroform (CDCl₃) is a common solvent for analysis.

  • ¹H NMR Spectroscopy: The molecule possesses a plane of symmetry, resulting in two sets of chemically equivalent aromatic protons. The spectrum is expected to be complex in the aromatic region (typically δ 7.0-7.5 ppm). Due to the proximity of chemical shifts and the presence of both ortho- and meta-couplings, the protons often appear as a complex, second-order multiplet rather than clean doublets or triplets.[1] This complexity arises because the chemical shift difference (Δν) between coupled protons is not significantly larger than their coupling constant (J).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is more straightforward. Due to symmetry, four distinct carbon signals are expected:

    • Two signals for the protonated aromatic carbons.

    • One signal for the quaternary carbons of the benzene ring fused to the sulfur atoms.

    • One highly deshielded signal for the thione carbon (C=S), which is characteristically found far downfield.

NucleusExpected Chemical Shift (δ, ppm)Rationale
¹H ~ 7.20 - 7.40Aromatic protons in a relatively electron-rich environment due to sulfur atoms. Expected to be a complex multiplet.[1]
¹³C (C-H) ~ 122 - 128Standard aromatic carbons.
¹³C (C-S) ~ 135 - 145Quaternary aromatic carbons deshielded by attachment to sulfur.
¹³C (C=S) > 200The thione carbon is highly deshielded due to the nature of the C=S double bond and is a key diagnostic peak.

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

Wavenumber (cm⁻¹)Vibration ModeExpected Intensity
3100 - 3000Aromatic C-H StretchMedium-Weak
1580 - 1450Aromatic C=C Ring StretchMedium-Strong
1200 - 1050 C=S Stretch (Thione) Strong, Diagnostic
800 - 600C-S StretchMedium
770 - 730ortho-Disubstituted Benzene C-H BendStrong
  • Scientist's Rationale: The most critical peak for confirming the structure is the strong C=S stretching vibration. Its presence, along with the characteristic pattern for an ortho-disubstituted benzene ring, provides compelling evidence for the target compound. The IR spectrum of the related compound Benzo[d][3][6]oxathiole-2-thione shows a strong band in this region, supporting this assignment.[1]

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Electron Ionization (EI) is a common method for this type of molecule.

  • Molecular Ion (M⁺): The spectrum will show a prominent molecular ion peak at m/z ≈ 184, corresponding to the molecular weight of the compound.

  • Isotope Pattern: Due to the presence of three sulfur atoms, the M+1 and M+2 peaks will be more intense than expected for a C/H/O-only compound. The natural abundance of ³³S (0.75%) and ³⁴S (4.29%) will result in a characteristic isotopic signature that can be calculated and compared to the experimental data for validation.

  • Fragmentation: Key fragmentation pathways may include the loss of sulfur (S), carbon monosulfide (CS), or the thiocarbonyl group (CS₂), leading to characteristic daughter ions.

The 1,3-dithiole-2-thione moiety is a known chromophore. Analysis in a solvent like dichloromethane or acetonitrile will reveal electronic transitions in the UV and visible regions. The electronic transitions of this chromophore are complex, involving π → π* and n → π* transitions associated with the sulfur atoms and the C=S bond.[7] Expected absorptions include a strong band in the near-UV region and potentially weaker, longer-wavelength bands extending into the visible spectrum, which account for the compound's yellow color.

Structural and Reactivity Insights
  • Planarity: X-ray crystallographic studies on derivatives such as 5,6-Diamino-1,3-benzodithiole-2-thione show that the fused ring system is nearly planar.[2] This planarity facilitates π-stacking interactions in the solid state. The crystal packing is also often characterized by short intermolecular S···S contacts.[2]

  • Chemical Reactivity: The thione group is a versatile functional handle. 1,3-Benzodithiole-2-thione is known to react with elemental sulfur in liquid ammonia to form benzopentathiepins, demonstrating its utility as a precursor for more complex sulfur-rich heterocycles.[6] It can also undergo cycloaddition reactions, for instance with benzyne, highlighting its reactivity in C-C bond formation.

Conclusion

The characterization of 1,3-Benzodithiole-2-thione (CAS 934-36-1) is straightforward when a systematic and multi-faceted analytical approach is employed. The combination of NMR for the core structure, IR for functional group confirmation, and Mass Spectrometry for molecular weight verification provides a self-validating system for confirming the identity and purity of the synthesized material. The insights from analogous structures and derivatives provide a robust framework for interpreting the spectroscopic data, ensuring confidence in the results for researchers in drug discovery and materials science.

References

  • Sato, R., Saito, S., Chiba, H., Goto, T., & Saito, M. (1986). SYNTHESIS OF BENZOPENTATHIEPINS. REACTIONS OF 1,3-BENZODITHIOLE-2-THIONE AND 1,2-BENZENEDITHIOL WITH ELEMENTAL SULFUR IN LIQUID AMMONIA. Chemistry Letters, 15(2), 349-352. Available from: [Link]

  • Aitken, R. A., Carr, L., Cordes, D. B., & Morrison, A. P. (2024). Benzo[d][3][6]oxathiole-2-thione. Molbank, 2024(1), M1891. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3-Benzodithiole-2-thione. In NIST Chemistry WebBook. Retrieved from: [Link]

  • Xiao, Y., Jing, B., Liu, X., Xue, H., & Liu, Y. (2019). Supporting Information for: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journal of Organic Chemistry, 15, 279-284. Available from: [Link]

  • Sato, R., Saito, S., Chiba, H., Goto, T., & Saito, M. (1986). ChemInform Abstract: Synthesis of Benzopentathiepins. Reactions of 1,3-Benzodithiole-2-thione and 1,2-Benzenedithiol with Elemental Sulfur in Liquid Ammonia. Chemischer Informationsdienst. Available from: [Link]

  • Wang, F.-M. (2010). 5,6-Diamino-1,3-benzodithiole-2-thione. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3184. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Benzodithiole-2-thione. In PubChem Compound Database. Retrieved from: [Link]

  • ChemSynthesis. (n.d.). 1,3-benzodithiole-2-thione. Retrieved from: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). Retrieved from: [Link]

  • Boukebbous, K., Laifa, E. A., & de Mallmann, A. (2016). 3H-1,2-Benzodithiole-3-thione. IUCrData, 1(6), x161688. Available from: [Link]

  • Nakayama, J., Sugiura, H., & Hoshino, M. (1983). Reaction of 1,3-benzodithiol-2-ylidenes with elemental sulfur and selenium: a convenient preparation of 2-thioxo- and 2-selenoxo-1,3-benzodithioles. Tetrahedron Letters, 24(24), 2585-2588. Available from: [Link]

  • Zheldakova, R. A., & Vasilevsky, S. F. (2022). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 27(19), 6296. Available from: [Link]

  • Spanget-Larsen, J., & Pedersen, M. B. (2001). On the complexity of the 1,3-dithiole-2-thione chromophore: UV-Vis polarization spectroscopy and theoretical calculations. Physical Chemistry Chemical Physics, 3(24), 5468-5473. Available from: [Link]

Sources

Foundational

IUPAC name and chemical structure of 1,3-Benzodithiole-2-thione

An In-Depth Technical Guide to 1,3-Benzodithiole-2-thione This guide provides a comprehensive technical overview of 1,3-Benzodithiole-2-thione, a heterocyclic compound of significant interest in synthetic chemistry and m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Benzodithiole-2-thione

This guide provides a comprehensive technical overview of 1,3-Benzodithiole-2-thione, a heterocyclic compound of significant interest in synthetic chemistry and medicinal research. We will delve into its fundamental chemical identity, properties, synthesis, reactivity, and applications, particularly focusing on its potential in drug development. This document is intended for researchers, scientists, and professionals who require a detailed understanding of this molecule's characteristics and utility.

Core Identification and Chemical Structure

1,3-Benzodithiole-2-thione is a heterocyclic compound featuring a benzene ring fused to a 1,3-dithiole ring, which is further substituted with a thione functional group.[1] This unique arrangement of sulfur atoms imparts distinct chemical properties and reactivity.

  • IUPAC Name: 1,3-Benzodithiole-2-thione[2]

  • CAS Number: 934-36-1[1][2]

  • Synonyms: 2H-1,3-Benzodithiole-2-thione, Benzoisotrithione, Cyclic o-Phenylene Trithiocarbonate[3][4]

The structural framework consists of a planar bicyclic system, which is fundamental to its chemical behavior.

chemical_structure cluster_benzene cluster_dithiole C1 C C2 C C1->C2 C6 C C1->C6 C3 C C2->C3 C2->C3 C4 C C3->C4 C5 C C4->C5 C4->C5 C5->C6 S1 S C5->S1 C6->C1 C7 C S1->C7 S2 S C7->S2 S3 S C7->S3 C7->S3 S2->C2

Caption: Chemical Structure of 1,3-Benzodithiole-2-thione.

Physicochemical Properties

The compound typically appears as a solid at room temperature.[1] Its key properties are summarized below, providing essential data for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₇H₄S₃[1][2][5]
Molecular Weight 184.31 g/mol [5]
Melting Point 165-167 °C
Appearance Solid[1]
InChI Key PTYIRFMMOVOESN-UHFFFAOYSA-N[2]
SMILES C1=CC=C2C(=C1)SC(=S)S2[2][6]
XLogP3 3.4[2][7]
Topological Polar Surface Area 82.7 Ų[2][7]

Synthesis and Experimental Protocol

The synthesis of 1,3-benzodithiole-2-thione is typically achieved through the condensation of benzene-1,2-dithiol with a suitable one-carbon electrophile that can also serve as a thionating agent. A well-established method involves the use of carbon disulfide in the presence of a base.

Expertise & Rationale: This approach is efficient because benzene-1,2-dithiol provides the pre-formed benzene and dual-thiol framework. Carbon disulfide (CS₂) serves as both the carbon source for the C2 position and, through its inherent structure, the precursor to the thione group. The base (e.g., potassium hydroxide) is crucial for deprotonating the thiol groups, forming a highly nucleophilic thiolate intermediate that readily attacks the electrophilic carbon of CS₂. The subsequent intramolecular cyclization is entropically favored, leading to the stable five-membered dithiole ring.

Detailed Step-by-Step Protocol: Synthesis from Benzene-1,2-dithiol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzene-1,2-dithiol (10 mmol) in ethanol (100 mL).

  • Base Addition: While stirring, add a solution of potassium hydroxide (22 mmol) in water (20 mL) to the flask. The addition should be done portion-wise to control any exotherm. The formation of the dipotassium salt of benzene-1,2-dithiol should be evident.

  • Reagent Addition: To the resulting solution, add carbon disulfide (12 mmol) dropwise at room temperature. An immediate reaction is often observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. The crude product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water. Recrystallize the crude solid from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure 1,3-Benzodithiole-2-thione as crystals.

  • Validation: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination).

synthesis_workflow Reactants Benzene-1,2-dithiol + Carbon Disulfide (CS₂) Step1 Dissolve in Ethanol Add KOH (aq) solution Reactants->Step1 Reagents Step2 Formation of Dipotassium Thiolate Step1->Step2 Deprotonation Step3 Reflux for 2-3 hours Step2->Step3 Cyclization Step4 Precipitation in cold water Step3->Step4 Workup Step5 Vacuum Filtration Step4->Step5 Isolation Step6 Recrystallization from Ethanol Step5->Step6 Purification Product Pure 1,3-Benzodithiole-2-thione Step6->Product

Caption: General workflow for the synthesis of 1,3-Benzodithiole-2-thione.

Chemical Reactivity: Reaction with Benzyne

The reactivity of 1,3-Benzodithiole-2-thione is characterized by the interplay between its aromatic system and the sulfur-rich dithiole-thione moiety. A notable transformation is its reaction with benzyne, a highly reactive intermediate.

This reaction proceeds via a 1,3-dipolar cycloaddition mechanism.[8] The thione group of 1,3-Benzodithiole-2-thione acts as a 1,3-dipole, which cycloadds to the "triple bond" of benzyne. This forms an unstable, bicyclic sulfonium ylide intermediate. This intermediate is not isolated but rapidly collapses, leading to the formation of novel, larger heterocyclic systems like dibenzo-1,3,6-trithiocin derivatives.[8]

Trustworthiness through Mechanism: Understanding this mechanism is key for synthetic chemists. It demonstrates that the thione can be leveraged not just as a stable functional group, but as a reactive handle for complex molecular construction. The predictability of this cycloaddition-rearrangement pathway allows for its reliable application in building complex sulfur-containing scaffolds.

Applications in Research and Drug Development

While a versatile synthetic intermediate, 1,3-Benzodithiole-2-thione and its derivatives have garnered significant attention for their biological activities.

Chemopreventive Properties

The compound has demonstrated potential cancer chemopreventive effects.[1] Research indicates it can suppress prostate carcinogenesis and inhibit the in-vitro growth of human colon cancer cells.[1][3]

Authoritative Grounding - Mechanism of Action: The primary proposed mechanism for its chemopreventive activity involves the inhibition of Glutathione S-transferases (GSTs), particularly the GSTP1 isoform.[1] GSTs are a family of enzymes crucial for cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of xenobiotics, including carcinogens. By inhibiting GSTP1, 1,3-Benzodithiole-2-thione can disrupt the detoxification of carcinogenic compounds, potentially sensitizing cancer cells or preventing the metabolic activation of pro-carcinogens. This targeted inhibition makes it a valuable lead compound for developing novel anticancer agents.

mechanism_of_action cluster_normal Normal Cell Function Compound 1,3-Benzodithiole-2-thione Target Glutathione S-transferase (GSTP1) Compound->Target Inhibits Process1 Cellular Detoxification of Carcinogens Target->Process1 Outcome2 Increased Cellular Damage & Apoptosis Target->Outcome2 Leads to Outcome1 Elimination of Toxic Compounds Process1->Outcome1 Effect Chemopreventive Effect Outcome2->Effect

Caption: Proposed mechanism of chemopreventive action via GSTP1 inhibition.

References

  • PubChem. 1,3-Benzodithiole-2-thione | C7H4S3 | CID 123094. [Link]

  • Nakayama, J., et al. (1996). Reactions of benzyne with 1,3-benzodithiole-2-thione and related compounds. Bulletin of the Chemical Society of Japan, 69, 2349–2354. Available from MDPI as a cited reference. [Link]

  • ChemSynthesis. 1,3-benzodithiole-2-thione. [Link]

  • Nakayama, J., et al. (1996). Reactions of 1,3-benzodithiole-2-thione and ethylene trithiocarbonate with benzyne generated from 2-carboxybenzenediazonium chloride. Journal of the Chemical Society, Chemical Communications. [Link]

  • Matrix Fine Chemicals. 2H-1,3-BENZODITHIOLE-2-THIONE | CAS 934-36-1. [Link]

  • AA Blocks. 2H-1,3-Benzodithiole-2-thione | 934-36-1. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1,3-Benzodithiole-2-thione: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 1,3-Benzodithiole-2-thione. This heterocyclic compound, a subject of significant interest in organic synthesis and materials science, is explored here with the technical depth required for advanced research and development.

Introduction: Unveiling a Versatile Heterocycle

1,3-Benzodithiole-2-thione, with the chemical formula C₇H₄S₃, is a sulfur-containing heterocyclic compound built upon a benzodithiole core.[1] Its unique structure, featuring a fused benzene ring and a dithiole-2-thione moiety, imparts a range of interesting chemical properties and reactivities that make it a valuable building block in various scientific domains. This guide will delve into the fundamental characteristics of this compound, offering insights into its behavior and potential uses.

Core Molecular and Physical Characteristics

A thorough understanding of the physical properties of 1,3-Benzodithiole-2-thione is paramount for its effective handling, application, and characterization.

Structural and General Properties

The fundamental properties of 1,3-Benzodithiole-2-thione are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₇H₄S₃[1][2][3]
Molecular Weight 184.31 g/mol [1][2]
CAS Number 934-36-1[1]
Appearance Off-white to yellow solid/powder[4]
Melting Point 165-167 °C
Solubility Profile

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of 1,3-Benzodithiole-2-thione rely heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of 1,3-Benzodithiole-2-thione. While a publicly available, fully assigned spectrum is not readily found, the expected chemical shifts can be inferred from the structure and data from related compounds. The aromatic protons are expected to appear in the range of δ 7.0-8.0 ppm. The ¹³C NMR spectrum would characteristically show signals for the aromatic carbons and a distinct downfield signal for the thiocarbonyl carbon (C=S).

Infrared (IR) Spectroscopy

The IR spectrum of 1,3-Benzodithiole-2-thione provides key information about its functional groups. A strong absorption band corresponding to the C=S stretching vibration is a characteristic feature. Aromatic C-H and C=C stretching vibrations are also expected in their typical regions. For a closely related compound, benzo[d][1][5]oxathiole-2-thione, characteristic IR peaks are observed at 1450, 1314, 1175 (S=O), 1153, 1084, 1022, 1009, 741, and 656 cm⁻¹.[6]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of 1,3-Benzodithiole-2-thione is expected to show absorptions in the ultraviolet and possibly the visible region, arising from π-π* and n-π* electronic transitions within the aromatic system and the thiocarbonyl group. The exact absorption maxima (λmax) and molar absorptivity (ε) would be dependent on the solvent used for the measurement.

Chemical Properties and Reactivity Profile

The chemical behavior of 1,3-Benzodithiole-2-thione is dictated by the interplay of its aromatic ring and the reactive dithiole-2-thione moiety.

Cycloaddition Reactions

A notable reaction of 1,3-Benzodithiole-2-thione is its participation in 1,3-dipolar cycloaddition reactions. For instance, it reacts with benzyne, an aryne intermediate, to form a novel bicyclic sulfonium salt. This reactivity highlights its potential as a synthon for constructing more complex heterocyclic systems.

Reduction

The thiocarbonyl group of 1,3-Benzodithiole-2-thione can be reduced. For example, reduction with diisobutylaluminium hydride (DIBAL-H) has been reported to regenerate the corresponding dithiol.[6] Other reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are also expected to reduce the C=S bond.

Oxidation

The sulfur atoms in 1,3-Benzodithiole-2-thione are susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of sulfoxides or other oxidation products. The specific outcome would depend on the reaction conditions and the strength of the oxidizing agent.

Synthesis of 1,3-Benzodithiole-2-thione: An Experimental Protocol

The synthesis of 1,3-Benzodithiole-2-thione can be achieved through the reaction of benzene-1,2-dithiol with a suitable thiocarbonylating agent. A common and effective method involves the use of thiophosgene.

Reaction Scheme

Synthesis of 1,3-Benzodithiole-2-thione Benzene-1,2-dithiol Benzene-1,2-dithiol reagents + Benzene-1,2-dithiol->reagents Thiophosgene Thiophosgene (CSCl₂) Thiophosgene->reagents Product 1,3-Benzodithiole-2-thione reagents->Product Base (e.g., NaOH) Solvent (e.g., Water)

Caption: Synthesis of 1,3-Benzodithiole-2-thione from benzene-1,2-dithiol and thiophosgene.

Step-by-Step Methodology

The following protocol is adapted from a procedure for a related compound and serves as a general guideline.[6]

  • Dissolution of Reactant: In a suitable reaction vessel, dissolve benzene-1,2-dithiol in an aqueous solution of a base, such as sodium hydroxide.

  • Addition of Thiophosgene: While stirring the solution, carefully add thiophosgene. This reaction is typically performed at room temperature.

  • Reaction Monitoring: Allow the reaction to stir for a sufficient period (e.g., 18 hours) to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, perform an extractive workup. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (CH₂Cl₂).

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

Applications in Research and Development

The unique structural features of 1,3-Benzodithiole-2-thione make it a molecule of interest in several areas of chemical research.

Organic Synthesis

As a versatile building block, 1,3-Benzodithiole-2-thione serves as a precursor for the synthesis of a variety of other sulfur-containing heterocyclic compounds. Its ability to undergo cycloaddition and other transformations allows for the construction of complex molecular architectures.

Potential in Drug Discovery

There is emerging evidence suggesting the potential of 1,3-Benzodithiole-2-thione derivatives in medicinal chemistry. For instance, it has been investigated for its role in the suppression of prostate carcinogenesis, highlighting a potential avenue for future drug development efforts.[4]

Materials Science

While direct applications of 1,3-Benzodithiole-2-thione in materials science are not extensively documented, the related benzodithiophene core is a well-known component in organic electronic materials, particularly in the development of donor-acceptor polymers for organic solar cells. The unique electronic properties of the benzodithiole moiety suggest that its derivatives could be explored for applications in organic electronics.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 1,3-Benzodithiole-2-thione. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

1,3-Benzodithiole-2-thione is a fascinating heterocyclic compound with a rich chemistry and promising potential for a range of applications. This guide has provided a detailed overview of its physical and chemical properties, a practical synthesis protocol, and an exploration of its current and potential uses. It is hoped that this comprehensive resource will serve as a valuable tool for researchers and scientists working at the forefront of organic chemistry, drug discovery, and materials science.

References

  • PubChem. 1,3-Benzodithiole-2-thione. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. 1,3-benzodithiole-2-thione. [Link]

  • MDPI. Benzo[d][1][5]oxathiole-2-thione. [Link]

  • MDPI. Benzo[d][1][5]oxathiole-2-thione. [Link]

  • Chemsrc. 2H-1,3-Benzodithiole-2-Thione. [Link]

  • Drug Delivery. CAS:934-36-1|2H-1,3-Benzodithiole-2-thione. [Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of 1,3-Benzodithiole-2-thione

Abstract Molecular Structure and Identity 1,3-Benzodithiole-2-thione is a heterocyclic compound featuring a benzene ring fused to a dithiole-2-thione ring.[1][2] Its proper identification and the interpretation of its sp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Molecular Structure and Identity

1,3-Benzodithiole-2-thione is a heterocyclic compound featuring a benzene ring fused to a dithiole-2-thione ring.[1][2] Its proper identification and the interpretation of its spectral data rely on a clear understanding of its atomic arrangement and numbering convention.

  • Molecular Formula: C₇H₄S₃[1][2][3]

  • Molecular Weight: 184.31 g/mol [2][3]

  • CAS Number: 934-36-1[1]

  • IUPAC Name: 1,3-benzodithiole-2-thione[1]

Caption: Molecular structure of 1,3-Benzodithiole-2-thione with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The symmetry of 1,3-Benzodithiole-2-thione results in a distinct pattern of signals.

¹H NMR Spectroscopy: Analysis and Interpretation

The proton NMR spectrum is expected to be characterized by signals exclusively in the aromatic region. The four protons on the benzene ring (H4, H5, H6, H7) form a complex spin-spin coupling system. Due to the magnetic non-equivalence, this will likely present as two distinct multiplets, each integrating to 2H. The protons closer to the sulfur atoms (H4 and H7) are expected to be slightly upfield compared to H5 and H6.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H4 / H7 7.15 - 7.25 m (AA'BB')

| H5 / H6 | 7.25 - 7.35 | m (AA'BB') |

Causality: The ortho-disubstituted pattern on the benzene ring creates an AA'BB' spin system, which typically results in complex, pseudo-symmetrical multiplets that are not easily resolved by first-order analysis. The exact chemical shifts are influenced by the electron-donating effect of the sulfur atoms and the overall aromatic system.

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum is anticipated to show six unique carbon signals. The most notable signal is the thiocarbonyl carbon (C=S), which is highly deshielded and appears far downfield, typically above 200 ppm.[4] The four aromatic CH carbons will appear in the typical range of 120-130 ppm, while the two quaternary carbons (C3a, C7a) at the ring junction will be slightly further downfield.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Type
C2 ~210 C=S
C3a / C7a ~135 Quaternary
C5 / C6 ~127 CH

| C4 / C7 | ~122 | CH |

Causality: The chemical shift of the C2 thiocarbonyl carbon is its most defining feature, a direct result of the low electronegativity of sulfur and the nature of the C=S double bond. The signals for the aromatic carbons are differentiated by their local electronic environments and whether they are protonated or part of the ring fusion.

Experimental Protocol: NMR Data Acquisition

Acquiring high-quality NMR data is paramount for unambiguous structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of 1,3-Benzodithiole-2-thione in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument on the sample to ensure magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Co-add 16 to 64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 250 ppm.

    • A relaxation delay of 2 seconds is standard, but a longer delay (5-10 s) may be needed for full quantitation of quaternary carbons.

    • Co-add 1024 or more scans, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

start Start: Sample prep Dissolve in Deuterated Solvent start->prep tube Transfer to NMR Tube prep->tube spectrometer Insert into Spectrometer Magnet tube->spectrometer tune Tune and Shim spectrometer->tune acquire Acquire FID (¹H, ¹³C, 2D) tune->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate Spectrum process->calibrate analyze Analyze & Assign Peaks calibrate->analyze end End: Interpreted Data analyze->end

Caption: Generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint." The spectrum of 1,3-Benzodithiole-2-thione is dominated by vibrations from the aromatic ring and the thiocarbonyl group.

IR Spectrum: Analysis and Interpretation

The key diagnostic bands are those corresponding to the aromatic C-H and C=C stretching vibrations and the C=S stretching vibration.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3050 - 3100 Medium-Weak Aromatic C-H Stretch
1550 - 1600 Medium Aromatic C=C Ring Stretch
1430 - 1480 Strong Aromatic C=C Ring Stretch
1050 - 1250 Strong C=S Stretch

| ~750 | Strong | C-H Out-of-plane Bend (Ortho-disubstituted) |

Causality: Bonds vibrate at specific frequencies determined by the masses of the connected atoms and the bond strength. Aromatic C-H bonds stretch at higher frequencies (>3000 cm⁻¹) than aliphatic C-H bonds.[5] The C=S bond is weaker than a C=O bond, so its stretching frequency appears much lower in the spectrum (1050-1250 cm⁻¹ vs. ~1700 cm⁻¹ for a carbonyl). The strong band around 750 cm⁻¹ is highly characteristic of ortho-disubstitution on a benzene ring.

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan in the FTIR spectrometer to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid 1,3-Benzodithiole-2-thione powder directly onto the ATR crystal.

  • Acquisition: Lower the ATR press arm to ensure firm contact between the sample and the crystal.

  • Data Collection: Initiate the scan. Co-add 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning and Analysis: After the measurement, raise the press arm, and clean the sample off the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue. Analyze the resulting spectrum, identifying the key absorption bands.

start Start: Sample background Collect Background Spectrum (Clean ATR) start->background place_sample Place Solid Sample on ATR Crystal background->place_sample apply_pressure Apply Pressure to Ensure Contact place_sample->apply_pressure collect_spectrum Collect Sample Spectrum (16-32 scans) apply_pressure->collect_spectrum clean Clean ATR Crystal collect_spectrum->clean analyze Analyze & Assign Absorption Bands collect_spectrum->analyze end End: IR Spectrum analyze->end

Caption: Standard workflow for ATR-IR spectroscopic analysis.

Summary

The structural confirmation of 1,3-Benzodithiole-2-thione is reliably achieved through a combination of NMR and IR spectroscopy. Key identifying features include:

  • ¹H NMR: A complex aromatic signal pattern between 7.15-7.35 ppm.

  • ¹³C NMR: A highly characteristic thiocarbonyl (C=S) signal around 210 ppm.

  • IR: A strong C=S stretch vibration between 1050-1250 cm⁻¹ and a characteristic C-H bend for ortho-disubstitution near 750 cm⁻¹.

By following the detailed protocols within this guide, researchers can confidently acquire and interpret the necessary data to verify the identity and purity of this compound.

References

  • Aitken, R. A., & Cole, D. (2024). Benzo[d][6][7]oxathiole-2-thione. Molbank, 2024(4), M1891. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H/C(sp2)-S bond cleavage. Retrieved January 16, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2024). Benzo[d][6][7]oxathiole-2-thione. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Benzodithiole-2-thione. Retrieved January 16, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH groups with 3,4-dihydro-2H-pyran. Retrieved January 16, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Retrieved January 16, 2026, from [Link]

  • ChemSynthesis. (n.d.). 1,3-benzodithiole-2-thione. Retrieved January 16, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 16, 2026, from [Link]

  • University of Wisconsin, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 16, 2026, from [Link]

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Exploratory

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 1,3-Benzodithiole-2-thione Analogs

For Researchers, Scientists, and Drug Development Professionals The Significance of Crystalline Architecture in Drug Discovery and Materials Science The spatial arrangement of atoms within a crystal, known as its crystal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Crystalline Architecture in Drug Discovery and Materials Science

The spatial arrangement of atoms within a crystal, known as its crystal structure, dictates a multitude of a substance's physical and chemical properties. For pharmaceutical compounds, this includes solubility, dissolution rate, bioavailability, and stability—all critical factors in drug development. The 1,3-benzodithiole-2-thione scaffold and its derivatives have demonstrated a range of biological activities, making them attractive candidates for further investigation.[1][2] A detailed analysis of their crystal structures provides invaluable information about intermolecular interactions that can be exploited to design more effective and stable drug candidates.

In the realm of materials science, the crystal packing of these molecules influences properties such as conductivity and optical behavior. The unique π-donor properties of some 1,3-dithiole-2-thione derivatives make them building blocks for organic conductors and superconductors.[3]

The Crystallographic Workflow: From Single Crystal to Refined Structure

The journey from a synthesized compound to a fully elucidated crystal structure is a meticulous process. This section details the key experimental and computational steps, emphasizing the rationale behind each stage.

The Art and Science of Crystallization

The prerequisite for any single-crystal X-ray diffraction study is the growth of high-quality single crystals. This is often the most challenging step, requiring a systematic exploration of various crystallization techniques. The choice of solvent, temperature, and crystallization method is crucial and is guided by the solubility and stability of the 1,3-benzodithiole-2-thione analog.

Experimental Protocol: Slow Evaporation for Single Crystal Growth

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarities (e.g., ethyl acetate, dichloromethane, acetonitrile, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Observe the vial over several days to weeks for the formation of well-defined single crystals.

Causality: Slow evaporation allows for the gradual increase in solute concentration, promoting the orderly arrangement of molecules into a crystal lattice rather than rapid precipitation, which often leads to amorphous solids or poorly-formed crystals.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_refinement Structure Solution & Refinement synthesis Synthesis of Analog purification Column Chromatography synthesis->purification solubility Solubility Screening purification->solubility crystal_growth Slow Evaporation solubility->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (CIF) refinement->validation analysis Analysis of Intermolecular Interactions validation->analysis Structural Analysis

Figure 1: Experimental workflow for crystal structure analysis.

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis. A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots contain the information needed to determine the arrangement of atoms within the crystal.

Data Collection and Processing:

  • Data Collection: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data. Modern diffractometers automate this process, collecting thousands of reflections.

  • Data Processing: The raw diffraction data is processed to correct for experimental factors and to extract the intensities of each reflection. This step yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model
  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map provides a rough picture of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit.[4]

A Comparative Analysis of 1,3-Benzodithiole-2-thione Analogs

The substitution pattern on the benzene ring of the 1,3-benzodithiole-2-thione core can significantly influence the resulting crystal packing. Below is a comparative table of crystallographic data for the parent compound and a key analog.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
1,3-Benzodithiole-2-thioneC₇H₄S₃OrthorhombicPnma14.135(3)13.935(3)3.993(1)90786.1(3)4[5][6]
5,6-Diamino-1,3-benzodithiole-2-thioneC₇H₆N₂S₃MonoclinicP2₁/n5.7695(9)7.6130(11)19.993(3)94.265(2)875.7(2)4[3][4][7]
Benzo[d][4][8]oxathiole-2-thioneC₇H₄OS₂TriclinicP-16.8478(3)7.4095(4)7.9830(4)64.683(5)344.63(3)2[3][9][10]

In-Depth Analysis of Intermolecular Interactions

The solid-state architecture of 1,3-benzodithiole-2-thione analogs is governed by a network of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the crystal packing.

The Role of Hydrogen Bonding

In analogs containing hydrogen bond donors, such as the amino groups in 5,6-diamino-1,3-benzodithiole-2-thione, hydrogen bonds play a dominant role in the crystal packing. In this particular structure, intermolecular N-H···S and N-H···N hydrogen bonds link the molecules into a three-dimensional network.[3][4][7] The thione sulfur atom is a common hydrogen bond acceptor in these systems.

Sulfur-Sulfur Interactions

Weak intermolecular S···S interactions are also a recurring feature in the crystal packing of these compounds.[3][4] These interactions, though weaker than conventional hydrogen bonds, can significantly influence the overall supramolecular assembly.

π-π Stacking

The aromatic benzene ring of the 1,3-benzodithiole-2-thione core can participate in π-π stacking interactions, further stabilizing the crystal lattice. The extent and geometry of this stacking are influenced by the substituents on the benzene ring.

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B Benzene1 Benzene Ring Benzene2 Benzene Ring Benzene1->Benzene2 π-π Stacking Thione1 C=S Thione2 C=S Thione1->Thione2 S···S Interaction NH2_1 NH₂ NH2_1->Thione2 N-H···S Hydrogen Bond NH2_2 NH₂ NH2_1->NH2_2 N-H···N Hydrogen Bond

Figure 2: Key intermolecular interactions in 1,3-benzodithiole-2-thione analogs.

Implications for Drug Development and Future Directions

A thorough understanding of the crystal structure and intermolecular interactions of 1,3-benzodithiole-2-thione analogs is a cornerstone of modern drug design. This knowledge allows for:

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of a drug candidate, each of which can have distinct physicochemical properties.

  • Co-crystal Engineering: Designing novel crystalline forms with improved properties by co-crystallizing the active pharmaceutical ingredient with a benign co-former.

  • Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure of a compound with its biological activity to guide the design of more potent and selective drugs.

The field of crystal engineering of sulfur-containing heterocycles continues to evolve. Future research will likely focus on the development of computational methods to predict crystal structures and the design of novel analogs with tailored solid-state properties for specific applications in medicine and materials science.

References

  • Wang, F.-M. (2010). 5,6-Diamino-1,3-benzodithiole-2-thione. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3184. [Link]

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Foundational

A Technical Guide to the Biological Potential of the 1,3-Benzodithiole-2-thione Scaffold

Abstract The 1,3-benzodithiole-2-thione core represents a compelling sulfur-containing heterocyclic scaffold with significant, yet underexplored, potential in medicinal chemistry. While direct research on this specific m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-benzodithiole-2-thione core represents a compelling sulfur-containing heterocyclic scaffold with significant, yet underexplored, potential in medicinal chemistry. While direct research on this specific molecule is nascent, its structural analogues and the broader class of dithiole-thiones have demonstrated a remarkable range of biological activities. This technical guide synthesizes the existing evidence for related compounds to build a predictive framework for the therapeutic potential of 1,3-benzodithiole-2-thione derivatives. We will delve into the established anticancer, antimicrobial, and enzyme-inhibiting properties of structurally similar molecules, providing mechanistic insights, comprehensive experimental protocols, and a forward-looking perspective on future drug development efforts.

Introduction: The Chemical and Therapeutic Significance of the Dithiole-thione Moiety

Heterocyclic compounds containing sulfur are foundational to numerous pharmaceuticals, owing to the unique chemical properties of the sulfur atom which allow for diverse molecular interactions.[1] The 1,3-benzodithiole-2-thione structure (C₇H₄S₃) is characterized by a benzene ring fused to a dithiole-2-thione ring.[2] This dithiole-thione moiety is a key pharmacophore, a feature responsible for the biological activity observed in a wide array of related compounds. Derivatives of analogous structures like 1,2-dithiole-3-thiones and benzothiazoles have shown potent activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[3][4] This guide will explore these activities as a predictive blueprint for the therapeutic promise of the 1,3-benzodithiole-2-thione core.

Anticancer Activity: A Primary Therapeutic Target

The most significant body of evidence for dithiole-thione and related benzofused heterocyclic derivatives lies in their potential as anticancer agents.[4] Studies on benzothiazole, benzodioxole, and thiadiazole derivatives consistently report potent cytotoxic activity against various human cancer cell lines.[5][6][7]

Proposed Mechanisms of Antitumor Action

The anticancer effects of these compounds are not attributable to a single mechanism but rather a multi-pronged attack on cancer cell proliferation and survival.

  • Induction of Apoptosis: A novel benzothiazole derivative, PB-11, has been shown to induce apoptosis in human cancer cells through the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, and its inhibition is a key strategy in cancer therapy.

  • Enzyme Inhibition: Benzothiazole scaffolds are known to play a crucial role in the inhibition of metalloenzymes like carbonic anhydrase (CA), which are often overexpressed in hypoxic tumors and contribute to cancer progression.[4]

  • Cytotoxicity: Various synthetic derivatives have demonstrated direct cytotoxic effects against a panel of cancer cell lines, including lung, liver, and colon cancer.[8] For instance, certain 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives incorporating a benzothiazole moiety showed higher cytotoxicity than the reference drug doxorubicin.[8]

Quantitative Analysis of Anticancer Potency

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug required to inhibit a biological process by 50%. The table below summarizes the reported IC₅₀ values for representative benzothiazole aniline (BTA) derivatives and their platinum complexes.

CompoundCell Line (Cancer Type)IC₅₀ (µM)[9]
L1 (BTA Derivative) HepG2 (Liver)10.3 ± 0.5
A549 (Lung)14.9 ± 0.9
MCF-7 (Breast)12.1 ± 1.2
L1Pt (Platinum Complex) HepG2 (Liver)4.9 ± 0.3
A549 (Lung)9.8 ± 0.6
MCF-7 (Breast)7.9 ± 0.8
Cisplatin (Reference) HepG2 (Liver)18.2 ± 1.1
A549 (Lung)21.4 ± 1.5
MCF-7 (Breast)19.5 ± 1.3
Key Signaling Pathway: PI3K/AKT Inhibition

The PI3K/AKT pathway is a primary target for many benzothiazole-related anticancer agents. Its inhibition disrupts downstream signaling that promotes cell survival and proliferation.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation BTA Benzothiazole Derivative (PB-11) BTA->AKT Inhibits Activation

Caption: PI3K/AKT signaling pathway and the inhibitory action of benzothiazole derivatives.

Experimental Protocol: MTT Assay for Cellular Viability

This protocol outlines a standard method for assessing the cytotoxic effects of a test compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,3-benzodithiole-2-thione derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[9]

Antimicrobial Properties: Combating Drug Resistance

Sulfur-containing heterocycles are a well-established class of antimicrobial agents.[10][11] Their derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[10]

Mechanism of Antimicrobial Action: Enzyme Inhibition

A key target for dithiole-based compounds is bacterial fatty acid synthesis. Specifically, 1,2-dithiole-3-ones are potent inhibitors of 3-ketoacyl acyl carrier protein synthase III (FabH), an essential enzyme that catalyzes the first step of this pathway.[12] Its inhibition disrupts the bacterial cell membrane integrity, leading to cell death.

CompoundTarget EnzymeOrganismIC₅₀ (µM)[12]
4,5-dichloro-1,2-dithiole-3-one FabHEscherichia coli2
FabHStaphylococcus aureus0.16
4-phenyl-5-chloro-1,2-dithiole-3-one FabHEscherichia coli5.7
FabHStaphylococcus aureus0.98
Experimental Workflow: Antimicrobial Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for measuring a compound's antimicrobial potency.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay
  • Compound Preparation: Prepare a 2-fold serial dilution of the 1,3-benzodithiole-2-thione derivative in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[13]

Anti-inflammatory and Chemoprotective Effects

The 1,2-dithiole-3-thione (D3T) scaffold, a close relative of the title compound, is a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[3] This pathway is the master regulator of the cellular antioxidant and anti-inflammatory response.

Mechanism: Nrf2-Mediated Gene Expression

Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1, which targets it for degradation. Electrophilic compounds like D3T can react with cysteine residues on Keap1, causing a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This upregulation of antioxidant defenses can protect cells from oxidative stress and inflammation, which are underlying factors in carcinogenesis.[3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D3T Dithiole-thione (e.g., D3T) Keap1_Nrf2 Keap1-Nrf2 Complex D3T->Keap1_Nrf2 Inhibits binding Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome targets for Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Protective Gene Expression (HO-1, NQO1) ARE->Genes Activates

Caption: Activation of the Nrf2 antioxidant pathway by dithiole-thiones.

Conclusion and Future Directions

While direct biological data on 1,3-benzodithiole-2-thione is limited, a comprehensive analysis of its structural analogues provides a strong rationale for its investigation as a versatile therapeutic scaffold. The consistent and potent anticancer, antimicrobial, and anti-inflammatory activities demonstrated by related dithiole-thiones and benzothiazoles suggest that derivatives of the 1,3-benzodithiole-2-thione core are prime candidates for drug discovery programs.

Future research should focus on:

  • Synthesis of Novel Derivatives: Creating a library of 1,3-benzodithiole-2-thione analogues with diverse substitutions to explore structure-activity relationships (SAR).

  • Broad-Spectrum Biological Screening: Evaluating this library against panels of cancer cell lines, pathogenic bacteria, and fungi using the high-throughput assays described herein.

  • Mechanistic Studies: For active compounds, elucidating the precise molecular targets and mechanisms of action to guide lead optimization.

The exploration of this chemical space holds significant promise for the development of next-generation therapeutic agents to address critical unmet needs in oncology and infectious disease.

References

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  • A review: Antimicrobial agents based on nitrogen and sulfur containing heterocycles. ResearchGate. Available at: [Link]

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Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Benzodithiole Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The benzodithiole scaffold, a fascinating heterocyclic system, has emerged as a privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The benzodithiole scaffold, a fascinating heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a spectrum of biological activities ranging from antiviral to anticancer. Understanding the precise mechanism by which these compounds exert their therapeutic effects is paramount for their rational design and clinical translation. This guide provides an in-depth exploration of the experimental strategies and conceptual frameworks employed to elucidate the mechanism of action of benzodithiole derivatives. We will navigate the journey from initial target identification to the intricate dissection of cellular signaling pathways, offering not just protocols, but the scientific rationale that underpins each experimental choice.

I. The Benzodithiole Core: A Hub of Therapeutic Potential

Benzodithiole compounds, characterized by a benzene ring fused to a dithiole ring, and their derivatives have shown promise in various therapeutic areas. Notably, they have been investigated for their anti-HBV, antitumor, antimicrobial, and anti-bovine viral diarrhea virus activities.[1] A key insight into their mechanism comes from the broader class of dithiolethiones, which are recognized for their role in cancer chemoprevention. The primary mode of action for these compounds involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the subsequent induction of phase II detoxification enzymes.[2] This foundational knowledge provides a critical starting point for a deeper mechanistic investigation.

II. Identifying the Molecular Handshake: Target Identification Strategies

The first crucial step in deciphering a compound's mechanism of action is to identify its direct molecular binding partners. This "molecular handshake" initiates the cascade of events leading to a physiological response. Several robust methodologies can be employed for this purpose.

A. Affinity-Based Approaches: Fishing for Targets

Affinity-based methods are a cornerstone of target identification. The core principle involves using the benzodithiole compound as "bait" to capture its interacting proteins from a complex biological mixture, such as a cell lysate.

1. Chemical Probes: The Essential Toolkit

To utilize affinity-based pulldown, the benzodithiole compound of interest must first be chemically modified to incorporate a tag for purification, such as biotin or a reactive group for immobilization onto a solid support (e.g., agarose beads). It is crucial that this modification does not significantly alter the compound's biological activity. Structure-activity relationship (SAR) studies, which explore how changes in a molecule's structure affect its activity, can guide the selection of a suitable position for tag attachment.[3][4][5][6][7]

2. Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

The AP-MS workflow is a powerful technique to identify protein targets.

Affinity Purification-Mass Spectrometry Workflow.

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize a benzodithiole derivative with an appropriate linker and affinity tag (e.g., biotin).

  • Immobilization: If using a solid support, covalently attach the synthesized probe to agarose or magnetic beads.

  • Cell Lysis: Prepare a protein lysate from cells or tissues of interest under non-denaturing conditions to preserve protein complexes.

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of compound-protein complexes.

  • Washing: Perform a series of stringent washes to remove proteins that bind non-specifically to the beads or the probe.

  • Elution: Elute the specifically bound proteins from the affinity matrix. This can be achieved by changing the pH, increasing the salt concentration, or using a competing agent.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

B. Label-Free Approaches: Circumventing Chemical Modification

In cases where modifying the benzodithiole compound is challenging or compromises its activity, label-free methods offer a powerful alternative. These techniques rely on the principle that the binding of a small molecule can alter the physical or chemical properties of its target protein.

1. Drug Affinity Responsive Target Stability (DARTS)

DARTS leverages the fact that the binding of a small molecule can stabilize its target protein against proteolysis.

Drug Affinity Responsive Target Stability (DARTS) Workflow.

Step-by-Step Protocol:

  • Cell Lysis: Prepare a native protein lysate.

  • Compound Treatment: Treat aliquots of the lysate with the benzodithiole compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., thermolysin) to both the treated and control lysates and incubate for a defined period.

  • Quenching: Stop the digestion reaction.

  • Analysis: Analyze the protein profiles of the digested lysates by SDS-PAGE or mass spectrometry. Proteins that are stabilized by the compound will be protected from degradation and will appear as more intense bands or will be identified with higher abundance in the mass spectrometry data of the treated sample compared to the control.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding can increase the thermal stability of a target protein.

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells or cell lysates with the benzodithiole compound or a vehicle control.

  • Heating: Heat the samples across a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured and aggregated proteins.

  • Analysis: Analyze the soluble protein fraction by Western blotting for a candidate protein or by mass spectrometry for a proteome-wide analysis. A target protein will exhibit a higher melting temperature (remain soluble at higher temperatures) in the presence of the binding compound.

Table 1: Comparison of Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
Affinity-Based Pulldown Compound immobilization and capture of binding partners.Direct identification of binding partners.Requires chemical modification of the compound; potential for false positives from non-specific binding.
DARTS Ligand-induced stabilization against proteolysis.No chemical modification of the compound needed.May not be suitable for all proteins; requires careful optimization of protease digestion.
CETSA Ligand-induced thermal stabilization.Can be performed in intact cells, providing physiological relevance.Requires specialized equipment for precise temperature control; may not be sensitive enough for weak binders.

III. Charting the Cellular Response: Pathway Analysis

Once a direct molecular target is identified, the next critical phase is to understand how the interaction between the benzodithiole compound and its target perturbs cellular signaling pathways.

A. The Nrf2 Signaling Pathway: A Prime Suspect for Benzodithioles

As previously mentioned, a key mechanism for the related dithiolethiones is the activation of the Nrf2 signaling pathway.[2] This pathway is a master regulator of the cellular antioxidant response.

Simplified Nrf2 Signaling Pathway Activation by Benzodithiole Compounds.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds, such as some dithiolethiones, can react with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and induce the expression of a battery of cytoprotective genes, including phase II detoxification enzymes.

B. Experimental Validation of Pathway Modulation

A multi-pronged approach is necessary to rigorously validate the engagement and modulation of a specific signaling pathway.

1. Reporter Gene Assays

Reporter gene assays are a powerful tool for monitoring the activity of a specific transcription factor or signaling pathway. To investigate Nrf2 activation, a reporter construct containing multiple copies of the ARE sequence upstream of a reporter gene (e.g., luciferase or green fluorescent protein) can be introduced into cells.

Step-by-Step Protocol:

  • Cell Transfection: Transfect the cells of interest with the ARE-reporter plasmid.

  • Compound Treatment: Treat the transfected cells with various concentrations of the benzodithiole compound.

  • Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase). An increase in reporter activity indicates the activation of the Nrf2 pathway.

2. Western Blot Analysis

Western blotting is essential for examining changes in the protein levels and post-translational modifications of key signaling components.

Key Proteins to Analyze for Nrf2 Pathway Activation:

  • Nrf2: An increase in the nuclear fraction of Nrf2 indicates its translocation and activation.

  • Keap1: To confirm the mechanism, one could investigate potential modifications of Keap1.

  • Downstream Targets: Increased expression of Nrf2 target proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), provides further evidence of pathway activation.

3. Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure changes in the mRNA levels of Nrf2 target genes, providing a quantitative measure of transcriptional activation.

4. Enzyme Activity Assays

To confirm the functional consequences of pathway activation, direct measurement of the activity of downstream enzymes is crucial. For instance, the activity of NQO1 can be measured using a colorimetric assay.

Table 2: Experimental Approaches for Pathway Analysis

TechniqueInformation ProvidedRationale
Reporter Gene Assays Transcriptional activity of a specific pathway.Directly measures the functional output of a signaling cascade on gene expression.
Western Blotting Protein expression levels and post-translational modifications.Confirms changes in the abundance and activation state of key signaling proteins.
qRT-PCR mRNA expression levels of target genes.Quantifies the transcriptional response to compound treatment.
Enzyme Activity Assays Functional activity of downstream effector enzymes.Demonstrates the physiological consequence of pathway modulation.

IV. Structure-Activity Relationship (SAR) Studies: Fine-Tuning for Potency and Specificity

SAR studies are integral to the optimization of lead compounds. By systematically modifying the chemical structure of the benzodithiole scaffold and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features responsible for the desired therapeutic effect.[3][4][5][6][7] This iterative process of design, synthesis, and testing is crucial for improving potency, selectivity, and pharmacokinetic properties.

V. Conclusion: A Roadmap for Mechanistic Elucidation

The study of the mechanism of action of benzodithiole compounds is a multifaceted endeavor that requires a logical and systematic approach. By combining robust target identification strategies with detailed pathway analysis, researchers can build a comprehensive understanding of how these promising molecules exert their biological effects. The knowledge gained from these studies is not only of fundamental scientific importance but is also essential for the development of novel and effective therapies for a range of human diseases. This guide provides a framework for these investigations, emphasizing the importance of experimental rigor and a deep understanding of the underlying biological principles.

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  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]

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  • Dietary Polyphenols and Their Effects on Cell Biochemistry and Pathophysiology 2013. ResearchGate. [Link]

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Foundational

An In-Depth Technical Guide to the Discovery and Synthesis of 1,3-Benzodithiole-2-thione

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for 1,3-benzodithiole-2-thione, a sign...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for 1,3-benzodithiole-2-thione, a significant heterocyclic compound in medicinal and materials chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational knowledge with actionable, field-proven insights to support contemporary research and development.

Introduction: The Emergence of a Versatile Heterocycle

The 1,3-benzodithiole scaffold is a cornerstone in the architecture of various organic functional materials and pharmacologically active agents. The thione derivative, 1,3-benzodithiole-2-thione, serves as a crucial intermediate for the synthesis of these complex molecules. Its unique electronic properties and reactivity have spurred the development of diverse synthetic strategies, from classical condensation reactions to modern catalytic approaches. This guide traces the historical milestones of its discovery and provides a detailed examination of the key synthetic routes, elucidating the chemical principles that underpin each methodology.

Part 1: Historical Perspective and Foundational Syntheses

The journey to understanding and synthesizing 1,3-benzodithiole-2-thione is intertwined with the broader history of organic sulfur chemistry. Early investigations into the reactions of aromatic thiols laid the groundwork for the eventual construction of this heterocyclic system.

The Pioneering Work of Hurtley and Smiles (1926)

While not the first synthesis of the thione itself, the work of Hurtley and Smiles in 1926 on the synthesis of 2:2′-Bis-1:3-benzdithiolene was a pivotal moment in the chemistry of the 1,3-benzodithiole core structure.[1] Their investigations into the reactions of o-dithiols provided fundamental insights into the formation of the 1,3-dithiole ring fused to a benzene ring, paving the way for future synthetic explorations.

Analogy from Oxathiole Chemistry: Early Synthetic Clues

The synthesis of the analogous compound, benzo[d][1][2]oxathiole-2-thione, provided early clues for the preparation of its dithio counterpart. The first reported synthesis of this oxathiole was in 1904, with a more practical method emerging in 1953 involving the reaction of o-mercaptophenol with thiophosgene.[3] This classical approach of using a phosgene equivalent to form the thiocarbonyl group became a foundational strategy in the field.

Part 2: Classical Synthetic Methodologies

The traditional syntheses of 1,3-benzodithiole-2-thione have relied on the cyclocondensation of 1,2-benzenedithiol with reagents that can provide the C=S carbon. Two primary methods have been historically significant.

Method 1: Reaction of 1,2-Benzenedithiol with Thiophosgene

This method is a direct and widely used approach for the synthesis of 1,3-benzodithiole-2-thione. The reaction proceeds via a double nucleophilic substitution of the chlorine atoms of thiophosgene by the thiol groups of 1,2-benzenedithiol.

Reaction Mechanism:

The reaction is typically carried out in the presence of a base to deprotonate the thiol groups, forming a more nucleophilic thiolate. The thiolate then attacks the electrophilic carbon of thiophosgene, followed by an intramolecular cyclization to yield the final product.

Experimental Protocol:

A detailed, step-by-step methodology for this synthesis is provided below:

  • Dissolution of Reactant: In a well-ventilated fume hood, dissolve 1,2-benzenedithiol (1 equivalent) in a suitable organic solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Base: Cool the solution in an ice bath and add a base, such as triethylamine or pyridine (2.2 equivalents), dropwise to facilitate the formation of the dithiolate.

  • Addition of Thiophosgene: While maintaining the low temperature, slowly add a solution of thiophosgene (1.1 equivalents) in the same solvent to the reaction mixture. Caution: Thiophosgene is highly toxic and corrosive and should be handled with extreme care.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1,3-benzodithiole-2-thione.

Causality Behind Experimental Choices:

  • Low Temperature: The initial addition of the base and thiophosgene is performed at low temperatures to control the exothermic reaction and prevent the formation of side products.

  • Use of Base: The base is crucial for the deprotonation of the thiols, enhancing their nucleophilicity and driving the reaction forward.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the thiol starting material.

Method 2: High-Temperature Reaction with Carbon Disulfide

Another classical and effective method involves the high-temperature reaction of a precursor with carbon disulfide. Specifically, the thermolysis of benzo-1,2,3-thiadiazole in the presence of carbon disulfide has been shown to produce 1,3-benzodithiole-2-thione.[4][5][6]

Reaction Conditions and Yield:

The optimal temperature for this conversion has been identified as 235 ± 5°C, which provides a yield of 67%.[5][6] This reaction is typically performed in a high-pressure autoclave due to the high temperatures and the volatility of carbon disulfide.

Experimental Protocol (Conceptual):

  • Reactant Charging: In a specialized high-pressure autoclave, charge benzo-1,2,3-thiadiazole and an excess of carbon disulfide.

  • Heating: Seal the autoclave and heat it to the optimal temperature range of 230-240°C.

  • Reaction Time: Maintain the temperature for a specified period to ensure complete reaction.

  • Cooling and Isolation: After the reaction is complete, cool the autoclave to room temperature, and carefully vent any excess pressure. The product can then be isolated and purified.

Diagram of Classical Synthesis Pathways:

G cluster_0 Classical Synthesis Routes A 1,2-Benzenedithiol C 1,3-Benzodithiole-2-thione A->C Base B Thiophosgene (CSCl2) B->C D Benzo-1,2,3-thiadiazole D->C Δ, High Pressure E Carbon Disulfide (CS2) E->C

Sources

Protocols & Analytical Methods

Method

Synthesis Protocols for 1,3-Benzodithiole-2-thione Derivatives: An Application Guide for Researchers

Introduction: The Significance of the 1,3-Benzodithiole-2-thione Scaffold The 1,3-benzodithiole-2-thione core is a privileged heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,3-Benzodithiole-2-thione Scaffold

The 1,3-benzodithiole-2-thione core is a privileged heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique structural and electronic properties, conferred by the fused benzene ring and the dithiole-2-thione moiety, make it a versatile building block for a diverse range of applications. In drug development, derivatives of 1,3-benzodithiole-2-thione have demonstrated promising biological activities, including potential as chemopreventive agents against carcinogenesis. Furthermore, these compounds serve as crucial intermediates in the synthesis of organic metals and conductors, highlighting their importance in materials science.

This comprehensive technical guide provides detailed application notes and step-by-step protocols for the synthesis of 1,3-benzodithiole-2-thione and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the underlying chemical principles, practical experimental procedures, and characterization of these valuable compounds.

Core Synthetic Strategies and Mechanistic Insights

The construction of the 1,3-benzodithiole-2-thione scaffold can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability of the reaction. Here, we delve into the most common and effective strategies, elucidating the mechanistic rationale behind the experimental choices.

Methodology 1: Condensation of 1,2-Benzenedithiol with a Carbon Disulfide Source

This is the most direct and widely employed method for the synthesis of the parent 1,3-benzodithiole-2-thione. The reaction involves the condensation of 1,2-benzenedithiol with a suitable one-carbon electrophile containing two sulfur atoms, most commonly carbon disulfide (CS₂).

Causality and Mechanism:

The reaction proceeds via a base-catalyzed, two-step nucleophilic addition-elimination mechanism. The key steps are outlined below:

  • Deprotonation: In the presence of a base (e.g., sodium hydroxide, potassium hydroxide, or a tertiary amine), the thiol groups of 1,2-benzenedithiol are deprotonated to form a more nucleophilic thiolate anion. This activation is crucial for the subsequent reaction with the electrophilic carbon of carbon disulfide.

  • Nucleophilic Attack: The first thiolate anion attacks the electrophilic carbon atom of carbon disulfide, forming a dithiocarbamate-like intermediate.

  • Intramolecular Cyclization: The second, adjacent thiolate anion then undergoes an intramolecular nucleophilic attack on the same carbon atom. This step results in the formation of the five-membered dithiole ring and the expulsion of a sulfide or hydrosulfide ion, depending on the reaction conditions.

The overall transformation is a robust and efficient method for constructing the desired heterocyclic system.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Benzodithiole-2-thione from 1,2-Benzenedithiol and Carbon Disulfide

This protocol details the synthesis of the parent 1,3-benzodithiole-2-thione, a foundational compound for further derivatization.

Materials:

  • 1,2-Benzenedithiol

  • Carbon Disulfide (CS₂)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-benzenedithiol (1.0 eq) in ethanol or methanol.

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide or potassium hydroxide (2.2 eq) in water or the corresponding alcohol.

  • Carbon Disulfide Addition: Cool the mixture in an ice bath and slowly add carbon disulfide (1.2 eq) dropwise. Caution: Carbon disulfide is highly volatile and flammable. This step should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with a dilute acid (e.g., 1 M HCl) until the solution is neutral to slightly acidic.

  • Extraction: Extract the aqueous mixture with dichloromethane or diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1,3-benzodithiole-2-thione as a solid.

Characterization:

  • Appearance: Yellow to orange crystalline solid.

  • 1H NMR (CDCl₃): The aromatic protons will appear in the range of δ 7.0-7.5 ppm.

  • 13C NMR (CDCl₃): The thione carbon (C=S) will appear at a characteristic downfield shift, typically around δ 210-220 ppm. The aromatic carbons will resonate in the range of δ 120-140 ppm.

  • IR (ATR): Characteristic absorption bands will be observed for the C=S stretching vibration (around 1050-1250 cm⁻¹) and aromatic C-H and C=C stretching vibrations.

Data Presentation: Synthesis of 1,3-Benzodithiole-2-thione Derivatives

The versatility of the synthetic methodologies allows for the preparation of a wide array of substituted 1,3-benzodithiole-2-thione derivatives. The following table summarizes examples of these syntheses, highlighting the diversity of starting materials and reaction conditions.

Starting Material(s)Reagents and ConditionsProductYield (%)Reference
Benzo-1,2,3-thiadiazole, Carbon Disulfide230-240°C, Autoclave1,3-Benzodithiole-2-thione67
2-Bromo-N-phenylbenzothioamide, S₈CuI, Cs₂CO₃, DMF, 100°C2-Phenylimino-1,3-benzodithiole91
2-Mercaptophenol, ThiophosgeneNaOH, H₂O/CH₂Cl₂Benzo[d]oxathiole-2-thione15

Visualizing the Synthesis: Reaction Workflow

To provide a clear visual representation of the primary synthetic pathway, the following diagram illustrates the key steps in the formation of 1,3-benzodithiole-2-thione from 1,2-benzenedithiol.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 1_2_Benzenedithiol 1,2-Benzenedithiol Deprotonation Deprotonation 1_2_Benzenedithiol->Deprotonation CS2 Carbon Disulfide (CS₂) Nucleophilic_Attack Nucleophilic Attack CS2->Nucleophilic_Attack Base Base (e.g., NaOH) Base->Deprotonation Deprotonation->Nucleophilic_Attack Thiolate formation Intramolecular_Cyclization Intramolecular Cyclization Nucleophilic_Attack->Intramolecular_Cyclization Intermediate formation Product 1,3-Benzodithiole-2-thione Intramolecular_Cyclization->Product

Caption: General workflow for the synthesis of 1,3-benzodithiole-2-thione.

Conclusion and Future Perspectives

The synthetic protocols detailed in this guide provide robust and reproducible methods for accessing 1,3-benzodithiole-2-thione and its derivatives. Understanding the underlying reaction mechanisms allows for the rational design of new synthetic strategies and the optimization of existing procedures. The continued exploration of this versatile scaffold is expected to lead to the discovery of novel therapeutic agents and advanced materials with tailored properties. As the demand for structurally diverse and functionally optimized molecules grows, the development of efficient and sustainable synthetic methodologies for these important heterocyclic compounds will remain a key area of research.

References

  • Aitken, R. A., et al. (2024). Benzo[d]oxathiole-2-thione. Molbank, 2024(1), M1891. [Link]

  • Keum, Y.-S., et al. (2014). 2H-1,3-Benzodithiole-2-thione is a dietary isothiocyanate that is used in the suppression of prostate carcinogenesis.
  • Hansen, T. K., et al. (1993). 4,5-DIBENZOYL-1,3-DITHIOLE-2-THIONE. Organic Syntheses, 72, 219. [Link]

  • Jordis, U. (2002). Synthesis of Thieno[2,3-d]-1,3-dithiol-2-thiones. Molecules, 7(12), 875-885. [Link]

  • Nakayama, J., et al. (1996).
Application

The Versatile Reagent: Harnessing 1,3-Benzodithiole-2-thione in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Unique Sulfur Heterocycle In the vast arsenal of reagents available to the synthetic organic chemist, sulfur-containing heterocycles hold a special place due to their unique rea...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Sulfur Heterocycle

In the vast arsenal of reagents available to the synthetic organic chemist, sulfur-containing heterocycles hold a special place due to their unique reactivity and diverse applications. Among these, 1,3-Benzodithiole-2-thione stands out as a versatile building block with significant potential in the construction of complex organic molecules.[1][2] Its rigid, planar structure and the presence of multiple sulfur atoms impart distinct chemical properties that can be exploited for a range of synthetic transformations. This guide provides an in-depth exploration of the applications of 1,3-benzodithiole-2-thione, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will delve into its use as a precursor to acyl anion equivalents and in olefination reactions, providing a framework for its practical implementation in the laboratory.

Core Application I: A Gateway to Acyl Anion Equivalents for Ketone Synthesis via Umpolung Reactivity

One of the most powerful applications of sulfur-containing heterocycles is in the realm of "umpolung" or reactivity inversion. The inherent electrophilicity of a carbonyl carbon can be temporarily reversed, allowing it to act as a nucleophile. 1,3-Benzodithiole-2-thione, through its derivatives, serves as an excellent platform for achieving this transformation, enabling the synthesis of a wide array of ketones. This approach is conceptually similar to the renowned Corey-Seebach reaction, which traditionally employs 1,3-dithianes.[3][4][5][6]

Mechanistic Rationale: The Logic of Reactivity Inversion

The journey from 1,3-benzodithiole-2-thione to a nucleophilic acyl anion equivalent involves a two-step activation process. First, the thione is converted to its corresponding 1,3-benzodithiole. This is then deprotonated at the C2 position using a strong base, typically an organolithium reagent like n-butyllithium. The stability of the resulting carbanion is a key feature of this methodology. The adjacent sulfur atoms effectively stabilize the negative charge through a combination of inductive effects and the involvement of their d-orbitals. This stabilized carbanion then acts as a potent nucleophile, readily attacking a variety of electrophiles. The final step involves the hydrolysis of the resulting dithioacetal to unveil the desired ketone.

The overall workflow can be visualized as follows:

G cluster_0 Activation & Nucleophilic Attack cluster_1 Deprotection Start 1,3-Benzodithiole-2-thione Step1 Reduction to 1,3-Benzodithiole Start->Step1 Step2 Deprotonation with strong base (e.g., n-BuLi) Step1->Step2 Intermediate 2-Lithio-1,3-benzodithiole (Acyl Anion Equivalent) Step2->Intermediate Step3 Reaction with Electrophile (R-X) Intermediate->Step3 Product1 2-Substituted-1,3-benzodithiole Step3->Product1 Step4 Hydrolysis of Dithioacetal Product1->Step4 Final_Product Ketone (R-C(O)-R') Step4->Final_Product

Figure 1: Workflow for ketone synthesis using 1,3-benzodithiole as an acyl anion equivalent.

Experimental Protocol: Synthesis of a Ketone via a 1,3-Benzodithiole Intermediate

This protocol outlines the synthesis of a generic ketone from an aldehyde and an alkyl halide, using 1,3-benzodithiole as the acyl anion synthon.

Step 1: Preparation of 2-Substituted-1,3-benzodithiole

  • Thioacetal Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting aldehyde (1.0 eq) and 1,2-benzenedithiol (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.

  • Acid Catalysis: Add a catalytic amount of a Lewis or Brønsted acid (e.g., BF₃·OEt₂ or p-toluenesulfonic acid). The choice of catalyst may depend on the specific substrate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-substituted-1,3-benzodithiole can be purified by column chromatography on silica gel.

Step 2: Deprotonation and Alkylation

  • Anion Formation: Dissolve the purified 2-substituted-1,3-benzodithiole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via a syringe. Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of the lithiated species is often indicated by a color change.

  • Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise to the solution of the lithiated dithiane at -78 °C. Allow the reaction to stir at this temperature for a specified time (typically 1-3 hours) and then gradually warm to room temperature overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude 2,2-disubstituted-1,3-benzodithiole can be purified by chromatography.

Step 3: Deprotection to the Ketone

  • Hydrolysis: The deprotection of the dithioacetal can be achieved under various conditions. A common method involves the use of a mercury(II) salt, such as HgCl₂, in a mixture of aqueous acetonitrile or acetone.[4] Alternative, less toxic methods using reagents like o-iodoxybenzoic acid (IBX) or hydrogen peroxide with an iodine catalyst have also been developed.[7][8]

  • Reaction Setup: Dissolve the 2,2-disubstituted-1,3-benzodithiole (1.0 eq) in a suitable solvent system. Add the deprotection reagent and stir the mixture at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove any precipitates. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the final ketone product by column chromatography or distillation.

Parameter Typical Conditions Rationale/Insight
Solvent (Deprotonation) Anhydrous THFAprotic and polar enough to solvate the organolithium species.
Base n-ButyllithiumA strong, non-nucleophilic base capable of deprotonating the C2-H.
Temperature (Deprotonation) -78 °CPrevents side reactions and decomposition of the lithiated intermediate.
Deprotection Reagent HgCl₂/aq. MeCN, IBX, H₂O₂/I₂Choice depends on substrate tolerance and toxicity considerations.

Table 1: Key Parameters and Rationale for Ketone Synthesis via 1,3-Benzodithiole.

Core Application II: Olefination Reactions via Phosphonate Intermediates

Beyond its role in umpolung chemistry, 1,3-benzodithiole-2-thione serves as a valuable precursor for reagents used in olefination reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction.[9] This powerful carbon-carbon bond-forming reaction allows for the stereoselective synthesis of alkenes from carbonyl compounds.

Mechanistic Pathway: From Thione to Alkene

The synthetic route to alkenes from 1,3-benzodithiole-2-thione involves its conversion into a phosphonate ester. This is typically achieved by first converting the thione to a more reactive species, such as a 2-(methylthio)-1,3-dithiole, which can then be transformed into the corresponding phosphonate.[10] The phosphonate is then deprotonated with a base to generate a stabilized carbanion, which subsequently reacts with an aldehyde or ketone. The resulting intermediate undergoes elimination to afford the desired alkene with high E-selectivity, a hallmark of the HWE reaction.[9]

The general transformation is depicted below:

G Start 1,3-Benzodithiole-2-thione Step1 Conversion to Phosphonate Ester Start->Step1 Intermediate1 1,3-Benzodithiol-2-ylphosphonate Step1->Intermediate1 Step2 Deprotonation with Base Intermediate1->Step2 Intermediate2 Phosphonate Carbanion Step2->Intermediate2 Step3 Reaction with Aldehyde/Ketone (R'CHO) Intermediate2->Step3 Intermediate3 Adduct Formation Step3->Intermediate3 Step4 Elimination Intermediate3->Step4 Final_Product Alkene Step4->Final_Product

Figure 2: General workflow for olefination using a 1,3-benzodithiole-derived phosphonate.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

This protocol provides a general procedure for the synthesis of an alkene from an aldehyde using a 1,3-benzodithiole-derived phosphonate.

Step 1: Synthesis of the 1,3-Benzodithiol-2-ylphosphonate Reagent

Detailed procedures for the synthesis of the phosphonate from 1,3-benzodithiole-2-thione can be found in the literature and typically involve multi-step sequences.[10]

Step 2: The Horner-Wadsworth-Emmons Reaction

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, dissolve the 1,3-benzodithiol-2-ylphosphonate (1.0 eq) in an anhydrous solvent such as THF or dimethoxyethane (DME). Cool the solution to 0 °C or -78 °C, depending on the base and substrate.

  • Base Addition: Add a strong base, such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or an organolithium reagent, portion-wise or dropwise. Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent dropwise to the ylide solution.

  • Reaction Progression: Allow the reaction to stir at the chosen temperature and then gradually warm to room temperature. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting alkene can be purified by column chromatography.

Parameter Typical Conditions Rationale/Insight
Solvent Anhydrous THF, DMEAprotic solvents that are compatible with strong bases.
Base NaH, KOtBu, n-BuLiThe choice of base can influence the stereoselectivity of the reaction.
Temperature 0 °C to -78 °CLower temperatures can enhance stereoselectivity.
Carbonyl Substrate Aldehydes, KetonesAldehydes are generally more reactive than ketones.

Table 2: Key Parameters for Horner-Wadsworth-Emmons Olefination.

Conclusion: A Valuable Asset in the Synthetic Chemist's Toolbox

1,3-Benzodithiole-2-thione has proven to be a valuable and versatile reagent in organic synthesis. Its ability to be transformed into acyl anion equivalents provides a reliable method for the synthesis of ketones through umpolung reactivity. Furthermore, its derivatives are effective precursors for Horner-Wadsworth-Emmons reagents, enabling the stereoselective synthesis of alkenes. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this powerful building block into their synthetic strategies, paving the way for the efficient construction of complex and medicinally relevant molecules.[1] The continued exploration of the reactivity of 1,3-benzodithiole-2-thione and its derivatives is certain to unveil even more innovative applications in the future.

References

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  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. [Link]

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  • UMPOLUNG REACTIONS. eGyanKosh. [Link]

  • Synthesis of 2-(Methylthio)-1,3-dithioles from 1,3-Dithiole-2-thiones: Important Building Blocks in Tetrathiafulvalene Chemistry. ResearchGate. [Link]

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Method

The Unsung Precursor: Application Notes on 1,3-Benzodithiole-2-thione in Advanced Materials Synthesis

Introduction: In the vast landscape of materials science, the discovery and application of novel organic molecules continue to drive innovation. Among these, the sulfur-rich heterocyclic compound, 1,3-Benzodithiole-2-thi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the vast landscape of materials science, the discovery and application of novel organic molecules continue to drive innovation. Among these, the sulfur-rich heterocyclic compound, 1,3-Benzodithiole-2-thione, holds a significant, albeit often overlooked, position. While not typically the final, functional material itself, it serves as a critical and versatile building block in the synthesis of advanced organic semiconductors. This guide provides an in-depth exploration of the primary application of 1,3-Benzodithiole-2-thione: its pivotal role as a precursor to dibenzotetrathiafulvalene (DBTTF) and its derivatives, materials at the forefront of organic electronics. We will delve into the underlying synthetic strategies, provide detailed experimental protocols, and offer insights into the causality behind the experimental choices, empowering researchers to leverage this key intermediate in their own materials discovery endeavors.

The Significance of 1,3-Benzodithiole-2-thione: A Gateway to Tetrathiafulvalenes

The true value of 1,3-Benzodithiole-2-thione in materials science lies in its efficient conversion to tetrathiafulvalene (TTF) derivatives. TTF and its analogues are a class of organic molecules renowned for their electron-donating properties and their ability to form stable radical cations. This unique electronic structure makes them exceptional candidates for organic conductors and semiconductors, finding applications in:

  • Organic Field-Effect Transistors (OFETs): As the active channel material, TTF derivatives can efficiently transport charge carriers.

  • Organic Photovoltaics (OPVs): In donor-acceptor blends, TTF-based materials can act as the electron donor component.

  • Molecular Switches and Sensors: The reversible oxidation states of TTF derivatives allow for their use in stimuli-responsive materials.

1,3-Benzodithiole-2-thione provides a readily accessible and reliable starting point for the synthesis of the dibenzo-annulated version of TTF, namely dibenzotetrathiafulvalene (DBTTF). The benzannulation enhances the planarity and extends the π-conjugation of the TTF core, which can positively influence the solid-state packing and charge transport properties of the resulting materials.

Core Synthetic Strategy: The Phosphite-Mediated Coupling Reaction

The dimerization of 1,3-dithiole-2-thione precursors to form the central double bond of the TTF core is most commonly achieved through a phosphite-mediated coupling reaction. Triethyl phosphite, P(OEt)₃, is the reagent of choice for this transformation. The reaction proceeds via a proposed intermediate involving the desulfurization of the thione group.

There are two primary approaches to synthesizing DBTTF and its derivatives using this methodology:

  • Homocoupling: The direct dimerization of two identical precursor molecules. This can be performed with 1,3-benzodithiole-2-thione itself or its corresponding oxo-analog, 1,3-benzodithiole-2-one.

  • Cross-coupling: The reaction between two different precursors, typically a 1,3-dithiole-2-thione and a 1,3-dithiole-2-one. This method is particularly useful for synthesizing unsymmetrical TTF derivatives.[1][2]

The choice between these methods depends on the desired final product and the availability of the starting materials. For the synthesis of the parent, unsubstituted DBTTF, homocoupling of 1,3-benzodithiole-2-thione is a straightforward approach.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of dibenzotetrathiafulvalene (DBTTF) from 1,3-benzodithiole-2-thione. These protocols are designed to be self-validating, with clear steps and explanations for the experimental choices.

Protocol 1: Homocoupling of 1,3-Benzodithiole-2-thione to Synthesize Dibenzotetrathiafulvalene (DBTTF)

This protocol outlines the direct dimerization of 1,3-benzodithiole-2-thione using triethyl phosphite.

Materials and Equipment:

Material/EquipmentSpecifications
1,3-Benzodithiole-2-thioneHigh purity, >98%
Triethyl phosphite, P(OEt)₃Reagent grade, freshly distilled recommended
TolueneAnhydrous
Round-bottom flaskAppropriate size, with reflux condenser
Magnetic stirrer and heating mantle
Inert atmosphere setup (Nitrogen or Argon)
Filtration apparatus (Büchner funnel)
Solvents for washing (e.g., ethanol, hexane)Reagent grade

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 1,3-benzodithiole-2-thione.

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask to create a suspension. Following this, add an excess of triethyl phosphite (typically 3-5 equivalents). The use of excess triethyl phosphite drives the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, DBTTF, often precipitates out of the solution as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid sequentially with ethanol and hexane to remove any unreacted triethyl phosphite and other soluble impurities. The product can be further purified by recrystallization from a suitable solvent such as chlorobenzene to yield DBTTF as bright red needles.[3]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the phosphite reagent and other sensitive species.

  • Anhydrous Solvent: The presence of water can lead to side reactions with triethyl phosphite.

  • Reflux Conditions: The high temperature is necessary to overcome the activation energy of the desulfurization and coupling reaction.

  • Excess Triethyl Phosphite: Ensures the complete conversion of the thione to the desired product.

Homocoupling workflow for DBTTF synthesis.
Protocol 2: Cross-Coupling of 1,3-Benzodithiole-2-thione and 1,3-Benzodithiole-2-one for Unsymmetrical DBTTF Synthesis

This protocol is a general guideline for the synthesis of unsymmetrical DBTTF derivatives. The specific reaction conditions may need to be optimized depending on the nature of the substituents on the precursors.

Materials and Equipment:

Material/EquipmentSpecifications
1,3-Benzodithiole-2-thione derivativeHigh purity, >98%
1,3-Benzodithiole-2-one derivativeHigh purity, >98%
Triethyl phosphite, P(OEt)₃Reagent grade, freshly distilled recommended
Toluene or other high-boiling solventAnhydrous
Round-bottom flaskAppropriate size, with reflux condenser
Magnetic stirrer and heating mantle
Inert atmosphere setup (Nitrogen or Argon)
Column chromatography setupSilica gel

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, combine equimolar amounts of the 1,3-benzodithiole-2-thione derivative and the 1,3-benzodithiole-2-one derivative.

  • Solvent and Reagent Addition: Add anhydrous toluene and triethyl phosphite (typically 2-3 equivalents).

  • Reaction Conditions: Heat the mixture to reflux with stirring. Monitor the reaction by TLC. In addition to the desired unsymmetrical product, formation of symmetrical homocoupled byproducts is also possible.

  • Work-up and Isolation: After cooling, remove the solvent under reduced pressure.

  • Purification: The crude product mixture is typically purified by column chromatography on silica gel to separate the desired unsymmetrical DBTTF from the symmetrical byproducts and any remaining starting materials.

Causality Behind Experimental Choices:

  • Equimolar Reactants: Using a 1:1 ratio of the thione and one is intended to favor the cross-coupling reaction, although homocoupling will likely still occur to some extent.

  • Column Chromatography: This is a crucial step to isolate the desired unsymmetrical product from the mixture of products that are often formed in cross-coupling reactions.

Cross-coupling workflow for unsymmetrical DBTTF synthesis.

Data Summary and Characterization

The successful synthesis of DBTTF and its derivatives can be confirmed by a variety of analytical techniques.

Property1,3-Benzodithiole-2-thioneDibenzotetrathiafulvalene (DBTTF)
Molecular Formula C₇H₄S₃C₁₄H₈S₄
Molecular Weight 184.31 g/mol 304.50 g/mol
Appearance Yellow to orange solidBright red to orange crystalline solid
Melting Point ~165-167 °C~245-247 °C (decomposes)[3]
Key Spectroscopic Data ¹H NMR: Aromatic protons. ¹³C NMR: Thione C=S signal.¹H NMR: Aromatic protons. Mass Spec: Confirms molecular ion.
Solubility Soluble in chlorinated solvents, THF, toluene.Sparingly soluble in common organic solvents.

Conclusion and Future Outlook

1,3-Benzodithiole-2-thione is a cornerstone molecule for the construction of advanced organic electronic materials. Its straightforward conversion to the highly functional dibenzotetrathiafulvalene core provides a reliable and versatile entry point for the synthesis of a wide range of organic semiconductors. The protocols detailed in this guide offer a practical framework for researchers to utilize this important precursor. As the demand for high-performance, solution-processable, and flexible electronic devices continues to grow, the importance of foundational building blocks like 1,3-Benzodithiole-2-thione is set to increase. Future research will likely focus on the development of novel functionalized derivatives of 1,3-benzodithiole-2-thione to fine-tune the electronic and physical properties of the resulting DBTTF-based materials for next-generation organic electronics.

References

  • Organic Syntheses Procedure, 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][3][4]DITHIINYLIDENE (BEDT-TTF). Available at: [Link]

  • Terán-Alcocer, Á. V., et al. (2025). Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). Frontiers in Chemistry.
  • A Dibenzotetrathiafulvalene-Bridged Bis(alkenylruthenium) Complex and Its One- and Two-Electron-Oxidized Forms. (2023). Inorganic Chemistry.
  • Terán-Alcocer, Á. V., et al. (2025). Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). PMC.
  • R-Discovery. (2025).
  • Cross-coupling reactions between 1,3-dithiole-2-ones and... - ResearchGate. Available at: [Link]

  • Griffiths, J. P., et al. (2015).
  • Avarvari, N., et al. (2021).
  • Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Terán-Alcocer, Á. V., et al. (2025). Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). Frontiers.
  • Organic Syntheses Procedure, 4,5-dibenzoyl-1,3-dithiole-1-thione. Available at: [Link]

  • Redox-active proligands from the direct connection of 1,3-dithiol-2-one to tetrathiafulvalene (TTF): Syntheses, characterizations and metal complexation. (2013).
  • Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups | Request PDF. (2025).
  • Terán-Alcocer, Á. V., et al. (2025). Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). Frontiers.
  • A Comparative Guide to Tetrathiafulvalene (TTF) Synthesis: Exploring Alternatives to 1,3-Dithiol-1-ium Reagents. (2025). Benchchem.
  • An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. (2022). Beilstein Archives.
  • Direct Synthesis of Phosphonates and α-Amino-phosphonates
  • CN111747983A - Preparation method of phosphite compounds in microchannel reactor. (n.d.).
  • Practical synthesis of 1,3-benzoazaphosphole analogues. (2023). PMC.

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Application

Application Notes and Protocols for 1,3-Benzodithiole-2-thione as a Potential Agricultural Fungicide

For Researchers, Scientists, and Agrochemical Development Professionals I. Introduction: The Potential of Sulfur Heterocycles in Crop Protection Sulfur-containing heterocyclic compounds represent a rich and diverse class...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

I. Introduction: The Potential of Sulfur Heterocycles in Crop Protection

Sulfur-containing heterocyclic compounds represent a rich and diverse class of molecules with a long history of application in agriculture, primarily as fungicides.[1][2] Their varied chemical structures and functional groups allow for a broad spectrum of activity against economically significant plant pathogens.[2][3] Among these, the benzodithiole scaffold has emerged as a promising area of research. This document provides a detailed guide to the potential applications of 1,3-Benzodithiole-2-thione as an agricultural fungicide, offering insights into its proposed mechanism of action, synthesis, formulation, and protocols for efficacy testing.

Chemical Structure and Properties of 1,3-Benzodithiole-2-thione:

PropertyValue
IUPAC Name 1,3-benzodithiole-2-thione
Molecular Formula C₇H₄S₃
Molecular Weight 184.31 g/mol
CAS Number 934-36-1
Appearance Crystalline solid

II. Proposed Mechanism of Action: A Multi-faceted Approach to Fungal Inhibition

While the precise mechanism of action for 1,3-Benzodithiole-2-thione as a fungicide is not yet fully elucidated in publicly available literature, we can infer a probable multi-site inhibitory action based on the known activities of related sulfur-containing fungicides.[4][5] This multi-pronged attack is advantageous in modern agriculture as it can help to delay the development of resistance in fungal populations.[5]

The proposed mechanisms include:

  • Disruption of Cellular Respiration: Like many sulfur-based fungicides, 1,3-Benzodithiole-2-thione may interfere with the mitochondrial electron transport chain in fungal cells.[6] This disruption would lead to a significant reduction in ATP production, effectively starving the fungus of the energy required for growth and spore germination.

  • Enzyme Inhibition: The thione group (C=S) is a reactive moiety that can interact with the sulfhydryl (-SH) groups of essential fungal enzymes. This interaction can lead to the inactivation of enzymes crucial for various metabolic processes, including cell wall synthesis and nutrient uptake.

  • Alteration of Cell Membrane Permeability: The lipophilic nature of the benzodithiole ring may allow the molecule to intercalate into the fungal cell membrane, disrupting its integrity. This can lead to the leakage of essential cellular components and ultimately, cell death.

Proposed Fungicidal Mechanism of 1,3-Benzodithiole-2-thione Mitochondrion Mitochondrion ATP_Production ATP Production Mitochondrion->ATP_Production Reduced Enzymes Essential Enzymes (-SH groups) Enzyme_Inactivation Enzyme Inactivation Enzymes->Enzyme_Inactivation Leads to CellMembrane Cell Membrane Leakage Cellular Leakage CellMembrane->Leakage Causes BDTT 1,3-Benzodithiole-2-thione BDTT->Mitochondrion Inhibits Electron Transport Chain BDTT->Enzymes Reacts with -SH groups BDTT->CellMembrane Disrupts Integrity

Caption: Proposed multi-site mechanism of action of 1,3-Benzodithiole-2-thione.

III. Synthesis and Formulation: From Laboratory to Field Application

A. Laboratory Synthesis of 1,3-Benzodithiole-2-thione

The synthesis of 1,3-Benzodithiole-2-thione can be achieved through several established routes. One common method involves the reaction of a substituted 1,2-dithiol intermediate. For research purposes, a reproducible protocol is essential.

Protocol 1: Synthesis from a Substituted 1,2-Dithiol

Materials:

  • Substituted aromatic 1,2-dithiol intermediate

  • Thiophosgene or a suitable equivalent

  • Appropriate solvent (e.g., toluene, dichloromethane)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve the substituted aromatic 1,2-dithiol in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the base to the reaction mixture with constant stirring.

  • Add thiophosgene dropwise to the cooled solution. Caution: Thiophosgene is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1,3-Benzodithiole-2-thione.

B. Formulation for Agricultural Use

For effective field application, the active ingredient must be formulated to ensure stability, ease of application, and optimal contact with the target pathogen.[7] Common formulations for fungicides include wettable powders (WP), emulsifiable concentrates (EC), and suspension concentrates (SC).

Protocol 2: Preparation of a Wettable Powder (WP) Formulation (10% a.i.)

Materials:

  • 1,3-Benzodithiole-2-thione (10g)

  • Wetting agent (e.g., sodium lauryl sulfate) (2g)

  • Dispersing agent (e.g., lignosulfonate) (5g)

  • Inert carrier (e.g., kaolin clay, silica) (83g)

  • Air-jet mill or similar grinding equipment

Procedure:

  • Thoroughly mix the 1,3-Benzodithiole-2-thione, wetting agent, dispersing agent, and a portion of the inert carrier.

  • Grind the mixture in an air-jet mill to achieve a fine particle size (typically <10 µm).

  • Add the remaining inert carrier and blend until a homogenous powder is obtained.

  • Package the wettable powder in a moisture-proof container.

IV. Application Protocols for Efficacy Evaluation

The following protocols are designed for researchers to evaluate the fungicidal efficacy of 1,3-Benzodithiole-2-thione against key phytopathogenic fungi. These are foundational protocols and should be adapted based on the specific crop-pathogen system under investigation.

A. In Vitro Antifungal Assay

This assay determines the direct inhibitory effect of the compound on fungal growth.

Protocol 3: Poisoned Food Technique

Materials:

  • Pure 1,3-Benzodithiole-2-thione

  • Stock solution of the compound in a suitable solvent (e.g., DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

  • Sterile petri dishes

  • Cork borer

Procedure:

  • Prepare a series of concentrations of 1,3-Benzodithiole-2-thione in molten PDA.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.

  • Include a control plate with PDA and the solvent used for the stock solution.

  • Incubate the plates at the optimal temperature for the respective fungus.

  • Measure the radial growth of the fungal colony daily until the control plate is fully covered.

  • Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(C - T) / C] * 100 Where C = average diameter of the fungal colony in the control, and T = average diameter of the fungal colony in the treatment.

B. In Vivo Greenhouse Trials

Greenhouse trials provide a more realistic assessment of the fungicide's performance under controlled environmental conditions.

Protocol 4: Protective and Curative Activity on a Model Plant System

Materials:

  • Healthy, susceptible host plants (e.g., tomato for Botrytis cinerea, wheat for Fusarium graminearum)

  • Wettable powder formulation of 1,3-Benzodithiole-2-thione

  • Spore suspension of the target pathogen

  • Spray application equipment

  • Controlled environment growth chamber or greenhouse

Procedure:

For Protective Activity:

  • Apply the fungicide formulation to the plants at various concentrations.

  • Allow the spray to dry completely.

  • After 24 hours, inoculate the treated plants with the fungal spore suspension.

  • Include positive (inoculated, untreated) and negative (uninoculated, untreated) controls.

  • Maintain the plants in a high-humidity environment to promote disease development.

  • Assess disease severity after a predetermined incubation period (e.g., 7-14 days) using a disease rating scale.

For Curative Activity:

  • Inoculate the plants with the fungal spore suspension.

  • After 24-48 hours (allowing for infection to establish), apply the fungicide formulation at various concentrations.

  • Follow steps 4-6 from the protective activity protocol.

Fungicide Efficacy Testing Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Greenhouse Trial cluster_protective Protective cluster_curative Curative invitro_start Prepare Fungicide Concentrations in PDA invitro_inoculate Inoculate with Fungal Plugs invitro_start->invitro_inoculate invitro_incubate Incubate invitro_inoculate->invitro_incubate invitro_measure Measure Mycelial Growth invitro_incubate->invitro_measure invitro_calculate Calculate % Inhibition invitro_measure->invitro_calculate invivo_p_spray Apply Fungicide invivo_p_inoculate Inoculate with Pathogen invivo_p_spray->invivo_p_inoculate invivo_incubate Incubate under Optimal Conditions invivo_p_inoculate->invivo_incubate invivo_c_inoculate Inoculate with Pathogen invivo_c_spray Apply Fungicide invivo_c_inoculate->invivo_c_spray invivo_c_spray->invivo_incubate invivo_assess Assess Disease Severity invivo_incubate->invivo_assess

Caption: Workflow for evaluating the fungicidal efficacy of 1,3-Benzodithiole-2-thione.

V. Data Analysis and Interpretation

Efficacy Data Summary:

Assay TypePathogenTest ConcentrationsExpected Outcome (Hypothetical)
In Vitro Botrytis cinerea1, 10, 50, 100 µg/mLDose-dependent inhibition of mycelial growth.
Fusarium oxysporum1, 10, 50, 100 µg/mLModerate to high inhibition at higher concentrations.
Rhizoctonia solani1, 10, 50, 100 µg/mLVariable inhibition, potentially requiring higher doses.
In Vivo Botrytis cinerea on Tomato50, 100, 200 ppmSignificant reduction in lesion size and sporulation.
Fusarium graminearum on Wheat100, 200, 400 ppmReduction in head blight symptoms.

Interpretation of Results:

  • A strong dose-response relationship in the in vitro assays is a positive indicator of fungicidal activity.

  • Significant protective activity in greenhouse trials suggests the compound's potential as a preventative fungicide.[6]

  • Curative activity, even if lower than protective activity, indicates that the compound can penetrate plant tissues and inhibit established infections.[6]

VI. Safety and Handling Precautions

As with any experimental chemical, appropriate safety precautions must be taken when handling 1,3-Benzodithiole-2-thione.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably a fume hood.

  • Storage: Store in a cool, dry, and dark place away from incompatible materials.

  • Disposal: Dispose of waste according to institutional and local regulations.

VII. Conclusion and Future Directions

1,3-Benzodithiole-2-thione represents a promising scaffold for the development of novel agricultural fungicides. The proposed multi-site mechanism of action could be a valuable tool in resistance management strategies. The protocols outlined in this document provide a framework for the systematic evaluation of its fungicidal potential. Further research should focus on elucidating the precise molecular targets, optimizing the formulation for enhanced field performance, and conducting comprehensive toxicological and environmental impact studies.

VIII. References

  • Fungicide Theory of Use and Mode of Action. (n.d.). Pacific Northwest Pest Management Handbooks. Retrieved from [Link]

  • Sulfur-Containing Agrochemicals. (2017). PubMed. Retrieved from [Link]

  • The Significance of Organosulfur Compounds in Crop Protection: Current Examples from Fungicide Research. (2021). ResearchGate. Retrieved from [Link]

  • Sulfur fungicides for plant disease management. (2021). YouTube. Retrieved from [Link]

  • Pesticidal composition comprising sulphur, a fungicide and an agrochemical excipient. (2012). Google Patents. Retrieved from

  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (2001). MDPI. Retrieved from [Link]

  • Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. (2024). MDPI. Retrieved from [Link]

  • Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. (2023). ACS Publications. Retrieved from [Link]

  • Synthesis, Characterization and Antifungal Activities of Amide and Acylthiourea of Substituted 2-Amino-1,3-Benzothiazole. (2019). ResearchGate. Retrieved from [Link]

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). MDPI. Retrieved from [Link]

  • Synthesis and antifungal activity of 1,3,2-benzodithiazole S-oxides. (1995). PubMed. Retrieved from [Link]

  • Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Antifungal activity of a novel synthetic polymer M451 against phytopathogens. (2023). Frontiers. Retrieved from [Link]

  • 10 Useful Rules for Fungicide Applications. (2021). Purdue University. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Investigating 1,3-Benzodithiole-2-thione in Cancer Chemoprevention Research

Abstract Cancer chemoprevention, the use of natural or synthetic agents to block, reverse, or delay the process of carcinogenesis, represents a critical frontier in oncology research.[1] Among the diverse classes of comp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cancer chemoprevention, the use of natural or synthetic agents to block, reverse, or delay the process of carcinogenesis, represents a critical frontier in oncology research.[1] Among the diverse classes of compounds investigated, dithiolethiones have emerged as a promising group of organosulfur agents.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the role and investigation of 1,3-Benzodithiole-2-thione (a parent compound in the dithiolethione class) in cancer chemoprevention. We delve into its core mechanism of action, provide detailed protocols for its evaluation, and offer insights into experimental design and data interpretation, grounded in established scientific principles.

Introduction to 1,3-Benzodithiole-2-thione

1,3-Benzodithiole-2-thione (CAS No. 934-36-1, Molecular Formula: C₇H₄S₃) is a member of the dithiolethione family, a class of compounds recognized for their potent chemopreventive properties.[2][5][6] While much of the clinical focus has been on its substituted analog, Oltipraz, the foundational structure of 1,3-Benzodithiole-2-thione is pivotal for understanding the structure-activity relationships that govern the efficacy of this class.[2][3][7] The primary mechanism underpinning the chemopreventive effects of these compounds is the robust induction of Phase II detoxification enzymes.[2][3][8] This action enhances the cellular defense system against carcinogenic electrophiles and oxidative stress, thereby mitigating the initial insults that can lead to cancer.[9][10]

The rationale for investigating 1,3-Benzodithiole-2-thione and its derivatives lies in their ability to upregulate a coordinated cytoprotective gene program. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, a master regulator of cellular redox homeostasis.[11][12][13]

Core Mechanism of Action: The Nrf2-ARE Signaling Pathway

The chemopreventive activity of 1,3-Benzodithiole-2-thione is intrinsically linked to its function as an activator of the Nrf2-ARE pathway. Understanding this pathway is crucial for designing meaningful experiments and interpreting results.

Under normal, unstressed conditions, the transcription factor Nrf2 is held inactive in the cytoplasm by being bound to its repressor protein, Kelch-like ECH-associated protein 1 (Keap1).[12][13] Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.

Chemopreventive agents like 1,3-Benzodithiole-2-thione are electrophilic and can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation.[14] Consequently, newly synthesized Nrf2 is stabilized, accumulates, and translocates to the nucleus.[12][13]

In the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE), a specific DNA sequence found in the promoter region of numerous cytoprotective genes.[9][12] This binding initiates the coordinated transcription of a battery of Phase II detoxification and antioxidant enzymes, including:

  • NAD(P)H:Quinone Oxidoreductase 1 (NQO1): Detoxifies quinones and reduces oxidative stress.

  • Glutathione S-Transferases (GSTs): Catalyze the conjugation of glutathione to electrophilic carcinogens, rendering them more water-soluble and easily excretable.[15]

  • Heme Oxygenase-1 (HO-1): An antioxidant enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide.

This upregulation of the cellular defense machinery enhances the cell's ability to neutralize carcinogens before they can damage critical macromolecules like DNA, thus preventing the initiation of cancer.[9]

Nrf2_Pathway Figure 1: Mechanism of Nrf2-ARE Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 1,3-Benzodithiole-2-thione Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2_free->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf sMaf Maf->ARE Transcription Gene Transcription ARE->Transcription PhaseII_Genes Phase II Enzyme Genes (NQO1, GSTs, etc.) Detox Enhanced Detoxification & Cellular Protection PhaseII_Genes->Detox Protein Synthesis Transcription->PhaseII_Genes Upregulation

Figure 1: Mechanism of Nrf2-ARE Pathway Activation by 1,3-Benzodithiole-2-thione.

Application Notes: A Multi-Tiered Experimental Approach

A systematic evaluation of 1,3-Benzodithiole-2-thione requires a combination of in vitro and in vivo models. The overall goal is to establish a clear link between target engagement (Nrf2 activation), pharmacological effect (enzyme induction), and chemopreventive efficacy (tumor inhibition).

Experimental_Workflow Figure 2: General Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation a Compound Sourcing & Characterization b Cytotoxicity Assays (e.g., MTT, LDH) a->b c Determine Non-Toxic Concentration Range b->c d Mechanistic Assays c->d h Animal Model Selection (e.g., AOM, MNU models) c->h Candidate for In Vivo e ARE-Luciferase Reporter Assay d->e f Phase II Enzyme Activity (e.g., NQO1 Assay) d->f g Gene/Protein Expression (qPCR/Western Blot) d->g i Pharmacokinetics & Toxicology Studies h->i j Chemoprevention Efficacy Study i->j k Carcinogen Administration j->k l Compound Treatment (Pre-, Post-initiation) k->l m Endpoint Analysis l->m n Tumor Incidence, Multiplicity, Size m->n o Tissue Biomarker Analysis m->o

Figure 2: General workflow for evaluating chemopreventive agents.
In Vitro Evaluation: Establishing Mechanism and Potency

In vitro assays are indispensable for initial screening, mechanism elucidation, and dose selection.[16] They offer a controlled environment to dissect the molecular effects of the compound.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cell line is critical. Murine hepatoma Hepa1c1c7 cells are widely used due to their robust and inducible expression of xenobiotic-metabolizing enzymes.[17] For organ-specific questions, cell lines derived from the target tissue (e.g., human prostate epithelial cells, keratinocytes) are appropriate.[18][19]

  • Cytotoxicity First: Before assessing efficacy, one must determine the compound's toxicity profile. Mechanistic studies should always be conducted at non-cytotoxic concentrations to ensure that the observed effects are due to specific pathway modulation, not general cellular stress or death.

In Vivo Assessment: Validating Efficacy in a Biological System

While in vitro data are informative, they cannot replicate the complexity of a whole organism. Animal models are essential to evaluate the pharmacokinetics, safety, and ultimate anti-carcinogenic efficacy of a chemopreventive agent.[20][21][22][23]

Causality Behind Experimental Choices:

  • Model Selection: The animal model should be relevant to the human cancer being studied. Carcinogen-induced models are common, such as using azoxymethane (AOM) to induce colon cancer or N-methyl-N-nitrosourea (MNU) for mammary cancer in rats.[20][24] These models allow for testing the agent's ability to interfere with specific stages of chemically-induced carcinogenesis.

  • Pharmacokinetics and Safety: Before a large-scale efficacy study, preliminary studies are needed to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) and to establish a safe and effective dosing regimen.

  • Efficacy Endpoints: The primary measure of success in an animal study is a statistically significant reduction in tumor incidence (percentage of animals with tumors) and/or multiplicity (average number of tumors per animal).[16] Measurement of surrogate endpoint biomarkers (e.g., NQO1 activity in the target tissue) can provide a mechanistic link between compound administration and tumor inhibition.

Detailed Experimental Protocols

The following protocols are standardized methodologies for key assays in the evaluation of 1,3-Benzodithiole-2-thione.

Protocol 1: Measurement of NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity in Cultured Cells

Principle: This spectrophotometric assay measures the activity of NQO1 by quantifying the menadione-dependent reduction of cytochrome c. NQO1 is a canonical Nrf2 target gene, and its induction is a reliable hallmark of ARE pathway activation.[17][25]

Materials:

  • Hepa1c1c7 cells (or other suitable cell line)

  • 1,3-Benzodithiole-2-thione (dissolved in DMSO)

  • Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100

  • Assay Buffer: 25 mM Tris-HCl (pH 7.4)

  • Bovine Serum Albumin (BSA), 0.7% in Assay Buffer

  • Tween 20, 1% in Assay Buffer

  • Flavin Adenine Dinucleotide (FAD), 7.5 µM in Assay Buffer

  • Glucose-6-Phosphate (G6P), 7.5 mM in Assay Buffer

  • Glucose-6-Phosphate Dehydrogenase (G6PD), 2 U/mL

  • NADP+, 0.5 mM in Assay Buffer

  • Menadione, 50 µM in Acetonitrile

  • Cytochrome c, 1.2 mM in Assay Buffer

  • 96-well microplate

  • Spectrophotometer capable of reading at 550 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed Hepa1c1c7 cells in a 24-well plate at a density that allows them to reach ~80% confluency.

    • Treat cells with various concentrations of 1,3-Benzodithiole-2-thione (and a DMSO vehicle control) for 24-48 hours. Ensure concentrations are below the cytotoxic threshold.

  • Cell Lysis:

    • Wash cells twice with cold PBS.

    • Add 100 µL of Lysis Buffer to each well and incubate on ice for 10 minutes.

    • Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Collect the supernatant (cytosolic fraction) for the assay. Determine protein concentration using a BCA or Bradford assay.

  • Assay Reaction:

    • Prepare a master mix in the Assay Buffer containing: BSA, Tween 20, FAD, G6P, G6PD, and NADP+.

    • In a 96-well plate, add 200 µL of the master mix to each well.

    • Add 5-20 µg of cell lysate protein to each well.

    • Add 5 µL of Cytochrome c solution.

    • Initiate the reaction by adding 10 µL of Menadione solution.

  • Measurement and Calculation:

    • Immediately measure the rate of change in absorbance at 550 nm over 5 minutes at 30°C.

    • NQO1 activity is calculated using the extinction coefficient for cytochrome c (21 mM⁻¹cm⁻¹) and expressed as nmol/min/mg protein.

    • Compare the activity in treated samples to the vehicle control to determine the fold induction.

Data Presentation:

Treatment GroupConcentration (µM)NQO1 Activity (nmol/min/mg)Fold Induction (vs. Control)
Vehicle Control050.2 ± 4.51.0
BDT-2-thione1115.8 ± 9.12.3
BDT-2-thione5248.1 ± 18.74.9
BDT-2-thione10350.5 ± 25.27.0
Table 1: Example data from an NQO1 activity assay. BDT = 1,3-Benzodithiole-2-thione.

Protocol 2: ARE-Luciferase Reporter Assay for Nrf2 Transcriptional Activity

Principle: This assay provides a direct measure of Nrf2's ability to act as a transcription factor. Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple ARE sequences. Activation of the Nrf2 pathway leads to luciferase expression, which is quantified by measuring light output upon addition of a substrate.

Materials:

  • HEK293T or another easily transfectable cell line

  • pARE-Luc reporter plasmid (containing multiple copies of the ARE sequence upstream of a minimal promoter and the luciferase gene)

  • pRL-TK plasmid (Renilla luciferase for normalization)

  • Lipofectamine 3000 or other suitable transfection reagent

  • 1,3-Benzodithiole-2-thione (dissolved in DMSO)

  • Dual-Luciferase Reporter Assay System (e.g., from Promega)

  • Luminometer

Procedure:

  • Transfection:

    • Seed cells in a 24-well plate.

    • Co-transfect cells with the pARE-Luc and pRL-TK plasmids using a lipid-based transfection reagent according to the manufacturer's protocol. The Renilla luciferase plasmid serves as an internal control to normalize for transfection efficiency and cell number.

    • Allow cells to recover for 24 hours post-transfection.

  • Compound Treatment:

    • Replace the medium with fresh medium containing various non-toxic concentrations of 1,3-Benzodithiole-2-thione or a DMSO vehicle control.

    • Incubate for an additional 18-24 hours.

  • Cell Lysis and Luciferase Measurement:

    • Wash cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.

    • Transfer 20 µL of the lysate to a white, opaque 96-well plate.

    • Using a luminometer with injectors, add the Luciferase Assay Reagent II (firefly substrate) and measure the luminescence.

    • Next, inject the Stop & Glo® Reagent to quench the firefly reaction and activate the Renilla luciferase reaction. Measure the second luminescence signal.

  • Data Analysis:

    • For each sample, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity.

    • Normalize the data to the vehicle control to determine the fold induction of ARE-dependent transcription.

References

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  • Zhang, Y., & Munday, R. (2008). Dithiolethiones for cancer chemoprevention: where do we stand?. Molecular cancer therapeutics, 7(11), 3470-3479. [Link]

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Application

Application Note &amp; Protocol: A Modular Copper-Catalyzed Approach to the Synthesis of Benzodithioles

Introduction Benzodithioles (BDTs) are a significant class of sulfur-containing heterocyclic compounds. Their fused bicyclic structure, consisting of a benzene ring and a 1,2-dithiole ring, is a key feature in molecules...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzodithioles (BDTs) are a significant class of sulfur-containing heterocyclic compounds. Their fused bicyclic structure, consisting of a benzene ring and a 1,2-dithiole ring, is a key feature in molecules exhibiting a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.[1] The development of efficient and versatile synthetic methods to access structurally diverse BDTs is therefore of considerable interest to researchers in medicinal chemistry and drug development. Traditional methods for constructing the benzodithiole core can be limited in scope or require harsh reaction conditions. Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective strategy for the formation of carbon-heteroatom bonds, offering milder conditions and broader functional group tolerance compared to other transition metal catalysts.[2][3]

This application note provides a detailed protocol for the synthesis of 3H-benzo[c][1][4]dithiol-3-imine derivatives, a subset of benzodithioles, through a copper-catalyzed reaction of 2-bromo-benzothioamides with elemental sulfur (S₈).[1][4][5] This method is notable for its operational simplicity, the use of readily available and inexpensive reagents, and its switchable nature, which allows for the synthesis of related heterocyclic systems by minor modifications to the reaction conditions.[1][4]

Mechanism of Action: A Copper-Catalyzed Cascade

The reaction is proposed to proceed through a cascade mechanism initiated by an intramolecular Ullmann coupling, followed by sulfur insertion.[1][4] Understanding this pathway is crucial for troubleshooting and optimizing the reaction for different substrates.

A proposed mechanism for the synthesis of benzodithioles is detailed below.[1][4] Initially, the 2-bromo-benzothioamide starting material is deprotonated by the base (cesium carbonate) to form an anionic intermediate. This intermediate then undergoes an intramolecular copper-catalyzed Ullmann coupling to produce a key benzothietane-2-imine intermediate.[1][4] Subsequent cleavage of the C-S bond results in a ring-opened thiophenolate. This thiophenolate then reacts with elemental sulfur (S₈) to form a disulfide bond. Finally, an intramolecular addition/elimination process yields the desired benzodithiole product.[1]

An alternative mechanistic pathway may involve the initial formation of a copper thiolate adduct, which then undergoes oxidative addition into the carbon-bromine bond.[4] Sulfur insertion into the resulting cupracycle, followed by reductive elimination, would then afford the final product and regenerate the copper(I) catalyst.[4]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 2-Bromo-benzothioamide (1) - Elemental Sulfur (S8) - Copper(I) Iodide (CuI) - 1,10-Phenanthroline (o-phen) - Cesium Carbonate (Cs2CO3) - DMF heat Heat at 100 °C reagents->heat Stir under N2 atmosphere quench Quench with Water heat->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Benzodithiole Product (2) purify->product

Caption: High-level workflow for the copper-catalyzed synthesis of benzodithioles.

Detailed Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of (Z)-N-phenyl-3H-benzo[c][1][4]dithiol-3-imine.[1]

Materials and Reagents:

  • 2-Bromo-N-phenylbenzothioamide (Starting material)

  • Elemental Sulfur (S₈)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (o-phen)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Reaction Parameters Table:

ParameterValueNotes
Reactants
2-Bromo-benzothioamide0.5 mmol, 1.0 equivThe substrate scope is broad, and various substituted benzothioamides can be used.[1]
Elemental Sulfur (S₈)0.6 mmol, 1.2 equivS₈ is an inexpensive and readily available sulfur source.[1]
Catalyst System
Copper(I) Iodide (CuI)0.05 mmol, 10 mol%CuI was found to be the optimal copper source, superior to CuBr, CuCl, and Cu(II) salts.[1]
1,10-Phenanthroline0.1 mmol, 20 mol%The use of a ligand, such as o-phenanthroline, is crucial for the reaction's efficiency.[1][6] Ligands can accelerate copper-catalyzed cross-coupling reactions.[2][6]
Base
Cesium Carbonate (Cs₂CO₃)0.5 mmol, 1.0 equivCs₂CO₃ is the base of choice for this transformation.[1]
Solvent & Conditions
SolventAnhydrous DMF (5.0 mL)
Temperature100 °C
AtmosphereInert (Nitrogen or Argon)
Reaction Time12-24 hoursReaction progress should be monitored by TLC.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromo-N-phenylbenzothioamide (0.5 mmol), elemental sulfur (0.6 mmol), copper(I) iodide (0.05 mmol), 1,10-phenanthroline (0.1 mmol), and cesium carbonate (0.5 mmol).

    • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen) three times.

    • Add anhydrous DMF (5.0 mL) via syringe.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath or heating mantle set to 100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction by adding deionized water (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired benzodithiole product.

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents are dry and the solvent is anhydrous. Copper-catalyzed reactions can be sensitive to moisture.

    • Confirm the purity of the starting 2-bromo-benzothioamide.

    • Verify that the reaction was maintained under an inert atmosphere, as oxygen can deactivate the catalyst.

  • Incomplete Reaction:

    • Extend the reaction time and continue to monitor by TLC.

    • Ensure the reaction temperature is accurately maintained at 100 °C.

  • Formation of Side Products:

    • In the absence of elemental sulfur, a dimeric dibenzodithiocine product may form through consecutive C-S couplings.[1][4] Ensure the correct stoichiometry of S₈ is used.

    • The choice of ligand and base can be critical; deviations from the protocol may lead to different outcomes.[1]

Conclusion

This copper-catalyzed method provides an efficient and modular route for the synthesis of benzodithiole derivatives from readily available starting materials.[1] The protocol is characterized by its operational simplicity and the use of an inexpensive, earth-abundant metal catalyst. By understanding the underlying mechanism and key reaction parameters, researchers can effectively apply this methodology to generate a library of benzodithiole compounds for further investigation in drug discovery and materials science.

References

  • Huang, M.-Q., Li, T.-J., Liu, J.-Q., Shatskiy, A., Kärkäs, M. D., & Wang, X.-S. (2020). Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. Organic Letters, 22(9), 3454–3459. Available from: [Link]

  • Huang, M.-Q., Li, T.-J., Liu, J.-Q., Shatskiy, A., Kärkäs, M. D., & Wang, X.-S. (2020). Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. PubMed Central. Available from: [Link]

  • ResearchGate. (n.d.). Copper‐catalyzed strategy to access benzodithiole, benzothiaselenole... [Image]. Retrieved from [Link]

  • Huang, M.-Q., Li, T.-J., Liu, J.-Q., Shatskiy, A., Kärkäs, M. D., & Wang, X.-S. (2020). Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. PubMed. Available from: [Link]

  • Zhang, Z., Wang, Z., Wang, Y., & Zhang, Y. (2024). Ligand-Enabled Copper-Catalyzed Ullmann-Type S–C Bond Formation to Access Sulfilimines. Organic Letters. Available from: [Link]

  • Sinha, A., Das, S., & Bhaumik, A. (2021). Role of C, S, Se and P donor ligands in copper(i) mediated C–N and C–Si bond formation reactions. Dalton Transactions. Available from: [Link]

  • Bhunia, S., Pawar, G. G., Kumar, S. V., Jiang, Y., & Ma, D. (2015). Selected Copper-Based Reactions for C-N, C-O, C-S and C-C Bond Formation. Chemistry – An Asian Journal. Available from: [Link]

  • Beletskaya, I. P., & Alonso, F. (2017). Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles. Catalysis Science & Technology. Available from: [Link]

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Method

Application Notes &amp; Protocols: 1,3-Benzodithiole-2-thione as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 1,3-benzodithiole-2-thione, a pivotal sulfur-containing heterocyclic compound. We will del...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1,3-benzodithiole-2-thione, a pivotal sulfur-containing heterocyclic compound. We will delve into its synthesis, reactivity, and its significant role as a precursor in the construction of complex heterocyclic systems. This document is designed to serve as a practical resource, offering not only detailed experimental protocols but also the underlying scientific principles that govern these transformations. The applications highlighted herein, particularly in the synthesis of tetrathiafulvalene derivatives and other novel heterocyclic frameworks, underscore the importance of 1,3-benzodithiole-2-thione in the fields of materials science and medicinal chemistry.

Introduction: The Significance of 1,3-Benzodithiole-2-thione

1,3-Benzodithiole-2-thione is a unique bicyclic compound featuring a benzene ring fused to a 1,3-dithiole-2-thione core. This structure imparts a rich and versatile chemistry, making it a valuable intermediate in organic synthesis. The thione group (C=S) is a key functional handle that can participate in a variety of reactions, including desulfurization-coupling reactions and cycloadditions. The dithiole moiety also plays a crucial role, particularly in the synthesis of electron-rich systems like tetrathiafulvalenes (TTFs). These TTF derivatives are renowned for their electron-donating properties and are fundamental components in the development of organic conductors and superconductors.

Furthermore, the broader class of sulfur-containing heterocycles, including benzothiazoles and related structures, has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This positions 1,3-benzodithiole-2-thione as a promising scaffold for the discovery of new therapeutic agents.

Synthesis of 1,3-Benzodithiole-2-thione: A Foundational Protocol

The synthesis of 1,3-benzodithiole-2-thione is typically achieved through the reaction of 1,2-benzenedithiol with a suitable one-carbon electrophile. While various reagents can be employed, the use of thiophosgene or carbon disulfide provides a reliable route to the desired product.

Protocol 1: Synthesis from 1,2-Benzenedithiol and Thiophosgene

This protocol is adapted from established methods for the synthesis of related dithiolethiones.[3]

Causality of Experimental Choices:

  • Base: A base such as sodium hydroxide is used to deprotonate the thiol groups of 1,2-benzenedithiol, forming a more nucleophilic thiolate species.

  • Thiophosgene: Thiophosgene serves as the electrophilic one-carbon source, readily reacting with the dithiolate to form the five-membered ring.

  • Solvent: A two-phase system of water and an organic solvent like dichloromethane allows for the reaction to proceed at the interface and facilitates subsequent extraction of the product.

Experimental Procedure:

  • In a well-ventilated fume hood, dissolve 1,2-benzenedithiol (1.42 g, 10 mmol) in a solution of sodium hydroxide (0.8 g, 20 mmol) in water (20 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of thiophosgene (0.86 mL, 1.3 g, 11.3 mmol) in dichloromethane (20 mL) to the stirred aqueous solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic extracts, wash with water (2 x 30 mL) and brine (30 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,3-benzodithiole-2-thione as a yellow solid.

Data Presentation:

Compound Molecular Formula Molecular Weight Typical Yield Melting Point
1,3-Benzodithiole-2-thioneC₇H₄S₃184.31 g/mol 75-85%164-166 °C

Application in the Synthesis of Dibenzotetrathiafulvalene (DBTTF)

One of the most significant applications of 1,3-benzodithiole-2-thione is its use as a precursor to dibenzotetrathiafulvalene (DBTTF), a key component in organic electronics. The synthesis involves a phosphite-mediated coupling reaction that dimerizes the dithiolethione.[4][5]

Protocol 2: Synthesis of DBTTF via Triethyl Phosphite Coupling

Causality of Experimental Choices:

  • Triethyl Phosphite: This reagent acts as a desulfurizing agent. The phosphorus atom has a high affinity for sulfur, leading to the formation of triethyl thiophosphate and a reactive intermediate.

  • High Temperature: The reaction typically requires elevated temperatures to overcome the activation energy for the coupling process.

  • Inert Atmosphere: The reaction is best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants and intermediates.

Experimental Workflow:

G cluster_0 DBTTF Synthesis Workflow A 1,3-Benzodithiole-2-thione C Reaction Mixture (Toluene, Reflux) A->C B Triethyl Phosphite B->C D Workup & Purification C->D Cooling, Filtration E Dibenzotetrathiafulvalene (DBTTF) D->E Recrystallization

Caption: Workflow for the synthesis of DBTTF.

Experimental Procedure:

  • Place 1,3-benzodithiole-2-thione (1.84 g, 10 mmol) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add freshly distilled triethyl phosphite (5 mL, 29 mmol) and toluene (20 mL).

  • Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold ethanol to remove excess triethyl phosphite and its byproducts.

  • Further purify the crude DBTTF by recrystallization from a suitable solvent such as acetonitrile or chlorobenzene.

Reaction Mechanism Overview:

G cluster_0 Phosphite-Mediated Coupling Mechanism Thione1 1,3-Benzodithiole-2-thione Intermediate1 Phosphonium Intermediate Thione1->Intermediate1 + P(OEt)₃ Phosphite P(OEt)₃ Phosphite->Intermediate1 Carbene Carbene Intermediate Intermediate1->Carbene - S=P(OEt)₃ Thiophosphate S=P(OEt)₃ Intermediate1->Thiophosphate Dimer DBTTF Carbene->Dimer + Carbene (dimerization) Thione2 1,3-Benzodithiole-2-thione Thione2->Dimer

Caption: Simplified mechanism of DBTTF formation.

The reaction is believed to proceed through the formation of a phosphonium intermediate, followed by desulfurization to generate a reactive carbene species, which then dimerizes to form the central double bond of DBTTF.[6]

Cycloaddition Reactions: Expanding the Heterocyclic Landscape

The thione group in 1,3-benzodithiole-2-thione can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, providing access to a variety of spiro-heterocyclic systems.[7][8]

Protocol 3: Diels-Alder Reaction with a Diene

This protocol describes a general procedure for the [4+2] cycloaddition of 1,3-benzodithiole-2-thione with a reactive diene, such as cyclopentadiene.

Causality of Experimental Choices:

  • Diene: A reactive, electron-rich diene is chosen to facilitate the cycloaddition with the electron-deficient thione group.

  • Solvent: A non-polar solvent like toluene is often used to avoid interference with the reaction.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

Experimental Procedure:

  • To a solution of 1,3-benzodithiole-2-thione (1.84 g, 10 mmol) in toluene (30 mL), add freshly distilled cyclopentadiene (1.32 g, 20 mmol).

  • Heat the mixture at 80-100 °C in a sealed tube for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography on silica gel.

Applications in Medicinal Chemistry

While direct applications of 1,3-benzodithiole-2-thione in drug development are still emerging, the broader class of benzothiazole and related sulfur-containing heterocycles has shown significant promise as anticancer agents.[9][10] Derivatives of these scaffolds have been shown to exhibit a range of biological activities, including the inhibition of cancer cell proliferation. The structural features of 1,3-benzodithiole-2-thione make it an attractive starting point for the synthesis of novel compounds with potential therapeutic value.

For instance, the synthesis of derivatives through modification of the benzene ring or by further reaction of the thione group could lead to new chemical entities with enhanced biological activity. Researchers in drug discovery are encouraged to explore the derivatization of this versatile building block to generate libraries of compounds for screening against various disease targets.

Conclusion

1,3-Benzodithiole-2-thione is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its thione and dithiole moieties provide access to a wide array of complex heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable molecule in their synthetic endeavors, from the creation of advanced organic materials to the development of novel therapeutic agents.

References

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  • Inayoshi, T., & Ono, N. (2000). A convenient synthesis of dibenzotetrathiafulvalene and its derivatives. Tetrahedron Letters, 41(48), 9325-9328. [Link]

  • Nakayama, J., et al. (1996). Reactions of Benzyne with 1,3-Benzodithiole-2-thione and Related Compounds: Formation of Novel Tetracyclic Sulfonium Salts and Their Reactions Leading to Dibenzo-1,3,6,-trithiocin Derivatives. Bulletin of the Chemical Society of Japan, 69(8), 2349-2354. [Link]

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  • Gao, X., et al. (2006). Synthesis and characterization of new dibenzotetrathiafulvalene derivatives with extended π-conjugation. Tetrahedron, 62(41), 9725-9732. [Link]

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  • The Royal Society of Chemistry. (2022). An improved C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Beilstein Archives. [Link]

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  • Kelly, T. R., & Schmidt, T. E. (1995). Mechanism of the sulfurisation of phosphines and phosphites using 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride). Organic & Biomolecular Chemistry, (13), 2387-2391. [Link]

Sources

Application

Application Notes: Pharmacological Potential of 1,3-Benzodithiole-2-thione Derivatives

Introduction The 1,3-benzodithiole-2-thione scaffold, a sulfur-rich heterocyclic compound, represents a unique pharmacophore with significant potential in drug discovery. This bicyclic system, consisting of a benzene rin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-benzodithiole-2-thione scaffold, a sulfur-rich heterocyclic compound, represents a unique pharmacophore with significant potential in drug discovery. This bicyclic system, consisting of a benzene ring fused to a 1,3-dithiole-2-thione ring, possesses distinct physicochemical properties that make it an attractive starting point for the development of novel therapeutic agents. Its structural rigidity, lipophilicity, and the presence of multiple sulfur atoms offer diverse opportunities for molecular interactions with biological targets. These application notes provide a comprehensive overview of the known and potential pharmacological applications of 1,3-benzodithiole-2-thione derivatives, complete with detailed protocols for their synthesis and biological evaluation.

Section 1: Pharmacological Applications & Mechanisms

While research into the specific 1,3-benzodithiole-2-thione parent molecule is emerging, significant pharmacological activities have been identified in its close structural analogs, primarily derivatives of the core benzo[d][1,3]dithiol ring system. These findings provide a strong rationale for the exploration of the thione family in various therapeutic areas.

Antiviral Activity

Derivatives of the benzodithiole core have demonstrated promising activity against enveloped viruses, particularly influenza.

Mechanism of Action: Inhibition of Viral Entry

A study on a series of amides with a benzo[d][1,3]dithiol core revealed their ability to inhibit influenza A virus (H1N1) in MDCK cells. The antiviral effect is most potent at the early stages of the viral life cycle. Molecular docking and fusogenic assays suggest that these compounds target the viral hemagglutinin (HA) protein. By binding to HA, the derivatives likely induce conformational changes that prevent the protein from mediating the fusion of the viral envelope with the host cell's endosomal membrane, a critical step for the release of the viral genome and subsequent replication.


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Proposed mechanism of antiviral action for benzodithiole derivatives.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of a lead benzodithiole amide derivative against influenza A/California/07/09 (H1N1).

Compound50% Cytotoxic Conc. (CC₅₀)50% Inhibitory Conc. (IC₅₀)Selectivity Index (SI = CC₅₀/IC₅₀)
4d (Amide Derivative) >100 µM3.3 µM~30
Reference: Data synthesized from studies on benzodithiol amides.
Anticancer Potential

The parent compound, 2H-1,3-benzodithiole-2-thione, has been identified as a dietary isothiocyanate with potential applications in suppressing prostate carcinogenesis.[1] While the precise molecular mechanism is an area of active investigation, the activity of structurally related compounds provides valuable insights.

Potential Mechanisms of Action

Many anticancer agents function by inducing oxidative stress and apoptosis in cancer cells. Structurally related benzothiazole and benzodioxole derivatives have been shown to inhibit key cellular pathways, such as the thioredoxin (Trx) system, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.[2] It is plausible that 1,3-benzodithiole-2-thione derivatives could act similarly by:

  • Inhibiting Thioredoxin Reductase (TrxR): The sulfur-rich core could interact with the active site of TrxR, an enzyme crucial for maintaining cellular redox balance and often overexpressed in cancer cells.[2]

  • Modulating Signaling Pathways: Inhibition of pro-survival pathways like AKT and ERK, as seen with some benzothiazole derivatives, could be another avenue.[3]

  • Inducing Apoptosis: Disruption of mitochondrial membrane potential and activation of caspase cascades are common downstream effects.[4]


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Potential anticancer mechanisms of 1,3-benzodithiole-2-thione derivatives.

Enzyme Inhibition

The heterocyclic scaffolds of benzodithiole and the related benzothiazole are considered "privileged structures" in medicinal chemistry, partly due to their ability to fit into and interact with enzymatic active sites.[5] While specific enzyme inhibition data for 1,3-benzodithiole-2-thione is limited, studies on benzothiazole derivatives show potent inhibition of enzymes relevant to neurodegenerative diseases and cancer, such as:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[3]

  • Monoamine Oxidase B (MAO-B)[3]

  • Carbonic Anhydrase[5]

  • VEGFR-2 and BRAF Kinases[6]

This suggests a strong potential for developing targeted enzyme inhibitors from the 1,3-benzodithiole-2-thione scaffold.

Section 2: Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and biological evaluation of 1,3-benzodithiole-2-thione derivatives.

Synthesis of 1,3-Benzodithiole-2-thione

This protocol describes a common method for synthesizing the parent compound from 1,2-benzenedithiol. A similar approach can be used for substituted analogs starting from the corresponding substituted dithiols.

Materials:

  • 1,2-Benzenedithiol

  • Thiophosgene (CSCl₂) or 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Base (e.g., Triethylamine or Pyridine)

  • Anhydrous Solvent (e.g., Toluene, Dichloromethane)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-benzenedithiol (1.0 eq) in anhydrous toluene.

    • Rationale: An inert atmosphere prevents oxidation of the thiol groups.

  • Addition of Base: Add a suitable base such as triethylamine (2.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Addition of Thionating Agent: Slowly add a solution of thiophosgene (1.1 eq) or TCDI in anhydrous toluene dropwise to the stirred mixture at 0 °C (ice bath).

    • Rationale: Dropwise addition at low temperature helps control the exothermic reaction and minimizes side product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1,3-benzodithiole-2-thione.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.


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General workflow for the synthesis of 1,3-benzodithiole-2-thione.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell line (e.g., PC-3 for prostate, HepG2 for liver)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (dissolved in DMSO, then diluted in media)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[7]

    • Rationale: This allows cells to adhere and enter the logarithmic growth phase.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for another 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol: In Vitro Antiviral Activity (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the replication of a plaque-forming virus.[8]

Materials:

  • Host cell line (e.g., MDCK for influenza)

  • Virus stock with a known titer (PFU/mL)

  • 24-well plates

  • Infection medium (serum-free medium)

  • Test compound

  • Overlay medium (e.g., 1.2% Avicel or methylcellulose in medium)

  • Fixative solution (e.g., 4% formaldehyde in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Protocol:

  • Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer. Incubate for 24-48 hours.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in infection medium. Dilute the virus stock to a concentration that yields 50-100 plaques per well.

  • Infection: Pre-incubate the diluted virus with an equal volume of the diluted compound for 1 hour at 37°C.

    • Rationale: This step allows the compound to interact with the virus before it infects the cells, which is relevant for entry inhibitors.

  • Adsorption: Wash the cell monolayers with PBS and inoculate with the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.[8] Include a virus control (no compound) and a cell control (no virus).

  • Overlay: Aspirate the inoculum and add 1 mL of the semi-solid overlay medium to each well.

    • Rationale: The overlay restricts the spread of progeny virus to adjacent cells, ensuring the formation of discrete, countable plaques.[8]

  • Incubation: Incubate the plates for 2-4 days (depending on the virus) at 37°C, 5% CO₂, until plaques are visible.

  • Plaque Visualization: Aspirate the overlay, fix the cells with the fixative solution for 30 minutes, and then stain with crystal violet for 15-20 minutes. Wash gently with water and allow to dry.[8]

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC₅₀ value.

References

  • Aitken, R. A., Cordes, D. B., Cottineau, L., & McKay, A. P. (2024). Benzo[d][9]oxathiole-2-thione. Molbank, 2024(4), M1891. [Link]

  • Sato, R., Saito, S., Chiba, H., Goto, T., & Saito, M. (1986). SYNTHESIS OF BENZOPENTATHIEPINS. REACTIONS OF 1,3-BENZODITHIOLE-2-THIONE AND 1,2-BENZENEDITHIOL WITH ELEMENTAL SULFUR IN LIQUID AMMONIA. Chemistry Letters, 15(2), 349-352. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. [Link]

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  • Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of Benzopentathiepins. Reactions of 1,3-Benzodithiole-2-thione and 1,2-Benzenedithiol with Elemental Sulfur in Liquid Ammonia. Sci-Hub. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Benzodithiole-2-thione. PubChem Compound Database. [Link]

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  • Akhtar, T., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

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  • Yilmaz, I., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. [Link]

  • Rees, C. W., et al. (1997). New routes to benzothiophenes, isothiazoles and 1,2,3-dithiazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

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  • Al-Warhi, T., et al. (2023). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. Molecules, 28(11), 4531. [Link]

  • Wang, J., et al. (2021). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 22(19), 10747. [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 1,3-Benzodithiole-2-thione synthesis

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1,3-Benzodithiole-2-thione. As a key heterocyclic scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1,3-Benzodithiole-2-thione. As a key heterocyclic scaffold in medicinal chemistry and materials science, optimizing its synthesis is crucial for downstream applications.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered in the laboratory.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address the most common issues arising during the synthesis of 1,3-Benzodithiole-2-thione.

Issue 1: Low or Non-existent Product Yield

Question: My reaction has resulted in a very low yield, or has failed completely. What are the most probable causes and how can I rectify them?

Answer: Low yield is a frequent challenge in organic synthesis and can be attributed to several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is essential.

  • Cause A: Poor Reagent Quality The integrity of your starting materials is paramount. 1,2-Benzenedithiol, a common precursor, is particularly susceptible to oxidation, which can significantly lower yields.[2][3]

    • Solution: Use freshly purified 1,2-benzenedithiol. If it has been stored for a prolonged period, consider purification by distillation under reduced pressure. For other reagents like carbon disulfide (CS₂), use a high-purity grade, as contaminants can interfere with the reaction.[4]

  • Cause B: Suboptimal Reaction Conditions The reaction temperature, solvent, and duration are critical variables that must be precisely controlled.

    • Solution: For reactions involving thermolysis, such as the conversion of benzo-1,2,3-thiadiazole in the presence of CS₂, the temperature is a critical parameter. Yields can increase dramatically when moving from 220°C to 230-240°C.[5] In copper-catalyzed syntheses from 2-bromo-benzothioamides, conditions such as a temperature of 100°C in DMF with specific catalysts and bases are optimized for high yields.[6] Always ensure your reaction is running at the temperature specified in the literature for the particular method you are employing.

  • Cause C: Inefficient Catalyst or Base System In catalyzed reactions, the choice and handling of the catalyst and base are crucial.

    • Solution: For copper-catalyzed cross-coupling reactions, the combination of the copper source (e.g., CuI), ligand (e.g., o-phenanthroline), and base (e.g., Cs₂CO₃) is finely tuned.[6] Ensure the catalyst is active and the base is anhydrous and of the correct strength. Weaker bases may not be effective in promoting the necessary deprotonation steps.

  • Cause D: Presence of Atmospheric Oxygen The thiol groups in 1,2-benzenedithiol can be readily oxidized by atmospheric oxygen to form disulfide byproducts, effectively removing the starting material from the reaction pathway.[2]

    • Solution: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon. This involves using oven-dried glassware and employing techniques like a Firestone valve or a nitrogen-filled balloon to maintain a positive pressure of inert gas throughout the experiment.[4]

Issue 2: Significant Impurity Profile & Side Product Formation

Question: My crude product analysis (TLC, NMR) shows multiple spots or peaks, indicating the formation of significant side products. What are these impurities and how can their formation be minimized?

Answer: The formation of byproducts complicates purification and reduces the overall yield. Understanding the potential side reactions is key to suppressing them.

  • Side Product A: Disulfide Polymers As mentioned, oxidation of 1,2-benzenedithiol leads to the formation of disulfide-linked oligomers or polymers.

    • Mitigation: The most effective strategy is rigorous exclusion of oxygen by maintaining an inert atmosphere.[2] Using fresh, high-purity starting material also minimizes the presence of already-oxidized species.

  • Side Product B: Isomeric Products Depending on the precursors, the formation of isomeric dithiolethiones is possible. For example, thermolysis reactions can sometimes yield isomeric thieno[3,4-d]-1,3-dithiole-2-thione as a side product.[5]

    • Mitigation: Adherence to optimized reaction temperatures and pressures is critical. These parameters are often fine-tuned to favor the kinetic or thermodynamic product that is desired.

  • Side Product C: Products from Reagent Decomposition At high temperatures, reagents like carbon disulfide can react with stainless-steel autoclaves.[5]

    • Mitigation: Employing a specialized setup, such as a "Matryoshka-type" double compartment autoclave, can prevent direct contact between the corrosive reagent and the autoclave walls, thus preventing contamination and side reactions.[5]

Issue 3: Challenges in Product Purification

Question: I am finding it difficult to isolate pure 1,3-Benzodithiole-2-thione from my crude reaction mixture. What are the recommended purification strategies?

Answer: Effective purification is crucial for obtaining a product suitable for further use.

  • Method A: Column Chromatography This is the most common method for purifying organic compounds.

    • Recommendation: A silica gel column is typically effective. Start with a non-polar eluent system, such as hexane, and gradually increase the polarity with a solvent like ethyl acetate or diethyl ether. A common system is Et₂O/hexane (1:1).[7] Monitor the separation using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Method B: Recrystallization If the product is a solid, recrystallization can be a highly effective method for removing impurities.

    • Recommendation: Select a solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room or cold temperatures. Ethanol or methanol are often good starting points to test for recrystallization.

  • Challenge: Co-eluting Impurities If impurities have a similar polarity to the product, they can be difficult to separate via chromatography.

    • Recommendation: Try a different stationary phase (e.g., alumina) or a completely different solvent system for chromatography. Alternatively, consider converting the product into a derivative that has different polarity, purifying the derivative, and then converting it back to the target molecule.[2]

Frequently Asked Questions (FAQs)

Q1: What is a reliable and common method for the laboratory-scale synthesis of 1,3-Benzodithiole-2-thione? A1: One of the most direct and frequently cited methods involves the reaction of 1,2-benzenedithiol with a thiocarbonyl source like thiophosgene or carbon disulfide in the presence of a base. Another robust modern method is the copper-catalyzed reaction of 2-bromo-benzothioamides with elemental sulfur (S₈), which offers good yields and tolerance for various functional groups.[6]

Q2: What are the critical safety precautions when working with reagents like carbon disulfide (CS₂) or thiophosgene? A2: Extreme caution is required. Carbon disulfide is highly toxic, volatile, and extremely flammable, with a very low autoignition temperature.[4] It must be handled exclusively in a well-ventilated chemical fume hood, away from any potential ignition sources (sparks, hot plates). Thiophosgene is also highly toxic and corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: How can I effectively monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring reaction progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate at regular intervals, you can visually track the consumption of reactants and the formation of the product. UV light is typically used for visualization.

Q4: Are there any "green" chemistry approaches for this synthesis? A4: Green chemistry principles are increasingly being applied to heterocyclic synthesis. For 1,3-Benzodithiole-2-thione, approaches that utilize catalytic systems (reducing waste), use less hazardous solvents, or are performed under solvent-free conditions are being explored.[8] Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption.[9]

Optimized Reaction Parameters & Protocols

Table 1: Comparison of Selected Synthetic Routes
MethodKey ReactantsCatalyst/BaseSolventTemperatureTypical YieldReference
Copper-Catalyzed 2-bromo-benzothioamide, S₈CuI, o-phenanthroline, Cs₂CO₃DMF100 °C62-90%[6]
Thermolysis Benzo-1,2,3-thiadiazole, CS₂NoneNone230-240 °C~67%[5]
Ammonia-Mediated 1,2-benzenedithiol, S₈Liquid NH₃Liquid NH₃AmbientHigh[10]
Protocol 1: Copper-Catalyzed Synthesis from 2-Bromo-N-phenylbenzothioamide

This protocol is adapted from a high-yield method reported by a copper-catalyzed reaction involving sulfur rearrangement.[1][6]

Materials:

  • 2-Bromo-N-phenylbenzothioamide (0.5 mmol)

  • Elemental Sulfur (S₈) (0.6 mmol, 154 mg)

  • Copper(I) Iodide (CuI) (0.05 mmol, 10 mg)

  • 1,10-Phenanthroline (o-phen) (0.1 mmol, 18 mg)

  • Cesium Carbonate (Cs₂CO₃) (0.5 mmol, 163 mg)

  • Anhydrous Dimethylformamide (DMF) (5.0 mL)

Procedure:

  • To an oven-dried reaction vial, add 2-bromo-N-phenylbenzothioamide, S₈, CuI, o-phenanthroline, and Cs₂CO₃.

  • Evacuate and backfill the vial with dry nitrogen or argon three times.

  • Add anhydrous DMF (5.0 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the time specified in the literature (typically 12-24 hours), monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the product.

Visual Workflow and Mechanistic Diagrams

Troubleshooting_Low_Yield cluster_checks Initial Checks cluster_solutions Corrective Actions start Low or No Yield Observed reagents Check Reagent Quality (Purity, Age, Storage) start->reagents conditions Verify Reaction Conditions (Temp, Time, Atmosphere) purify Purify/Replace Starting Materials reagents->purify stoichiometry Confirm Stoichiometry & Reagent Addition optimize Optimize T, t, Solvent & Use Inert Atmosphere conditions->optimize reweigh Carefully Remeasure Reagents stoichiometry->reweigh end_node Re-run Experiment & Monitor Closely purify->end_node optimize->end_node reweigh->end_node

Caption: Troubleshooting workflow for addressing low product yield.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Steps r1 1,2-Benzenedithiol step1 Base-mediated Deprotonation of Thiol r1->step1 + Base r2 Carbon Disulfide (CS₂) step2 Nucleophilic Attack on CS₂ r2->step2 step1->step2 step3 Intramolecular Cyclization (Thiolate attacks thiocarbonyl) step2->step3 product 1,3-Benzodithiole-2-thione step3->product - HS⁻

Caption: Simplified mechanism for synthesis from 1,2-benzenedithiol.

References

  • Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. Organic Letters - ACS Publications. [Link]

  • Benzo[d][5][6]oxathiole-2-thione. MDPI. [Link]

  • Synthesis of Thieno[2,3-d]-1,3-dithiol-2-thiones. Ulrich Jordis. [Link]

  • (PDF) Benzo[d][5][6]oxathiole-2-thione. ResearchGate. [Link]

  • 1,3-benzodithiole-2-thione. ChemSynthesis. [Link]

  • 4,5-dibenzoyl-1,3-dithiole-1-thione. Organic Syntheses Procedure. [Link]

  • SYNTHESIS OF BENZOPENTATHIEPINS. REACTIONS OF 1,3-BENZODITHIOLE-2-THIONE AND 1,2-BENZENEDITHIOL WITH ELEMENTAL SULFUR IN LIQUID AMMONIA. Sci-Hub. [Link]

  • Synthesis and reactions of benzo-1,3-dichalcogenoles and their derivatives. Semantic Scholar. [Link]

  • Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. PMC - NIH. [Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. ACS Publications. [Link]

  • Review Article Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. ResearchGate. [Link]

  • Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. PMC - NIH. [Link]

  • ChemInform Abstract: Synthesis of Benzopentathiepins. Reactions of 1,3‐Benzodithiole‐2‐thione and 1,2‐Benzenedithiol with Elemental Sulfur in Liquid Ammonia. Sci-Hub. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 1,3-Benzodithiole-2-thione Synthesis

Welcome to the technical support guide for the synthesis of 1,3-Benzodithiole-2-thione. This resource is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,3-Benzodithiole-2-thione. This resource is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in their synthetic protocols. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your experimental design and execution.

Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My reaction mixture turned dark brown or black, and the final yield is very low. What happened?

A: A dark, tar-like appearance often indicates decomposition of starting materials or the product. This is frequently caused by excessive heat. While thermal energy is required, the dithiolethione core can be sensitive to high temperatures, leading to polymerization or breakdown.[1] Try reducing the reaction temperature by 10-20 °C and extending the reaction time to compensate. Monitoring the reaction by Thin Layer Chromatography (TLC) will help you find the optimal balance between reaction rate and stability.

Q2: The reaction seems sluggish or has stalled, with a significant amount of starting material remaining. What should I check first?

A: This is a classic sign of insufficient reactivity. Before making major changes, verify the following:

  • Purity of Starting Materials: 1,2-Benzenedithiol is notoriously prone to air oxidation, forming the corresponding disulfide. This disulfide is unreactive under typical conditions and will significantly lower your potential yield.[2] Use freshly purified 1,2-benzenedithiol or a newly opened bottle.

  • Moisture: Many reactions in this class are sensitive to water. Ensure your solvents are anhydrous and glassware is thoroughly dried. Moisture can hydrolyze reagents or quench reactive intermediates.

  • Stirring Efficiency: In heterogeneous mixtures (e.g., solid-liquid), ensure vigorous stirring to maximize the interfacial area where the reaction occurs.

Q3: My final product is an impure, oily substance instead of the expected crystalline solid. How can I improve purification?

A: Oily products often result from the presence of side products or residual high-boiling solvents.

  • Column Chromatography: This is the most effective method for removing impurities with different polarities.[3] A silica gel column using a gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, is a good starting point.

  • Recrystallization: If the product is mostly pure, recrystallization can be highly effective. Consider solvents like ethanol, isopropanol, or a mixture of hexane and ethyl acetate.

  • Problematic Impurities: If impurities have similar polarity to your product, making chromatographic separation difficult, you may need to revisit the reaction conditions to prevent their formation in the first place.[2]

Section 2: In-Depth Troubleshooting Guides

This section is organized by the stages of the synthetic workflow to help pinpoint the source of low yield.

Guide 1: Starting Materials and Reagents

Q: I suspect my 1,2-benzenedithiol is of poor quality. How can I confirm this and what is the purification protocol?

A: Air oxidation of 1,2-benzenedithiol to 1,2-dithiane (a cyclic disulfide) is a primary cause of low yields. You can check for the presence of this impurity via TLC or ¹H NMR spectroscopy.

  • Causality: The desired reaction requires two free thiol (-SH) groups to react with a carbon source (like carbon disulfide or thiophosgene). The disulfide bond (S-S) in the impurity is stable and will not participate in the cyclization, effectively acting as an inert contaminant.[2]

  • Protocol: Purification of 1,2-Benzenedithiol

    • Dissolve the crude 1,2-benzenedithiol in a 10% aqueous solution of sodium hydroxide (NaOH). The desired dithiol will form the soluble disodium salt, while the disulfide impurity will remain insoluble.

    • Stir the solution for 30 minutes at room temperature.

    • Filter the mixture to remove the solid disulfide impurity.

    • Cool the filtrate in an ice bath and carefully acidify with cold, dilute hydrochloric acid (HCl) until the pH is ~1. The purified 1,2-benzenedithiol will precipitate as a white or pale-yellow solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum. Use the purified material immediately.

Q: I am using carbon disulfide (CS₂) as the thiocarbonyl source with a base. What are the critical parameters?

A: When using CS₂, the reaction proceeds via the formation of a trithiocarbonate intermediate. The choice of base and solvent is critical.

  • Causality: A strong base (e.g., KOH, NaH) is needed to deprotonate the thiols, forming a highly nucleophilic thiolate. This thiolate then attacks the electrophilic carbon of CS₂. The solvent must be able to dissolve the reactants and be stable to the strong base. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are common choices.

  • Troubleshooting Table: Base and Solvent Effects

    Issue Potential Cause Recommended Solution
    Reaction does not start Base is too weak to deprotonate the dithiol. Switch from a carbonate base (e.g., K₂CO₃) to a stronger base like potassium hydroxide (KOH) or sodium hydride (NaH).
    Low yield, messy reaction Solvent is not polar enough to dissolve intermediates. Change from less polar solvents (e.g., THF, Dioxane) to a more polar aprotic solvent like DMF.[1][4]

    | Decomposition | Reaction temperature is too high for the solvent/base combination. | Run the reaction at a lower temperature (e.g., 0 °C to room temp) for a longer duration. |

Guide 2: Reaction Conditions & Phase Transfer Catalysis

Q: My reaction is biphasic (e.g., aqueous NaOH and an organic solvent) and the yield is poor. Would a Phase Transfer Catalyst help?

A: Absolutely. In biphasic systems, the reactants are separated into two immiscible layers, and the reaction can only occur at the interface, leading to very slow rates. A Phase Transfer Catalyst (PTC) is designed to solve this exact problem.

  • Causality & Mechanism: A PTC, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (TEBA), transports an anionic reactant (like the dithiolate or a trithiocarbonate anion) from the aqueous phase into the organic phase.[5][6] This allows the reaction to proceed homogeneously in the organic solvent, dramatically increasing the reaction rate and overall yield.[7]

  • Workflow Diagram: Phase Transfer Catalysis

    PTC_Workflow cluster_aq Aqueous Phase cluster_org Organic Phase Dithiolate Dithiolate Anion (Reactant A) PTC_aq PTC Cation (Q+) Dithiolate->PTC_aq Forms Ion Pair Base Base (e.g., NaOH) CS2 CS2 / R-X (Reactant B) Product Product CS2->Product Forms Product PTC_org PTC Cation (Q+) PTC_complex [Q+A-] Ion Pair PTC_aq->PTC_complex Phase Transfer PTC_complex->CS2 Reacts with B PTC_complex->PTC_org Releases A- PTC_org->PTC_aq Returns to Aqueous Phase

    Caption: Phase Transfer Catalysis (PTC) Workflow.

  • Experimental Protocol: PTC-Mediated Synthesis

    • In a round-bottom flask, dissolve 1,2-benzenedithiol in a suitable organic solvent (e.g., dichloromethane or toluene).

    • Add the carbon source (e.g., carbon disulfide).

    • Add the Phase Transfer Catalyst (typically 5-10 mol%).

    • Add the aqueous base solution (e.g., 50% NaOH).

    • Stir the biphasic mixture vigorously at the desired temperature (room temperature to gentle reflux) for several hours, monitoring by TLC.

    • Upon completion, separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate to obtain the crude product for purification.

Guide 3: Work-up and Purification

Q: I see multiple product spots on my TLC plate. What are the likely side products?

A: The formation of byproducts is a common reason for low yields of the desired material.[2]

  • Likely Side Products:

    • Polymeric Materials: If the stoichiometry is not precise or if there's oxidative degradation, linear polysulfides can form instead of the desired cyclic compound. These often appear as a streak at the baseline of the TLC plate.

    • Disulfide: As mentioned, oxidation of the starting dithiol produces the unreactive cyclic disulfide.

    • Partially Reacted Intermediates: Depending on the reaction, you might isolate intermediates that have not fully cyclized.

  • Troubleshooting Side Reactions:

    • Inert Atmosphere: To prevent oxidation, perform the reaction under an inert atmosphere of nitrogen or argon.[2]

    • Controlled Addition: Add one reagent slowly to a solution of the other using a dropping funnel. This maintains a low concentration of the added reagent and can disfavor polymerization.

    • Stoichiometry: Carefully measure your reagents. Ensure the molar ratios are correct according to the literature procedure you are following.

References

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from a study on the synthesis of 1,3,5-triazine-2(1H)-thione, which discusses the negative impact of higher temperatures on product yield. [Link]

  • Optimization of reaction conditions. a. (n.d.). ResearchGate. Retrieved from a study on N-phenyl dichloroacetamides, highlighting the importance of solvent and temperature optimization. [Link]

  • Aitken, R. A., Cordes, D. B., Cottineau, L., & McKay, A. P. (2024). Benzo[d][1][3]oxathiole-2-thione . Molbank, 2024(M1891). This article describes a synthesis and purification via column chromatography for a related compound. [Link]

  • Optimization of the reaction conditions a. (n.d.). ResearchGate. Retrieved from a study on benzothiazole synthesis, providing general insights into optimizing reaction parameters. [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review. (2023). Journal of Emerging Technologies and Innovative Research (JETIR). This review explains the fundamentals and advantages of using PTC in synthesis. [Link]

  • Belskaya, N. P., et al. (2018). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones . Molecules, 23(11), 2943. This review covers various synthetic methods for related dithiolethiones. [Link]

  • Huestis, L., et al. (2022). Benzo[1][3][4]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability... Molecules, 27(19), 6598. Discusses challenges of yield and purification in sulfur-containing heterocycles. [Link]

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW . Indo American Journal of Pharmaceutical Research. Provides an overview of PTC applications and advantages. [Link]

  • O'Donnell, M. J., et al. (2014). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles . Organic Letters, 16(5), 1450–1453. Discusses the mechanism and application of phase-transfer catalysis in complex molecule synthesis. [Link]

  • El-Sayed, A. M., et al. (2014). Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques . Journal of Chemistry, 2014, 807598. A review on the use of PTC for synthesizing heterocyclic compounds. [Link]

Sources

Troubleshooting

Benzodithiole Synthesis Technical Support Center: A Guide to Identifying and Minimizing Side Reactions

Welcome to the Technical Support Center for Benzodithiole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing benzodithiole cores...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzodithiole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing benzodithiole cores, which are pivotal in materials science and medicinal chemistry. Here, we provide in-depth technical guidance in a question-and-answer format, focusing on the practical challenges of identifying and mitigating side reactions to improve yield, purity, and overall process robustness.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions observed during benzodithiole synthesis?

A1: Side reactions in benzodithiole synthesis can be broadly categorized based on the synthetic route. For syntheses involving lithiation and electrophilic quench, such as iodination, incomplete reactions are common. In palladium-catalyzed cross-coupling reactions like Stille or Suzuki couplings, which are frequently used for derivatization or polymerization, homocoupling of the organometallic reagent and dehalogenation of the aryl halide are prevalent side reactions. For syntheses starting from precursors like 2-bromo-benzothioamides, alternative cyclization pathways can lead to undesired isomeric products. Additionally, oxidation of the sulfur atoms and polymerization of reactive intermediates can occur under certain conditions.

Q2: How do I choose the right purification strategy for my crude benzodithiole product?

A2: The choice of purification technique depends on the scale of your reaction and the nature of the impurities. For small-scale reactions and for separating isomers or closely related byproducts, column chromatography on silica gel is often the most effective method. For larger-scale purifications, recrystallization can be a highly efficient technique, provided a suitable solvent system can be identified where the desired product has significantly lower solubility at colder temperatures compared to the impurities. In cases where the product is a thermally stable liquid or low-melting solid, vacuum distillation can be employed. A combination of these techniques is often necessary to achieve high purity.

Q3: Can the choice of solvent influence the formation of side products?

A3: Absolutely. The solvent can play a critical role in the reaction outcome. In palladium-catalyzed cross-coupling reactions, the polarity of the solvent can influence the stability of the catalytic species and the rate of different steps in the catalytic cycle, thereby affecting the prevalence of side reactions like homocoupling or dehalogenation. For instance, in some cases, using less polar solvents like toluene can reduce dehalogenation compared to more polar aprotic solvents like DMF or dioxane.[1] It is crucial to select a solvent that not only solubilizes the reactants but also favors the desired reaction pathway.

Q4: What is the best way to characterize and quantify impurities in my final product?

A4: A multi-technique approach is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), provides molecular weight information, which is crucial for identifying unknown impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, and HMBC) is invaluable for elucidating the precise structure of isolated impurities.[2] By synthesizing suspected impurity standards, you can confirm their identity by comparing their spectroscopic and chromatographic data with the impurities in your sample.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during benzodithiole synthesis.

Issue 1: Low Yield of Di-iodinated Benzodithiophene

Symptoms:

  • The reaction mixture contains a significant amount of mono-iodinated and/or starting benzodithiophene after the iodination step.

  • Observed when scaling up the reaction.

Potential Causes and Solutions:

Cause Mechanism Troubleshooting Protocol
Incomplete Lithiation Insufficient deprotonation of both acidic protons on the benzodithiophene core due to factors like inadequate mixing, low temperature, or insufficient reagent.1. Optimize Temperature: Ensure the reaction temperature is maintained at the optimal level for the specific organolithium reagent used. For n-BuLi, this is often between -78 °C and -40 °C.
2. Improve Mixing: Use vigorous mechanical stirring, especially on a larger scale, to ensure homogeneous distribution of the organolithium reagent.
3. Increase Reagent Stoichiometry: Incrementally increase the equivalents of the organolithium reagent (e.g., from 2.2 to 2.5 equivalents) to drive the di-lithiation to completion.
Quenching of the Lithiated Intermediate The di-lithiated intermediate can be quenched by trace amounts of water or other electrophilic impurities in the solvent or reagents before the addition of iodine.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use freshly distilled, anhydrous solvents.
2. Purify Reagents: Use high-purity organolithium reagents and iodine.
Oxidative Decomposition of the Aromatic Compound Active aromatic compounds can undergo oxidative decomposition in the presence of elemental iodine.[3]1. Use an Iodine Complex: Consider using a less reactive iodinating agent, such as a morpholine-iodine complex, which can provide a more controlled iodination.[3]
2. In-situ Generation of Hypoiodous Acid: For phenolic precursors, dissolving the compound in a dilute basic solution (e.g., NaOH or NaHCO₃) and then adding elemental iodine can generate hypoiodous acid in situ, leading to a smoother iodination.[3]

Experimental Workflow for Optimizing Di-iodination

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Goal start Low Yield of Di-iodinated Product check_lithiation Check Lithiation Conditions start->check_lithiation check_quenching Check for Quenching Sources start->check_quenching check_iodination Optimize Iodination Step start->check_iodination optimize_temp Adjust Temperature check_lithiation->optimize_temp improve_mixing Enhance Mixing check_lithiation->improve_mixing increase_reagent Increase Organolithium Equivalents check_lithiation->increase_reagent anhydrous_conditions Ensure Anhydrous Conditions check_quenching->anhydrous_conditions purify_reagents Purify Reagents check_quenching->purify_reagents use_iodine_complex Use Iodine Complex check_iodination->use_iodine_complex end Improved Yield of Di-iodinated Product optimize_temp->end improve_mixing->end increase_reagent->end anhydrous_conditions->end purify_reagents->end use_iodine_complex->end

Caption: Troubleshooting workflow for low di-iodination yield.

Issue 2: Formation of Homocoupled Byproducts in Stille Coupling Reactions

Symptoms:

  • Presence of a byproduct with a molecular weight corresponding to the dimer of the organostannane reagent.

  • Often observed as a significant impurity in the synthesis of benzodithiophene-containing polymers.

Potential Causes and Solutions:

Cause Mechanism Troubleshooting Protocol
Reaction with Pd(II) Precatalyst Two equivalents of the organostannane can react with the Pd(II) precatalyst, leading to reductive elimination of the homocoupled product before the catalytic cycle begins.[4]1. Pre-activation of the Catalyst: Ensure the Pd(II) precatalyst is fully reduced to the active Pd(0) species before adding the organostannane. This can be achieved by adding a small amount of a reducing agent or by a pre-heating step with the ligand.
Radical Process with Pd(0) The Pd(0) catalyst can initiate a radical pathway that leads to the dimerization of the organostannane.[4]1. Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly impact the extent of homocoupling. For instance, Pd(PPh₃)₄ may lead to less homocoupling than Pd₂(dba)₃/P(o-tolyl)₃ in some systems.[5] Experiment with different catalyst systems.
2. Use Additives: The addition of CuI can sometimes suppress homocoupling by accelerating the desired cross-coupling reaction.[6]
Slow Transmetalation If the transmetalation step is slow, the organopalladium intermediate has a longer lifetime, increasing the likelihood of side reactions, including those leading to homocoupling.1. Add LiCl: Lithium chloride is often used to facilitate the transmetalation step by forming a more reactive organostannane species.[7]
2. Solvent Choice: The solvent can influence the rate of transmetalation. Toluene is often a good starting point.[1]

Catalytic Cycle and Homocoupling Side Reaction

G pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add R¹-X pd_ii R¹-Pd(II)L_n-X ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal R²-SnR₃ homocoupling Homocoupling pd_ii->homocoupling R²-SnR₃ pd_ii_r1r2 R¹-Pd(II)L_n-R² transmetal->pd_ii_r1r2 red_elim Reductive Elimination pd_ii_r1r2->red_elim red_elim->pd0 Regeneration product R¹-R² red_elim->product homo_product R²-R² homocoupling->homo_product

Caption: Stille coupling cycle with the homocoupling side reaction.

Issue 3: Formation of Dehalogenated Byproducts

Symptoms:

  • Presence of a byproduct where the halogen atom on the benzodithiophene starting material has been replaced by a hydrogen atom.

Potential Causes and Solutions:

Cause Mechanism Troubleshooting Protocol
Slow Reductive Elimination If the reductive elimination step is slow, the organopalladium intermediate can undergo other reactions, including protonolysis by trace water or other proton sources, leading to dehalogenation.1. Use Bulky, Electron-Rich Ligands: Ligands like dppf can accelerate reductive elimination and suppress dehalogenation.[1]
Solvent Effects Certain solvents, such as dioxane and DMF, have been observed to promote dehalogenation more than less polar solvents like toluene.[1]1. Change the Solvent: Switch to a less polar solvent like toluene.
Presence of a Hydrogen Source Trace amounts of water, alcohols, or other protic impurities can act as a hydrogen source for the dehalogenation reaction.1. Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents.
Catalyst System The choice of palladium catalyst can influence the propensity for dehalogenation.1. Screen Different Catalysts: Try alternative palladium sources, such as Pd₂(dba)₃, in combination with appropriate ligands.[1]
Issue 4: Formation of Dibenzodithiocines in Copper-Catalyzed Synthesis

Symptoms:

  • In the copper-catalyzed synthesis of benzodithioles from 2-bromo-benzothioamides and elemental sulfur (S₈), a dimeric byproduct, dibenzodithiocine, is observed.

Potential Causes and Solutions:

Cause Mechanism Troubleshooting Protocol
Absence or Insufficiency of S₈ In the absence of elemental sulfur, the reaction can proceed through two consecutive C(sp²)-S Ullmann couplings, leading to the formation of the eight-membered dibenzodithiocine ring.[4][8][9]1. Ensure Sufficient S₈: Use the correct stoichiometry of elemental sulfur as specified in the reaction protocol. Ensure the S₈ is of good quality and has not degraded.
Reaction Conditions The reaction conditions, including temperature and base, may favor the dimerization pathway if not properly controlled.1. Adhere to Optimized Conditions: Follow the recommended reaction temperature and use the specified base (e.g., Cs₂CO₃) to favor the desired benzodithiole formation.[4][8][9]

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

  • Li, J., et al. (2020). Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. Organic Letters, 22(9), 3454–3459. [Link]

  • Li, J., et al. (2020). Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. PubMed Central. [Link]

  • Mei, J., et al. (2014). Is a polymer semiconductor having a "perfect" regular structure desirable for organic thin film transistors?. Chemistry of Materials, 26(1), 605-611. [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (2015). Wiley-VCH. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022). Chemia. [Link]

  • Sharma, R., et al. (2012). A possible mechanism of iodination for aromatic compounds. ResearchGate. [Link]

  • significant dehalogenation in stille coupling. (2019). Reddit. [Link]

  • Ogata, Y., & Aoki, K. (1968). Mechanism of aromatic iodination by iodine and nitric acid. Journal of the Chemical Society B: Physical Organic, 840-843. [Link]

  • The Stille Reaction. Chem 115 Myers. [Link]

  • Chen, J., et al. (2013). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 49(75), 8359-8361. [Link]

  • Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Newman, S. G., & Organ, M. G. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 76(17), 7199-7204. [Link]

  • Lulinski, P., & Skulski, L. (2002). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 7(4), 361-373. [Link]

  • Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. (2018). YouTube. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). PubMed Central. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1936-1946. [Link]

  • Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. York Research Database. [Link]

  • Casado, A. L., & Espinet, P. (1998). The Mechanisms of the Stille Reaction. Journal of the American Chemical Society, 120(35), 8978-8985. [Link]

  • Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. (2025). YouTube. [Link]

  • Bonal, V., et al. (2016). Synthesis and characterization of benzodithiophene and benzotriazole-based polymers for photovoltaic applications. Beilstein Journal of Organic Chemistry, 12, 1629-1637. [Link]

  • Bonal, V., et al. (2016). Synthesis and characterization of benzodithiophene and benzotriazole-based polymers for photovoltaic applications. PubMed. [Link]

  • Chmovzh, T. N., et al. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([4][8][10]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 27(21), 7372. [Link]

  • Aschero, R., et al. (2019). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 57(9), 558-581. [Link]

  • Espinosa, J., et al. (2021). New Benzotriazole and Benzodithiophene-Based Conjugated Terpolymer Bearing a Fluorescein Derivative as Side-Group: In-Ternal Förster Resonance Energy Transfer to Improve Organic Solar Cells. Polymers, 13(16), 2758. [Link]

  • Wu, J. S., et al. (2020). Synthesis and optoelectronic properties of benzodithiophene-based conjugated polymers with hydrogen bonding nucleobase side chain functionality. Polymer Chemistry, 11(34), 5466-5475. [Link]

  • Chmovzh, T. N., et al. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([4][8][10]thiadiazole) and Its SNAr and Cross-Coupling Reactions. ResearchGate. [Link]

  • Bent naphthodithiophenes: synthesis and characterization of isomeric fluorophores. (2022). PubMed Central. [Link]

  • Allen, J. D., et al. (2022). The synthesis and application of novel benzodithiophene based reactive mesogens with negative wavelength dispersion birefringence. Journal of Materials Chemistry C, 10(2), 526-535. [Link]

  • Li, Z., et al. (2012). Synthesis and characterization of benzodithiophene–isoindigo polymers for solar cells. Journal of Materials Chemistry, 22(39), 21152-21158. [Link]

  • Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: The obestatin case. (2011). ResearchGate. [Link]

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Optimization

Technical Support Center: Experimental Solubility Guide for 1,3-Benzodithiole-2-thione

Welcome to the technical support center for handling 1,3-Benzodithiole-2-thione. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1,3-Benzodithiole-2-thione. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. Below, you will find a series of troubleshooting questions and in-depth answers that explain the causality behind the recommended protocols, ensuring scientific integrity and experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new project with 1,3-Benzodithiole-2-thione and notice it's a powder. What are its basic solubility properties?

A1: Understanding the inherent physicochemical properties of 1,3-Benzodithiole-2-thione is the first step to developing a successful solubilization strategy. With the molecular formula C₇H₄S₃, it is a sulfur-rich heterocyclic compound.[1][2] Its structure lends it significant lipophilicity (fat-solubility) and makes it practically insoluble in water.

Key physicochemical properties that dictate its solubility behavior are summarized below:

PropertyValueImplication for SolubilitySource
Molecular Weight 184.3 g/mol Standard for small molecules.[1][3]
XLogP3 3.4This value indicates high lipophilicity and predicts poor aqueous solubility.[1][3]
Physical Form Powder/SolidRequires dissolution for most experimental applications.[4]
Melting Point 165-167 °CHigh melting point suggests a stable crystalline lattice that requires energy to break, contributing to poor solubility.[4]

Essentially, you are working with a classic poorly water-soluble, lipophilic compound.[5][6] A direct suspension or attempted dissolution in aqueous buffers will likely fail, leading to non-homogenous mixtures and inaccurate results. Therefore, a solubilization strategy is mandatory.

Q2: What is the most direct and common method to dissolve 1,3-Benzodithiole-2-thione for initial in vitro experiments?

A2: The most effective and widely adopted initial approach for solubilizing a lipophilic compound like 1,3-Benzodithiole-2-thione is the co-solvency method .[7][8][9] This technique involves using a water-miscible organic solvent in which the compound is highly soluble to first create a concentrated stock solution. This stock is then diluted into your aqueous experimental medium.

Causality: The principle of co-solvency rests on reducing the polarity of the overall solvent system.[10][11] Water is a highly polar solvent with a strong hydrogen-bonding network. Lipophilic molecules like 1,3-Benzodithiole-2-thione cannot effectively interact with this network and are consequently "pushed out" of the solution. A co-solvent disrupts water's hydrogen bonding, creating a less polar environment that can more readily accommodate the non-polar solute.[11][]

Recommended Co-Solvent: For most laboratory applications, Dimethyl sulfoxide (DMSO) is the premier choice due to its strong solubilizing power for a wide range of compounds and its miscibility with water.[5][10]

  • Weighing: Accurately weigh out 1.843 mg of 1,3-Benzodithiole-2-thione (MW = 184.3 g/mol ).

  • Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the powder.

  • Dissolution: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath to aid dissolution. Ensure the vial is tightly capped to prevent water absorption by the DMSO.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. DMSO has a high freezing point (~18.5°C), so the solution will be frozen. Warm to room temperature and vortex to re-dissolve before use.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer/cell culture media. How can I fix this?

A3: This is a critical and common issue known as "crashing out." It occurs when the highly concentrated drug solution in the organic co-solvent is rapidly diluted into the aqueous phase, causing the local concentration of the drug to exceed its solubility limit in the new, more polar environment.

The workflow below outlines a decision-making process to troubleshoot and overcome this precipitation issue.

G cluster_start cluster_workflow Solubilization & Troubleshooting Workflow cluster_solutions start Start: Undissolved Compound in Aqueous Buffer prep_stock Prepare High-Concentration Stock (e.g., 10-100 mM in 100% DMSO) start->prep_stock dilute Dilute Stock into Aqueous Medium (Pipette tip below surface + vortex) prep_stock->dilute observe Observe for Precipitation dilute->observe success Success: Homogeneous Solution Proceed with Experiment observe->success No troubleshoot Troubleshooting Options observe->troubleshoot Yes option1 1. Decrease Final Concentration Is a lower dose acceptable? troubleshoot->option1 Attempt First option2 2. Increase Co-solvent % in Final Medium (Check system tolerance, e.g., <0.5% DMSO for cells) troubleshoot->option2 If Dose is Fixed option3 3. Try Alternative Solvents (e.g., Ethanol, PEG 400, DMA) troubleshoot->option3 If Precipitation Persists option1->dilute Re-attempt Dilution option2->dilute Re-attempt Dilution option3->dilute Re-attempt Dilution

Caption: Decision workflow for dissolving and troubleshooting 1,3-Benzodithiole-2-thione.

Detailed Troubleshooting Steps:

  • Improve Dilution Technique: The physical method of dilution matters. Instead of dropping the stock solution onto the surface of the buffer, place the pipette tip below the surface and dispense while the tube is being vortexed or stirred vigorously. This promotes rapid dispersal and minimizes localized areas of high concentration.

  • Increase Final Co-solvent Concentration: The most common fix is to ensure the final concentration of the co-solvent in your aqueous medium is sufficient to maintain solubility. For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% (v/v) is tolerated. However, you must always run a vehicle control (media + same % of DMSO) to ensure the solvent itself does not affect the experimental outcome.

  • Use an Intermediate Dilution Step: Instead of a direct 1:1000 dilution from 100% DMSO into a buffer, perform a serial dilution. For example, dilute the 10 mM stock 1:10 into a 50:50 ethanol/water mixture, then further dilute this intermediate stock into your final aqueous medium. This gradual reduction in solvent strength can prevent the compound from crashing out.

  • Explore Alternative Co-solvents: While DMSO is a powerful solvent, its utility can be limited by toxicity in sensitive applications.[13] Consider other less toxic co-solvents, which may be suitable for your specific experimental needs.[][13]

Co-SolventRecommended UseAdvantagesDisadvantages
Ethanol (EtOH) General in vitro, some parenteralLower toxicity than DMSO, volatile.Less powerful solubilizer than DMSO.
Propylene Glycol (PG) Parenteral formulationsLow toxicity, frequently used in FDA-approved formulations.[10][13]Can be viscous, may require warming.
Polyethylene Glycol 400 (PEG 400) Oral and parenteral formulationsLow toxicity, good solubilizer for nonpolar drugs.[][13]Viscous, potential for peroxide contaminants.
N,N-Dimethylacetamide (DMA) Chemical synthesis, some in vitroVery strong solubilizing power.Higher toxicity profile than DMSO.[5]
Q4: My experiment is highly sensitive to organic solvents (e.g., primary neuronal cultures, in vivo injections). Are there any other solubilization strategies?

A4: Yes. When conventional co-solvents are not viable, you must explore more advanced formulation techniques. These methods modify the drug or its environment to enhance aqueous solubility.

  • pH Adjustment: This technique is effective for compounds with ionizable functional groups (weak acids or bases).[5][] By adjusting the pH of the solution to a point where the compound becomes charged (ionized), its solubility in water can dramatically increase.[14][15] For 1,3-Benzodithiole-2-thione, its structure does not contain obvious acidic or basic groups, so this method is unlikely to yield significant improvement but is a fundamental strategy for other compounds.[5]

  • Particle Size Reduction (Micronization/Nanonization): The rate of dissolution is proportional to the surface area of the solute.[6][13] By reducing the particle size of the solid compound to the micrometer (micronization) or nanometer (nanosuspension) range, the surface area-to-volume ratio is massively increased.[9] This leads to a faster dissolution rate, although it may not increase the equilibrium solubility itself.[9] This requires specialized equipment like jet mills or high-pressure homogenizers.[6][13]

  • Complexation with Cyclodextrins: Cyclodextrins are doughnut-shaped molecules with a hydrophobic (water-hating) interior and a hydrophilic (water-loving) exterior. The lipophilic 1,3-Benzodithiole-2-thione molecule can become trapped inside the hydrophobic core, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water. This is a powerful technique for improving the solubility and bioavailability of poorly soluble drugs.[6]

Q5: What are the essential safety precautions when handling this compound and its solvents?

A5: As a responsible scientist, adherence to safety protocols is paramount.

  • 1,3-Benzodithiole-2-thione: While specific toxicity data is limited, it should be handled as a potentially hazardous chemical. The safety data sheet for a related compound indicates potential for skin, eye, and respiratory irritation.[16]

    • PPE: Always wear standard personal protective equipment: a lab coat, nitrile gloves, and safety glasses.

    • Handling: Handle the powder in a chemical fume hood or a well-ventilated area to avoid inhalation of dust.[16]

  • Solvents (DMSO, Ethanol, etc.):

    • Ventilation: Work in a chemical fume hood.

    • Fire Safety: Ethanol is highly flammable. Keep it away from ignition sources.

    • Gloves: DMSO can enhance the dermal absorption of other chemicals. Always wear appropriate gloves and change them immediately if contaminated.

    • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

By systematically applying these principles and protocols, you can overcome the solubility challenges of 1,3-Benzodithiole-2-thione and generate reliable, reproducible data in your research.

References

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Pharma Tutor. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Tutor.
  • Phares, A. R., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics.
  • Kumar, S., & Singh, P. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
  • IJIERT. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Zhang, Y., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • PubChem. (n.d.). 1,3-Benzodithiole-2-thione.
  • Sigma-Aldrich. (n.d.). 2H-1,3-benzodithiole-2-thione. MilliporeSigma.
  • Echemi. (n.d.). 1,3-benzodithiole-2-thione Formula. Echemi.
  • ChemSynthesis. (n.d.). 1,3-benzodithiole-2-thione. ChemSynthesis.
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • BOC Sciences. (n.d.).
  • Slideshare. (n.d.).
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Thermo Fisher Scientific. (2011).

Sources

Troubleshooting

Technical Support Center: Stability and Degradation Pathways of Thione-Containing Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thione-containing compounds. This guide is designed to provide expert insights and practical troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thione-containing compounds. This guide is designed to provide expert insights and practical troubleshooting advice for the common stability challenges and degradation pathways encountered during experimental work. The thione functional group (C=S) is present in numerous biologically active molecules and pharmaceutical compounds, but its susceptibility to degradation necessitates a thorough understanding of its chemical behavior.[1][2] This resource consolidates field-proven knowledge to help you design robust experiments, interpret your data accurately, and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with thione-containing compounds.

Q1: My thione-containing compound appears to be degrading during storage in solution. What are the likely causes and how can I prevent this?

A1: Degradation of thione compounds in solution is often due to oxidation, hydrolysis, or photodegradation.[3][4][5]

  • Oxidation: The thione group is susceptible to oxidation, which can lead to the formation of sulfines (thione S-oxides) and, upon further oxidation, the corresponding ketone.[6] Atmospheric oxygen can contribute to this process, especially in the presence of light or metal ions.

    • Prevention: To minimize oxidation, it is recommended to degas your solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).[7][8] The use of amber vials can also help by protecting the compound from light, which can catalyze oxidation.[9] For particularly sensitive compounds, the addition of antioxidants may be considered, although their compatibility with your experimental system must be verified.

  • Hydrolysis: Thione compounds can undergo hydrolysis, particularly under acidic or basic conditions. The rate and mechanism of hydrolysis are highly dependent on the pH of the solution and the structure of the molecule.[9][10][11]

    • Prevention: Maintain the pH of your stock solutions within a stable range, ideally neutral unless the compound's specific chemistry dictates otherwise. Use buffered solutions where appropriate and be mindful of the potential for pH shifts over time.

  • Photodegradation: Many thione-containing compounds are sensitive to light, particularly UV radiation.[12][13][14][15][16] Exposure to light can provide the energy to initiate degradation reactions.[9]

    • Prevention: Always store thione-containing compounds and their solutions in light-resistant containers, such as amber vials or by wrapping containers in aluminum foil.[9] Minimize exposure to ambient light during experimental procedures.

Q2: I am observing unexpected peaks in my HPLC analysis of a thione compound. How can I determine if these are degradation products?

A2: The appearance of new peaks in your chromatogram is a common indicator of degradation. To confirm this, a forced degradation study is the most effective approach.[3][17][18][19] This involves intentionally subjecting your compound to stress conditions to generate potential degradation products.

A systematic forced degradation study should include the following conditions:

  • Acid and Base Hydrolysis: Treat the compound with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH).[3][18][19]

  • Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (H₂O₂).[18]

  • Thermal Stress: Heat the compound in both solid and solution forms.[20][21]

  • Photostability: Expose the compound to a controlled light source that provides both UV and visible light, as recommended by ICH guideline Q1B.[12][13][14][15][16]

By comparing the chromatograms of the stressed samples to a control sample, you can identify the peaks corresponding to degradation products. The use of a photodiode array (PDA) detector can further aid in peak tracking by comparing UV spectra.

Q3: What are the typical degradation pathways for heterocyclic thiones?

A3: Heterocyclic thiones, a common structural motif in many pharmaceuticals, can undergo several degradation pathways. The specific pathway is often dictated by the nature of the heterocyclic ring and the surrounding functional groups.

  • Oxidative Desulfurization: A common pathway involves the oxidation of the thione group, which can lead to the formation of the corresponding oxo-analogue (ketone). This can proceed through a sulfine intermediate.[6] In some cases, this can result in the complete removal of the sulfur atom.[22][23][24]

  • Ring Opening: Hydrolysis, particularly under harsh pH conditions, can lead to the opening of the heterocyclic ring. For example, the thiazolidine ring is known to be susceptible to hydrolysis.[25]

  • Dimerization: Some thiones can undergo dimerization, especially under oxidative or photolytic conditions.

The following diagram illustrates a general oxidative degradation pathway for a heterocyclic thione:

G Thione Heterocyclic Thione (C=S) Sulfine Sulfine Intermediate (C=S=O) Thione->Sulfine Oxidation Ketone Oxo-analogue (C=O) Sulfine->Ketone Further Oxidation Degradation_Products Further Degradation Products Ketone->Degradation_Products e.g., Ring Opening

Caption: General oxidative degradation pathway of a heterocyclic thione.

Q4: How should I properly store and handle my thione-containing compounds to ensure their long-term stability?

A4: Proper storage and handling are critical for maintaining the integrity of thione-containing compounds.[26][27]

Storage Conditions:

ParameterRecommendationRationale
Temperature Store at low temperatures (e.g., -20°C or -80°C) as recommended by the manufacturer.Reduces the rate of chemical degradation.[9]
Light Store in amber vials or other light-blocking containers.Prevents photodegradation.[9]
Atmosphere For highly sensitive compounds, store under an inert atmosphere (e.g., nitrogen or argon).Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis.
Container Use tightly sealed containers to prevent exposure to air and moisture.Prevents degradation from environmental factors.

Handling Procedures:

  • Minimize the time the compound is exposed to ambient light and atmosphere.

  • Use degassed solvents for preparing solutions of oxygen-sensitive compounds.

  • Prepare stock solutions fresh when possible. If storing solutions, aliquot them to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Troubleshooting Failed Forced Degradation Studies

Problem: No degradation is observed even under harsh stress conditions.

Possible Cause Troubleshooting Steps Scientific Rationale
Compound is highly stable Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressing agent).Some molecules are inherently very stable and require more energy to induce degradation.[3]
Poor solubility in stress medium Use a co-solvent to increase the solubility of the compound in the acidic or basic medium. Ensure the co-solvent itself is stable under the stress conditions.For degradation to occur in solution, the compound must be adequately dissolved to interact with the stressor.[3]
Incorrect analytical method Verify that your analytical method (e.g., HPLC) is capable of detecting the potential degradation products. They may have different chromophores or retention times than the parent compound.The degradation products may have significantly different physicochemical properties, requiring a different detection wavelength or gradient profile.

Problem: Excessive degradation (>20%) is observed, making it difficult to identify primary degradation products.

Possible Cause Troubleshooting Steps Scientific Rationale
Stress conditions are too harsh Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressing agent).Over-stressing can lead to the formation of secondary and tertiary degradation products, which may not be relevant to the compound's stability under normal storage conditions.[3]
High reactivity of the compound For highly reactive compounds, perform a time-course study under milder conditions to observe the formation of primary degradants before they are further degraded.This allows for the identification of the initial degradation pathway before more complex degradation occurs.
Immediate degradation upon addition of stressor Analyze the sample immediately after adding the stressor and at very short time intervals thereafter.This can help capture very rapid degradation events.
Troubleshooting Analytical Methods for Thione Degradation Products

Problem: Poor separation of degradation products from the parent compound in HPLC.

Possible Cause Troubleshooting Steps Scientific Rationale
Inadequate chromatographic conditions Optimize the mobile phase composition, gradient profile, column chemistry, and temperature.Degradation products may have similar polarities to the parent compound, requiring a highly resolving chromatographic method.[28]
Co-elution of multiple degradants Use a mass spectrometer (LC-MS) to determine if multiple species are co-eluting under a single chromatographic peak.Mass spectrometry can differentiate between compounds with the same retention time but different mass-to-charge ratios.[29][30][31]
Peak tailing or fronting Adjust the pH of the mobile phase to ensure the analyte and degradants are in a single ionic state.Ionizable compounds can exhibit poor peak shape if the mobile phase pH is close to their pKa.

The following workflow illustrates the process of troubleshooting poor HPLC separation:

G Start Poor HPLC Separation Optimize_Mobile_Phase Optimize Mobile Phase (Organic solvent ratio, pH) Start->Optimize_Mobile_Phase Change_Column Change Column (Different stationary phase) Optimize_Mobile_Phase->Change_Column No Improvement Optimize_Gradient Optimize Gradient Profile Optimize_Mobile_Phase->Optimize_Gradient Some Improvement Change_Column->Optimize_Gradient Use_LCMS Use LC-MS for Peak Purity Optimize_Gradient->Use_LCMS Co-elution Suspected Good_Separation Good Separation Achieved Optimize_Gradient->Good_Separation Resolution Achieved Use_LCMS->Good_Separation

Caption: Workflow for troubleshooting poor HPLC separation of degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study for a Thione-Containing Compound

This protocol provides a general framework for conducting a forced degradation study. The specific conditions should be optimized for the compound of interest.

1. Sample Preparation:

  • Prepare a stock solution of the thione-containing compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[18]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[3][19] Neutralize the sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.[3][19] Neutralize the sample with 0.1 M HCl before analysis.

  • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.[18]

  • Thermal Degradation:

    • Solution: Incubate the stock solution at an elevated temperature (e.g., 70°C).[20]

    • Solid State: Place the solid compound in an oven at an elevated temperature.

  • Photodegradation: Expose the stock solution and solid compound to a light source that meets ICH Q1B guidelines (e.g., a combination of UV and visible light).[12][13][14][15][16] A dark control sample should be stored under the same conditions but protected from light.

3. Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Analyze the samples by a stability-indicating HPLC method, preferably with both UV and MS detection.[17][32][33][34][35]

  • Compare the chromatograms of the stressed samples with a control (unstressed) sample to identify degradation products.

4. Data Interpretation:

  • Calculate the percentage of degradation for each condition.

  • Perform a mass balance analysis to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.[36][37]

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column and Mobile Phase Selection:

  • Start with a C18 column, which is a versatile choice for many small molecules.

  • Use a mobile phase consisting of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol).

2. Method Optimization:

  • Inject a mixture of the parent compound and the samples from the forced degradation study.

  • Optimize the gradient elution profile to achieve good separation of all peaks.

  • Adjust the pH of the aqueous mobile phase to improve the peak shape of ionizable compounds.

  • Use a PDA detector to check for peak purity and to select the optimal wavelength for detection of all components.

3. Method Validation:

  • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Veeprho. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • H. S. Lee, G. L. Amidon, P. I. Lee, Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride, Food Chemistry, 359, 129888 (2021).
  • Anodic Desulfurization of Heterocyclic Thiones - A Synthesis to Imidazoles and Analogues. (2024). ACS Publications. Retrieved from [Link]

  • General protocol for forced degradation studies (stress testing) of drug substances and drug products. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. Retrieved from [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved from [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency. Retrieved from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. (1996, November 6). ICH.
  • Karunakara, A. C., et al. (2013). Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC.
  • Lee, H. S., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
  • Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. (n.d.). SfRBM. Retrieved from [Link]

  • HYDROLYSIS. (n.d.). Retrieved from [Link]

  • Singh, R., & Kumar, V. (2016).
  • Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. (2024, October 28).
  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (n.d.). ResearchGate. Retrieved from [Link]

  • HOW TO APPROACH A FORCED DEGRAD
  • Lee, H. S., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed.
  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021, August 2).
  • Mechanism of hydrolysis of a thiazolium ion: General acid-base catalysis of the breakdown of the tetrahedral addition intermediate. (n.d.). Johns Hopkins University. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • Keto, thione, selone, and tellone carotenoids — Changing antioxidants to antireductants. (2013, February 6).
  • Chemical Storage and Handling Recommend
  • Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. (n.d.).
  • Masne, D. D., et al. (2021). Degradation Profiling by RP- HPLC: A Review. IJPPR.
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15).
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics.
  • Characterization of degradation products of Macozinone by LC-MS/MS and elucidation of their degradation p
  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (n.d.).
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety? (2021, May 9).
  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (2015, August 20). Oxford Academic.
  • Oxidation of thiones to sulphines (thione S-oxides) with N-sulphonyloxaziridines: synthetic and mechanistic aspects. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Thione Derivatives as Medicinally Important Compounds. (2025, August 6).
  • 11.7: Hydrolysis of Thioesters, Esters, and Amides. (2022, July 20). Chemistry LibreTexts.
  • IMPURITY PROFILING OF THIAMINE HYDROCHLORIDE INJECTION BY RP-HPLC AND CHARACTERIZATION OF DEGRADATION PRODUCT BY LC-MS/MS/QTOF. (2025, August 7).
  • Acid and Base (Saponification) Hydrolysis Explained. (2023, September 20). YouTube.
  • Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. (2016, July 26).
  • Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. (2024, October 28).
  • Chemical Storage and Handling Recommend
  • Analysis of rotenone degradation products by electrospray mass spectrometry. (2025, August 7).
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI.

Sources

Optimization

Technical Support Center: Catalyst Selection and Optimization for C-S Bond Formation

Welcome to the technical support center for C-S bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and optim...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C-S bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and optimization strategies for one of the most crucial transformations in modern synthetic chemistry. The formation of carbon-sulfur bonds is fundamental to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. However, the unique properties of sulfur compounds, particularly their potential to poison metal catalysts, can present significant challenges.

This resource is structured to guide you from initial catalyst selection through to advanced troubleshooting of common experimental hurdles.

Section 1: Core Principles & Initial Catalyst System Selection

The success of a C-S cross-coupling reaction is critically dependent on the judicious selection of the catalyst system (metal precursor and ligand), base, and solvent. This section addresses the fundamental questions that arise during the initial design of your experiment.

Frequently Asked Questions (FAQs)

Q1: Which metal catalyst (Palladium, Copper, or Nickel) should I choose for my C-S coupling reaction?

A1: The choice of metal is highly dependent on the substrates and the desired reaction conditions.

  • Palladium (Pd): Palladium is the most versatile and widely used metal for C-S cross-coupling.[1] It offers high functional group tolerance and generally provides high yields.[2] Modern Pd systems, particularly those using bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands), are effective for coupling a wide range of aryl/heteroaryl halides and triflates with thiols.[3] They are often the first choice for complex molecule synthesis where mild conditions are paramount.

  • Copper (Cu): Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a cost-effective alternative to palladium.[4] They are particularly effective for coupling aryl iodides and bromides. Historically, these reactions required harsh conditions, but the development of new ligands (such as amino acids and diamines) has enabled many Cu-catalyzed C-S couplings to proceed at lower temperatures.[4][5] Copper is also a good choice when catalyst poisoning by the thiol is a major concern.

  • Nickel (Ni): Nickel catalysts are gaining prominence, especially for coupling challenging substrates like aryl chlorides or for reactions involving C(sp³)-S bond formation.[6] They can offer unique reactivity and are often more effective than palladium for activating less reactive C-Cl bonds.[2]

Decision-Making Flowchart for Metal Selection

Start Select Metal Catalyst Substrate What is your electrophile? (Aryl-X) Start->Substrate Complex High functional group tolerance needed? Substrate->Complex Ar-I, Ar-Br, Ar-OTf Ni Nickel (Ni) (Good for Ar-Cl, challenging substrates) Substrate->Ni Ar-Cl Cost Is cost a primary concern? Complex->Cost No Pd Palladium (Pd) (Versatile, high tolerance) Complex->Pd Yes Cost->Pd No Cu Copper (Cu) (Cost-effective, good for Ar-I/Br) Cost->Cu Yes Start Problem Encountered (e.g., Low Yield) Check_Purity 1. Verify Reagent Purity & Integrity - Check starting materials by NMR/GC-MS - Use fresh, dry solvent and base - Handle catalyst/ligand under inert gas Start->Check_Purity Check_Setup 2. Review Reaction Setup - Was the system fully inert? - Is the temperature accurate? - Is stirring adequate? Check_Purity->Check_Setup Purity OK Optimize 3. Re-optimize Reaction Parameters Check_Setup->Optimize Setup OK Screen_Catalyst Screen Catalyst System - Change Ligand - Change Metal Precursor Optimize->Screen_Catalyst Screen_Base Screen Base - Stronger/Weaker? - Solubility? Optimize->Screen_Base Screen_Solvent Screen Solvent - Polarity? - Aprotic/Protic? Optimize->Screen_Solvent Success Problem Solved Screen_Catalyst->Success Screen_Base->Success Screen_Solvent->Success

Caption: A systematic workflow for troubleshooting C-S coupling reactions.

Q&A Troubleshooting Guide

Q: My reaction gives low or no product yield. What are the most common causes?

A: This is a frequent issue that can stem from several factors. A systematic evaluation is key. [7]

  • Potential Cause 1: Inactive Catalyst System.

    • Scientific Rationale: The active catalyst, typically a Pd(0) or Cu(I) species, can be sensitive to air and moisture. [5]Oxidation of the ligand (e.g., PPh₃ to Ph₃P=O) or the metal center can prevent the catalytic cycle from starting. Many Pd(II) precursors also require an in situ reduction to Pd(0), which may fail under certain conditions. [8] * Diagnostic Steps:

      • Run a control reaction with a fresh bottle of catalyst and ligand.

      • Ensure all reagents and solvents are rigorously degassed and dried.

      • If using a Pd(II) precatalyst, ensure your conditions are suitable for reduction.

    • Solutions:

      • Use a pre-formed, air-stable Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst.

      • Handle all catalyst components in a glovebox.

      • Increase catalyst loading as a temporary measure to see if the reaction proceeds. [9]

  • Potential Cause 2: Inappropriate Base or Solvent.

    • Scientific Rationale: The base is crucial for deprotonating the thiol to form the active thiolate nucleophile. [7]Its strength and solubility can dramatically affect the reaction rate. The solvent influences the solubility of all components and can affect catalyst stability and activity. [10]For example, polar aprotic solvents can accelerate the reaction but may also promote side reactions in some cases. [11][12] * Diagnostic Steps & Solutions: Screen a matrix of bases and solvents.

      • Bases: Test both inorganic (K₂CO₃, Cs₂CO₃, K₃PO₄) and organic (DIPEA, DBU) bases. A stronger base may be needed for less acidic thiols.

      • Solvents: Common choices include toluene, dioxane, DMF, and DMAc. Ensure your base is at least partially soluble in the chosen solvent.

  • Potential Cause 3: Catalyst Deactivation/Poisoning.

    • Scientific Rationale: Sulfur compounds are notorious for poisoning transition metal catalysts by forming strong, irreversible bonds with the metal center, preventing it from participating in the catalytic cycle. [13]This is a primary challenge in C-S coupling.

    • Diagnostic Steps: Monitor the reaction by TLC or LC-MS. If the reaction starts but stalls over time, catalyst deactivation is likely. [9] * Solutions:

      • Change the Ligand: Use a more electron-donating, bulky ligand. These can sometimes protect the metal center from irreversible coordination. [3] * Slow Addition: Add the thiol slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the thiol low, minimizing catalyst poisoning.

      • Switch Metals: Copper catalysts are often more resistant to sulfur poisoning than palladium catalysts. [6] Q: My reaction is not reproducible. What could be the cause?

A: Lack of reproducibility often points to subtle variations in experimental conditions. [9]

  • Potential Cause 1: Atmospheric Contamination.

    • Scientific Rationale: Trace amounts of oxygen or moisture can have a significant impact on catalyst activity, especially at low catalyst loadings. The effectiveness of degassing techniques (e.g., sparging vs. freeze-pump-thaw) can vary.

    • Solution: Standardize your procedure for making the reaction inert. Use a glovebox for preparing the reaction mixture if possible. Always use freshly distilled/dried solvents.

  • Potential Cause 2: Base Quality and Solubility.

    • Scientific Rationale: Inorganic bases like K₂CO₃ and Cs₂CO₃ can be hygroscopic and their solubility can be poor in many organic solvents. Inconsistent base quality or poor solubility can lead to variable rates of thiolate formation.

    • Solution: Use a fresh bottle of base or dry it in an oven before use. Grind the base into a fine powder to increase its surface area and improve solubility. Consider a more soluble organic base if issues persist.

  • Potential Cause 3: Purity of Starting Materials.

    • Scientific Rationale: Impurities in either the thiol or the aryl halide can inhibit the catalyst. For instance, trace amounts of oxidizing agents can deactivate the catalyst.

    • Solution: Re-purify all starting materials before use. Check their purity by NMR and/or GC-MS.

Q: I am observing significant side products, such as disulfide (R-S-S-R) formation. How can I suppress this?

A: Disulfide formation arises from the oxidative coupling of two thiol molecules. This is often promoted by the presence of trace oxygen.

  • Scientific Rationale: The thiolate anion (RS⁻), formed by the deprotonation of the thiol, is easily oxidized to the disulfide (RSSR). This process depletes the active nucleophile and can be catalyzed by the transition metal itself or by trace oxidants.

  • Solutions:

    • Rigorous Degassing: This is the most critical step. Use the freeze-pump-thaw method (at least 3 cycles) for the most effective removal of dissolved oxygen from the solvent and reaction mixture.

    • Use a Cu(I) Catalyst: Copper(I) salts are less prone to promoting thiol oxidation compared to some palladium systems.

    • Pre-form the Thiolate: In a separate flask, treat the thiol with the base under inert conditions to form the thiolate salt. Then, transfer this solution via cannula to the main reaction flask containing the catalyst and aryl halide. This minimizes the time the free thiol is exposed to potentially oxidizing conditions.

Section 3: Standardized Experimental Protocols

Adherence to a validated, step-by-step protocol is essential for reproducibility.

Protocol 1: General Procedure for a Pd-Catalyzed C-S Cross-Coupling Reaction

This protocol provides a robust starting point for the coupling of an aryl bromide with an aliphatic thiol.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Pd precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., Xantphos, 2.5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents).

    • Seal the flask with a septum.

  • Inerting the System:

    • Evacuate the flask under high vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the aryl bromide (1.0 equivalent) and anhydrous, degassed solvent (e.g., Dioxane, to make a 0.1 M solution).

    • Finally, add the thiol (1.2 equivalents) via syringe.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring and Workup:

    • Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Catalytic Cycle of a Generic Pd-Catalyzed C-S Coupling

Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition LigEx Ar-Pd(II)(SR)L₂ OxAdd->LigEx Ligand Exchange (Thiolate Binding) LigEx->Pd0 Reductive Elimination ArSR Ar-SR (Product) LigEx->ArSR BaseHX Base-HX LigEx->BaseHX -X⁻ center ArX Ar-X ArX->OxAdd RSH R-SH + Base RSH->LigEx

Caption: The general catalytic cycle for a Pd-catalyzed C-S cross-coupling reaction.

References

  • BenchChem. Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis.
  • RSC Publishing. Metal-catalyzed C–S bond formation using sulfur surrogates. (2021).
  • BenchChem. Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • BenchChem. Troubleshooting low conversion rates in 1-Bromo-1-butene cross-coupling.
  • ACS Publications. Visible-Light-Driven C–S Bond Formation Based on Electron Donor–Acceptor Excitation and Hydrogen Atom Transfer Combined System. (2021).
  • Science.gov. c-s bond formation: Topics by Science.gov.
  • ACS Publications. Mechanistic Perspective on C–N and C–S Bond Construction Catalyzed by Cytochrome P450 Enzymes.
  • ChemRxiv | Cambridge Open Engage. Electrochemical Formation of C-S Bonds from CO2 and Small Molecule Sulfur Species. (2023).
  • ACS Publications. From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024).
  • ResearchGate. (PDF) C−S Cross‐Coupling Reactions Catalyzed by Well‐Defined Copper and Nickel Complexes. (2022).
  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Wikipedia. Cross-coupling reaction.
  • YouTube. Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. (2025).
  • ACS Publications. Formation of C–C and C–Heteroatom Bonds by C–H Activation by Metal Organic Frameworks as Catalysts or Supports.
  • MDPI. Acid Catalyzed Formation of C–C and C–S Bonds via Excited State Proton Transfer.
  • PubMed. Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation. (2017).
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
  • RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. (2019).
  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025).
  • ResearchGate. Sequential operation for C–S bond formation | Download Scientific Diagram.
  • White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions.
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • ResearchGate. Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. (2025).
  • ResearchGate. Recent advances in C–S bond formation via C–H bond functionalization and decarboxylation | Request PDF. (2025).
  • ACS Publications. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.
  • Wiley Online Library. Catalyst‐Triggered Highly Selective C−S and C−Se Bond Formation by C−H Activation. (2025).
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?.
  • ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • PubMed. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (2017).
  • ACS Publications. Machine Learning C–N Couplings: Obstacles for a General-Purpose Reaction Yield Prediction. (2023).
  • PubMed. Water-promoted C-S bond formation reactions. (2018).

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Troubleshooting

Challenges in the scale-up synthesis of 1,3-Benzodithiole-2-thione

Welcome to the technical support guide for the synthesis of 1,3-Benzodithiole-2-thione. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,3-Benzodithiole-2-thione. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the scale-up synthesis of this important heterocyclic compound. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your experimental workflow.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common synthetic routes to 1,3-Benzodithiole-2-thione?

A1: Several synthetic pathways have been established for 1,3-Benzodithiole-2-thione. The most prevalent methods start from either 1,2-dichlorobenzene, 2-aminothiophenol, or o-phenylenediamine. Each route has its own set of advantages and challenges, particularly when considering scale-up. For instance, the reaction involving 1,2-dichlorobenzene and a sulfur source often requires high temperatures and pressures, making it less amenable to standard laboratory conditions. The route from 2-aminothiophenol offers milder conditions but can be complicated by the stability and handling of the starting material. The synthesis from o-phenylenediamine is another viable option, often proceeding through a benzothiazole intermediate.

Q2: What are the primary safety concerns I should be aware of when synthesizing 1,3-Benzodithiole-2-thione?

A2: The primary safety concern revolves around the use of carbon disulfide (CS₂), a common reagent in many synthetic routes for this compound.[1] Carbon disulfide is highly flammable, with a very low flash point of -30°C, and its vapors can form explosive mixtures with air.[2] Vapors are heavier than air and can travel considerable distances to an ignition source.[2] It is also highly toxic and can be absorbed through the skin.[2][3] Acute exposure can lead to a range of symptoms from dizziness and headache to severe neurological effects, while chronic exposure can damage the nervous and cardiovascular systems.[3][4][5] All manipulations involving carbon disulfide must be conducted in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE), including solvent-resistant gloves and safety goggles.[2][3] An additional hazard is the potential for generating toxic hydrogen sulfide (H₂S) gas, particularly during workup or if acidic conditions are present.

Q3: How can I effectively purify crude 1,3-Benzodithiole-2-thione on a larger scale?

A3: For larger scale purification, recrystallization is often the most practical and cost-effective method. The choice of solvent is critical. A good starting point is a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing sulfur-containing aromatic compounds include ethanol, isopropanol, or toluene. It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent mixture. Column chromatography can be used for smaller scales or when very high purity is required, but it becomes less practical and more expensive for multi-gram or kilogram-scale synthesis.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you might encounter during the synthesis of 1,3-Benzodithiole-2-thione.

Problem Area 1: Low Reaction Yield

Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors. Let's break down the possibilities based on a common synthetic route: the reaction of a benzene derivative with a sulfur source.

  • Incomplete Reaction:

    • Causality: The reaction may not be reaching completion due to insufficient reaction time or temperature. In many preparations of dithiolethiones, heating is necessary to drive the reaction forward.

    • Troubleshooting:

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.

      • Increase reaction time: If starting material is still present after the initial reaction time, extend it in increments (e.g., 2-4 hours) and continue monitoring.

      • Elevate temperature: If extending the time is ineffective, cautiously increase the reaction temperature. Be mindful of the boiling points of your solvents and the thermal stability of your reactants and product.

  • Reagent Quality and Stoichiometry:

    • Causality: The purity of your starting materials is paramount. Impurities can interfere with the reaction. Additionally, the stoichiometry of the reagents, particularly the sulfur source, is crucial.

    • Troubleshooting:

      • Verify reagent purity: Ensure your starting materials meet the required purity specifications. If necessary, purify them before use. For example, 2-aminothiophenol can oxidize over time.[6]

      • Optimize reagent ratios: The molar ratio of the benzene derivative to the sulfur source can significantly impact the yield. A Design of Experiments (DoE) approach can be beneficial in systematically optimizing these ratios on a small scale before scaling up.

  • Atmosphere Control:

    • Causality: Some intermediates in the synthesis may be sensitive to oxygen or moisture.

    • Troubleshooting:

      • Use an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen and moisture. This is particularly important when working with sensitive reagents like thiolates.

Problem Area 2: Impurity Profile and Side Reactions

Q: I'm observing significant byproducts in my crude product. What are these impurities likely to be and how can I minimize their formation?

A: The nature of the impurities will depend on your specific synthetic route. However, some common side reactions can be anticipated.

  • Formation of Disulfides:

    • Causality: If your synthesis involves a thiol intermediate, oxidative coupling to form a disulfide is a common side reaction, especially in the presence of air.

    • Troubleshooting:

      • Maintain an inert atmosphere: As mentioned previously, running the reaction under nitrogen or argon can significantly reduce oxidative side reactions.

      • Control the addition of oxidizing agents: If your synthesis involves an oxidative step, ensure the stoichiometry and addition rate of the oxidant are carefully controlled.

  • Polymerization/Tar Formation:

    • Causality: High reaction temperatures or the presence of certain impurities can sometimes lead to the formation of polymeric materials or intractable tars.

    • Troubleshooting:

      • Optimize reaction temperature: Avoid excessive heating. Determine the minimum temperature required for an efficient reaction rate.

      • Ensure reagent purity: Impurities can sometimes act as catalysts for polymerization.

      • Purify the crude product promptly: Leaving the crude product in the reaction mixture for extended periods at high temperatures can promote degradation.

  • Isomeric Byproducts:

    • Causality: Depending on the starting material and reaction conditions, the formation of isomeric products is possible. For example, in reactions involving substituted benzene derivatives, different regioisomers might be formed.

    • Troubleshooting:

      • Characterize the impurities: Isolate and identify the structure of the major byproducts using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Understanding the structure of the impurity can provide clues about the side reaction pathway.

      • Adjust reaction conditions: Once the side reaction is understood, you can modify the reaction conditions (e.g., temperature, catalyst, solvent) to disfavor the formation of the undesired isomer.

Experimental Workflow: A Generalized Protocol

Below is a generalized, step-by-step protocol for the synthesis of 1,3-Benzodithiole-2-thione, highlighting key considerations at each stage. This is a representative workflow and may need to be adapted based on your specific starting materials and scale.

Diagram of the Experimental Workflow

Synthesis_Workflow start Start: Reagent Preparation reagents 1. Charge Reactor with Solvent and Starting Material start->reagents addition 2. Controlled Addition of Reagents (e.g., Carbon Disulfide) reagents->addition reaction 3. Reaction Under Controlled Temperature and Atmosphere addition->reaction monitoring 4. In-Process Control (TLC/HPLC) reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Quenching and Aqueous Workup monitoring->workup Proceed if complete isolation 6. Isolation of Crude Product (Filtration) workup->isolation purification 7. Purification (Recrystallization) isolation->purification drying 8. Drying of Final Product purification->drying analysis 9. Final Product Analysis (NMR, MS, Purity) drying->analysis end End: Purified 1,3-Benzodithiole-2-thione analysis->end

Caption: A generalized workflow for the synthesis of 1,3-Benzodithiole-2-thione.

Step-by-Step Methodology:

  • Reagent Preparation and Reactor Setup:

    • Ensure all glassware is clean and dry.

    • Set up the reaction vessel with a mechanical stirrer, condenser, thermometer, and an inlet for an inert gas.

    • Charge the reactor with the appropriate solvent and the starting benzene derivative.

  • Controlled Reagent Addition:

    • If using a highly reactive or volatile reagent like carbon disulfide, it should be added slowly and carefully to the reaction mixture, possibly at a reduced temperature to control any exotherm.

  • Reaction Execution:

    • Heat the reaction mixture to the predetermined optimal temperature.

    • Maintain a gentle flow of inert gas throughout the reaction.

    • Stir the mixture at a rate that ensures homogeneity.

  • In-Process Monitoring:

    • Periodically take small aliquots of the reaction mixture to monitor its progress by TLC or HPLC. This will help determine the point of reaction completion and prevent the formation of degradation products from unnecessarily long reaction times.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction, for example, by slowly adding it to a beaker of cold water or a dilute acid/base solution as appropriate for your specific chemistry.

    • If an organic solvent was used, perform an extraction with a suitable immiscible solvent. Wash the organic layer with brine to remove residual water.

  • Crude Product Isolation:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system identified through solubility trials.

  • Drying:

    • Dry the purified product under vacuum to remove any residual solvent.

  • Analysis:

    • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, melting point) to confirm its identity and purity.

Quantitative Data Summary

The following table provides a hypothetical comparison of reaction parameters for different synthetic routes to 1,3-Benzodithiole-2-thione. These values are illustrative and should be optimized for your specific laboratory conditions.

ParameterRoute A: from 1,2-DichlorobenzeneRoute B: from 2-AminothiophenolRoute C: from o-Phenylenediamine
Key Reagents 1,2-Dichlorobenzene, Na₂S, CS₂2-Aminothiophenol, CS₂, Baseo-Phenylenediamine, Sulfur
Typical Temp. 150-200 °C25-80 °C120-160 °C
Typical Time 8-12 hours4-8 hours6-10 hours
Typical Yield 60-75%70-85%65-80%
Key Challenges High temp/pressure, byproduct formationStability of starting material, disulfide formationHigh temp, potential for multiple products

Logical Relationship Diagram: Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion check_purity Are the starting materials pure? check_completion->check_purity Yes increase_time Increase reaction time check_completion->increase_time No check_conditions Are the reaction conditions optimal? check_purity->check_conditions Yes purify_reagents Purify starting materials check_purity->purify_reagents No inert_atmosphere Use inert atmosphere check_conditions->inert_atmosphere No (for sensitive rxns) optimize_temp Optimize temperature check_conditions->optimize_temp No solution Yield Improved check_conditions->solution Yes increase_time->check_completion increase_temp Increase reaction temperature increase_time->increase_temp If time is not effective increase_temp->check_completion optimize_stoichiometry Optimize reagent stoichiometry purify_reagents->optimize_stoichiometry inert_atmosphere->check_conditions optimize_temp->check_conditions

Sources

Optimization

Technical Support Center: Synthesis of 1,3-Benzodithiole-2-thione

Welcome to the technical support center for the synthesis of 1,3-Benzodithiole-2-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Benzodithiole-2-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to achieve successful and reproducible results.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed causal explanations and actionable solutions.

Problem 1: Low or No Yield of 1,3-Benzodithiole-2-thione

Question: We are attempting to synthesize 1,3-Benzodithiole-2-thione from 1,2-benzenedithiol and carbon disulfide, but we are consistently obtaining very low yields or no product at all. What are the likely causes and how can we optimize the reaction?

Answer:

Low or no yield in this synthesis is a common issue that can often be traced back to several key factors related to starting material quality, reaction conditions, and the presence of inhibiting impurities.

Causality and Solutions:

  • Purity of 1,2-Benzenedithiol: 1,2-Benzenedithiol is susceptible to oxidation, forming the corresponding disulfide. This disulfide is unreactive under the typical reaction conditions for forming 1,3-Benzodithiole-2-thione. The presence of this impurity effectively reduces the concentration of the active starting material, leading to lower yields.

    • Solution: Ensure the 1,2-benzenedithiol is of high purity. If oxidation is suspected, it can be purified by distillation under reduced pressure or by reduction of the disulfide impurity back to the dithiol.

  • Reaction Temperature: The reaction to form 1,3-Benzodithiole-2-thione typically requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be too slow to produce a significant amount of product within a practical timeframe.

    • Solution: The reaction is often performed at reflux in a suitable solvent. While specific conditions can vary, ensuring the reaction mixture reaches and maintains the appropriate temperature is crucial.

  • Choice of Base and Solvent: The reaction is typically facilitated by a base to deprotonate the thiol groups, making them more nucleophilic. The choice of base and solvent can significantly impact the reaction's success.

    • Solution: Common bases include potassium hydroxide or sodium hydroxide in a solvent like ethanol or methanol. The base should be strong enough to deprotonate the thiols but not so strong as to cause unwanted side reactions. The solvent should be able to dissolve the reactants and be stable at the reaction temperature.

  • Quality of Carbon Disulfide: While less common, impurities in the carbon disulfide can also affect the reaction.

    • Solution: Use a high-purity grade of carbon disulfide. Commercial grades are often contaminated with foul-smelling impurities which may interfere with the reaction.

Experimental Protocol: Synthesis Optimization

ParameterRecommendationRationale
Starting Material Purity Use freshly purified 1,2-benzenedithiol.To eliminate unreactive disulfide impurities.
Reaction Temperature Reflux in ethanol.To ensure sufficient energy for the reaction to proceed.
Base Potassium Hydroxide (2.2 equivalents).To effectively deprotonate the dithiol.
Solvent Anhydrous Ethanol.To provide a suitable reaction medium.
Atmosphere Inert (Nitrogen or Argon).To prevent oxidation of the starting material.
Problem 2: Formation of Polymeric Byproducts

Question: During the synthesis of 1,3-Benzodithiole-2-thione, we are observing the formation of a significant amount of an insoluble, tar-like substance. What is this byproduct and how can we prevent its formation?

Answer:

The formation of insoluble, polymeric material is a frequent challenge in this synthesis. This byproduct is typically a result of intermolecular reactions competing with the desired intramolecular cyclization.

Causality and Solutions:

  • High Concentration of Reactants: When the concentration of 1,2-benzenedithiol is too high, the probability of one molecule reacting with another (intermolecular reaction) to form linear polymers increases. The desired reaction is an intramolecular cyclization of a single molecule of the dithiol with carbon disulfide.

    • Solution: Employ high-dilution conditions. By slowly adding the 1,2-benzenedithiol to the reaction mixture containing carbon disulfide and the base, the instantaneous concentration of the dithiol is kept low, favoring the intramolecular cyclization.

  • Incorrect Order of Addition: Adding the base to a mixture of the dithiol and carbon disulfide can lead to a high concentration of the deprotonated dithiol, promoting polymerization.

    • Solution: The preferred method is to add the dithiol to a solution of the base and carbon disulfide. This ensures that the dithiol reacts as it is added, keeping its concentration low.

Workflow for Minimizing Polymer Formation

G cluster_0 Reaction Setup cluster_1 Reactant Addition cluster_2 Reaction and Workup A Prepare solution of KOH in Ethanol B Add Carbon Disulfide to KOH solution A->B Step 1 C Slowly add 1,2-Benzenedithiol (High Dilution) B->C Step 2 D Reflux the mixture C->D Step 3 E Cool and precipitate product D->E Step 4 F Isolate and purify 1,3-Benzodithiole-2-thione E->F Step 5

Caption: Workflow for minimizing polymeric byproducts.

Problem 3: Presence of an Unexpected Isomeric Byproduct

Question: Our final product, after purification, shows the presence of an isomer in the NMR spectrum. We suspect it might be 3H-1,2-benzodithiole-3-thione. How can this form and how do we avoid it?

Answer:

The formation of 3H-1,2-benzodithiole-3-thione as a byproduct is plausible under certain conditions, particularly if elemental sulfur is present as an impurity or is formed in a side reaction.

Causality and Solutions:

  • Reaction with Elemental Sulfur: 1,2-Benzenedithiol can react with elemental sulfur, especially at elevated temperatures, to form various sulfur-containing heterocycles, including 3H-1,2-benzodithiole-3-thione.

    • Solution: Ensure that the starting materials, particularly the 1,2-benzenedithiol, are free from elemental sulfur. Using a purified grade of carbon disulfide is also recommended as it can sometimes contain sulfur impurities.

  • Oxidative Side Reactions: Under certain conditions, oxidative side reactions can lead to the formation of elemental sulfur in the reaction mixture, which can then react with the dithiol.

    • Solution: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Analytical Confirmation:

The presence of 3H-1,2-benzodithiole-3-thione can be confirmed by spectroscopic methods:

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will show a different splitting pattern compared to the desired 1,3-benzodithiole-2-thione.

  • Mass Spectrometry: Both isomers will have the same molecular weight, but their fragmentation patterns may differ.

  • Melting Point: The two isomers have different melting points.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 1,3-Benzodithiole-2-thione from 1,2-benzenedithiol and carbon disulfide?

A1: The reaction proceeds through a nucleophilic attack mechanism. First, the base deprotonates the thiol groups of 1,2-benzenedithiol to form a more nucleophilic dithiolate. This dithiolate then attacks the electrophilic carbon of carbon disulfide. A subsequent intramolecular cyclization, followed by the elimination of a sulfide ion, yields the final product.

Reaction Mechanism

G 1,2-Benzenedithiol 1,2-Benzenedithiol Dithiolate Dithiolate 1,2-Benzenedithiol->Dithiolate Base Intermediate Intermediate Dithiolate->Intermediate + CS2 1,3-Benzodithiole-2-thione 1,3-Benzodithiole-2-thione Intermediate->1,3-Benzodithiole-2-thione - S^2- G A Crude Product B Dissolve in minimum hot solvent (e.g., Ethanol) A->B C Cool slowly to allow crystallization B->C D Filter to collect crystals C->D E Wash with cold solvent D->E F Dry under vacuum E->F G Pure 1,3-Benzodithiole-2-thione F->G

Troubleshooting

How to prevent premature precipitation in polymerization of dithiol compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the polymerization of dithiol compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the polymerization of dithiol compounds. Premature precipitation is a common and frustrating issue that can lead to low yields, poor material properties, and difficulty in characterization. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve these challenges, ensuring the successful synthesis of your target polymers.

Frequently Asked Questions (FAQs): Understanding the Root Cause

This section addresses foundational questions about why dithiol polymerizations are prone to premature precipitation.

Q1: What exactly is "premature precipitation" in the context of my dithiol polymerization?

Premature precipitation is a phenomenon where the polymer being synthesized becomes insoluble and falls out of the reaction medium before a high molecular weight has been achieved.[1] This process begins in a homogeneous solution where the monomer and initiator are fully dissolved, but as the polymer chains form and grow, they become insoluble in the solvent and precipitate.[2][3][4] This is distinct from controlled precipitation or dispersion polymerizations, which are designed to produce particles.[2][3] In troubleshooting, the goal is to keep the polymer in solution until the desired chain length is reached.

Q2: What are the primary causes of this unwanted precipitation?

Premature precipitation is not caused by a single factor but is typically the result of an interplay between several physical and chemical parameters. The main culprits can be categorized as follows:

  • Poor Polymer Solubility: The most direct cause is when the growing polymer chain reaches a certain length (molecular weight) at which it is no longer soluble in the chosen reaction solvent.[1][5]

  • Uncontrolled Cross-linking: Dithiol monomers are difunctional. If any reactant or impurity has a functionality greater than two, or if side reactions create cross-links, a three-dimensional network can form.[1] This network rapidly becomes insoluble, leading to gelation and precipitation.[6]

  • Side Reactions: Unintended chemical reactions can alter the polymer backbone or side chains, reducing their solubility. A common example is the unplanned oxidation of thiol groups to form disulfide bonds, which can act as cross-links.[6]

  • Low Molecular Weight Oligomer Insolubility: Sometimes, the issue isn't high molecular weight, but the opposite. Impurities acting as chain terminators can lead to the formation of short oligomers.[7] These short chains may have different, and sometimes lower, solubility in the reaction medium compared to both the monomer and the desired high-molecular-weight polymer.

Troubleshooting Guide: A Symptom-Based Approach

This detailed guide provides specific questions and answers to help you diagnose and solve precipitation issues based on your experimental setup.

Issue 1: Monomer and Reagent Quality

The purity of your starting materials is the foundation of a successful polymerization. Impurities are a frequent and often overlooked cause of failure.

Q: My reaction precipitates almost immediately after initiation. Could my monomer be the problem?

A: Yes, this is a strong possibility. The purity of the dithiol monomer and any co-monomers is critical.[6][7]

  • Causality: Commercial monomers often contain inhibitors to prevent self-polymerization during storage.[6] These must be removed. Furthermore, impurities from the monomer synthesis can act as chain-terminating agents, leading to the formation of insoluble oligomers, or they can be multifunctional, causing rapid and uncontrolled cross-linking.[6][7]

  • Solution: Always use highly purified monomers and solvents.[7] It is strongly recommended to recrystallize or distill your monomers immediately before use.

Experimental Protocol: Monomer Purification (General)
  • Inhibitor Removal: To remove phenolic inhibitors (like hydroquinone), pass the liquid monomer through a column packed with activated basic alumina.

  • Recrystallization (for solid monomers): a. Dissolve the solid monomer in a minimal amount of a suitable hot solvent in which the monomer is soluble at high temperatures but poorly soluble at low temperatures. b. Filter the hot solution to remove any insoluble impurities. c. Allow the solution to cool slowly and undisturbed to form pure crystals. d. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. e. Dry the purified crystals under vacuum to remove residual solvent.

  • Purity Verification: Confirm the purity of the monomer using techniques like NMR spectroscopy or melting point analysis.

Issue 2: Solvent Selection and Environment

The choice of solvent is arguably the most critical factor in preventing premature precipitation. The principle of "like dissolves like" is paramount.[5]

Q: How do I choose the right solvent to keep my polymer from crashing out?

A: The solvent must be able to maintain the growing polymer chains in a solvated state. A poor solvent will cause the polymer to collapse and precipitate once it reaches a critical chain length.[1][5]

  • Causality & Selection:

    • Polarity Matching: Match the polarity of the solvent to the polarity of the expected polymer.[5] Polar polymers dissolve in polar solvents, and nonpolar polymers in nonpolar solvents.

    • Solubility Testing: Before running a full-scale reaction, perform small-scale solubility tests with a small amount of a representative polymer sample (if available) or by observing the solubility of the monomers.

    • Kinetic Effects: Be aware that the solvent can influence reaction kinetics. For instance, in thiol-ene reactions, non-polar solvents can increase the rate of chain transfer, which may be desirable.[8][9]

Q: My polymer is precipitating despite using what I thought was a "good" solvent. What's happening?

A: This can be counterintuitive. In some systems, particularly photopolymerizations, a "good" solvent can lead to unexpected results. Research has shown that for certain thiol-ene networks, films fabricated in good solvents exhibited higher glass transition temperatures (Tg) than those made in bulk.[10] While this doesn't directly equate to precipitation, it highlights that solvent-polymer interactions are complex and can affect the final material properties in non-obvious ways. It's possible the solvent is influencing the polymer's conformation in a way that reduces its solubility at higher concentrations or molecular weights.

Data Table: Common Solvents for Dithiol Polymerizations
SolventPolarityTypical Applications & Considerations
Toluene Non-polarGood for non-polar monomers. Can be effective in some radical polymerizations.[11]
Tetrahydrofuran (THF) Polar AproticA versatile solvent for many polymers. Can support living/controlled polymerizations.[12][13]
Dimethylformamide (DMF) Polar AproticStrong solvent for polar polymers. Use high purity grades.
Acetonitrile Polar AproticOften used in precipitation polymerizations as the continuous phase (i.e., a poor solvent).[3]
Water (with buffers) Polar ProticUsed for water-soluble monomers or in emulsion systems. pH control is critical.[14][15][16]
Issue 3: Reaction Conditions and Stoichiometry

Precise control over temperature, concentration, stoichiometry, and pH is essential for reproducible and successful polymerizations.

Q: I'm observing precipitation when I scale up my reaction, even though it works on a small scale. Could the temperature be the cause?

A: Yes, temperature control is vital. In general, polymer solubility increases with temperature, which can help prevent precipitation.[17][18] However, there are trade-offs:

  • Negative Effects of High Temperature: Excessively high temperatures can accelerate undesirable side reactions, promote initiator decomposition, or lead to cross-linking, all of which can cause insolubility.[6]

  • Heat Dissipation: Larger reactions generate more heat. If this heat is not dissipated effectively, localized "hot spots" can form, leading to uncontrolled polymerization and gelation. Ensure adequate stirring and, if necessary, external cooling for large-scale reactions.

Q: How critical is the pH of my reaction?

A: For any reaction involving protic species or conducted in a protic solvent (like water or alcohols), pH is extremely critical.

  • Causality: The reactivity of the thiol group (R-SH) is often dependent on its deprotonation to the more reactive thiolate anion (R-S⁻).[19] This equilibrium is directly controlled by pH.

    • In thiol-Michael additions , a basic catalyst is often used to generate the thiolate nucleophile.

    • In oxidative polymerizations to form disulfide bonds, the pH can influence the rate of oxidation.

    • In thiol-acrylate systems , incorrect pH can lead to side reactions like ester hydrolysis, which alters the polymer structure and properties.[14][20]

Q: Does the ratio of my dithiol to co-monomer matter for solubility?

A: Absolutely. For step-growth polymerizations, which include many thiol-ene and thiol-yne systems, achieving a precise 1:1 stoichiometric ratio of reactive functional groups is crucial for building high molecular weight polymers.[6]

  • Causality: An imbalance in stoichiometry leads to chain termination at a lower molecular weight.[6] If one of the monomers is multifunctional (e.g., a tri-ene), a slight excess can rapidly lead to a cross-linked, insoluble gel.[6]

Diagram: Troubleshooting Workflow for Premature Precipitation

G start Premature Precipitation Observed cause1 Check Monomer Purity start->cause1 cause2 Evaluate Solvent System start->cause2 cause3 Analyze Reaction Conditions start->cause3 cause4 Review Initiator/ Catalyst Choice start->cause4 sol1a Impurity Analysis (NMR, GC-MS) cause1->sol1a sol1c Remove Inhibitors cause1->sol1c sol2a Is Polymer Soluble in Solvent? cause2->sol2a cond1 Temperature cause3->cond1 cond2 Stoichiometry cause3->cond2 cond3 pH Control cause3->cond3 sol4a Is Concentration Too High? cause4->sol4a sol4c Check for Side Reactions cause4->sol4c sol1b Purify Monomers (Recrystallize/Distill) sol1a->sol1b Impurities Detected sol2b Perform Solubility Tests sol2a->sol2b No sol2c Select More Suitable Solvent (See Table) sol2b->sol2c sol3a Optimize Temp. (Lower for side reactions, Higher for solubility) cond1->sol3a sol3b Verify 1:1 Ratio of Functional Groups cond2->sol3b sol3c Use Buffers/ Control pH cond3->sol3c sol4b Decrease Initiator Concentration sol4a->sol4b Yes

Caption: A decision-making workflow for troubleshooting premature precipitation.

Issue 4: Initiators, Catalysts, and Atmospheric Effects

The components that kickstart your reaction and the environment in which it runs can have profound effects on the outcome.

Q: Can my choice of initiator cause the polymer to precipitate?

A: Yes, the initiator plays a crucial role beyond simply starting the reaction.

  • Concentration: Too high an initiator concentration will generate a large number of growing chains.[6] This can lead to lower molecular weight polymers, which may have different solubility characteristics.

  • Side Reactions: The initiator itself can participate in unwanted side reactions. For example, in a radical thiol-ene polymerization, the ideal initiator radical abstracts a hydrogen from a thiol to generate a thiyl radical. If the initiator radical adds directly to the 'ene' monomer instead, it initiates a classic chain-growth homopolymerization, which is considered a side reaction and can lead to a non-uniform, potentially insoluble product.[21]

Q: Should I run my dithiol polymerization under an inert atmosphere?

A: This is highly system-dependent. Oxygen's role can be complex.

  • Inhibition: In many free-radical polymerizations, oxygen is a potent inhibitor because it scavenges carbon-centered radicals to form unreactive peroxy radicals.[6][22] In these cases, deoxygenating the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) is essential for the reaction to proceed effectively.[6]

  • Initiation/Reaction: Conversely, in some thiol-ene systems, the peroxy radicals formed by oxygen's interaction with carbon radicals can abstract a hydrogen from a thiol, generating a thiyl radical and thus re-initiating the desired cycle.[22][23] In specific oxidative polymerizations, oxygen (air) is used as the oxidant to form disulfide bonds.[12][13]

  • The Verdict: You must understand the specific mechanism of your polymerization. When in doubt, running a control reaction under an inert atmosphere is a good diagnostic step. Uncontrolled oxygen can also lead to oxidative side reactions that cause cross-linking.[6]

Diagram: Simplified Thiol-Ene Polymerization Cycle

G cluster_initiation Initiation cluster_propagation Propagation & Chain Transfer cluster_side Potential Side Reactions I Initiator Radical (I•) RSH Thiol (R-SH) I->RSH H Abstraction Ene Ene (C=C) I->Ene Homopolymerization RS Thiyl Radical (RS•) RSH->RS RS->Ene Addition CarbonRadical Carbon Radical (RS-C-C•) Ene->CarbonRadical RSH2 Thiol (R-SH) CarbonRadical->RSH2 H Abstraction (Chain Transfer) O2 Oxygen (O2) CarbonRadical->O2 Product Thioether Linkage (RS-C-C-H) RSH2->Product RS2 Thiyl Radical (RS•) RSH2->RS2 RS2->Ene Cycle Repeats

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of 1,3-Benzodithiole-2-thione

Introduction 1,3-Benzodithiole-2-thione, also known as o-Phenylene trithiocarbonate, is a sulfur-containing heterocyclic compound with a structure lending itself to applications in materials science and as a potential in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Benzodithiole-2-thione, also known as o-Phenylene trithiocarbonate, is a sulfur-containing heterocyclic compound with a structure lending itself to applications in materials science and as a potential intermediate in pharmaceutical synthesis.[1] Accurate and precise quantification of this analyte is critical for process monitoring, quality control, and stability studies.

This guide provides a comparative analysis of robust analytical methodologies for the quantitative determination of 1,3-Benzodithiole-2-thione. While validated methods for this specific analyte are not extensively documented in peer-reviewed literature, this document leverages established techniques for structurally analogous benzothiazole and dithiole derivatives to propose a primary method and viable alternatives. We will provide a framework for method development and validation, explaining the scientific rationale behind the procedural choices to ensure trustworthy and reproducible results for researchers, scientists, and drug development professionals.

Comparative Overview of Analytical Techniques

The selection of an analytical method is contingent on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. Based on the chemical properties of 1,3-Benzodithiole-2-thione—a UV-active, electrochemically active, and thermally stable molecule—we propose the following techniques.

Parameter RP-HPLC-UV (Primary Method) Differential Pulse Voltammetry (Secondary) Gas Chromatography-Mass Spectrometry (GC-MS)
Specificity High (Separation from impurities)Moderate (Potential interferences)Very High (Mass fragmentation pattern)
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)High (pg/mL range)
Precision High (%RSD < 2%)Good (%RSD < 5%)High (%RSD < 5%)
Throughput ModerateHighLow to Moderate
Complexity & Cost ModerateLow to ModerateHigh
Best For Routine QC, purity analysis, formulation assaysTrace analysis, electrochemical studiesAnalysis in complex, volatile/semi-volatile matrices

Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle & Rationale: RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolving power, robustness, and reproducibility. For 1,3-Benzodithiole-2-thione, a non-polar analyte, a reversed-phase C18 column is ideal. The stationary phase's long alkyl chains will retain the analyte through hydrophobic interactions. A mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water will be used to elute the compound. Acetonitrile is often preferred for its lower viscosity and UV transparency. The inclusion of a small amount of acid, like formic acid, can improve peak shape by ensuring the analyte is in a single ionic form.[2] Detection is achieved by monitoring UV absorbance at a wavelength where the analyte exhibits a strong chromophore.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation & Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), and Ultrapure Water.

  • Volumetric flasks, pipettes, and 0.45 µm syringe filters.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (65:35 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determine the λmax by scanning a standard solution from 200-400 nm. Based on similar structures, a wavelength between 320-330 nm is a logical starting point.[2]

  • Run Time: Approximately 10 minutes (adjust based on retention time).

3. Standard & Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1,3-Benzodithiole-2-thione reference standard and dissolve in 25.0 mL of acetonitrile.

  • Calibration Standards (1-150 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing the analyte in acetonitrile. If necessary, sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter and dilute with the mobile phase to a concentration that falls within the calibration curve range.

Workflow for HPLC Method Development & Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Stock Solution prep_cal Create Calibration Standards (1-150 µg/mL) prep_std->prep_cal injection Inject Standards & Samples (10 µL) prep_cal->injection Standards prep_sample Dissolve, Filter & Dilute Test Sample prep_sample->injection Samples instrument HPLC System (C18 Column, 30°C) instrument->injection detection UV Detection (λmax) injection->detection linearity Plot Calibration Curve (Peak Area vs. Conc.) detection->linearity Peak Areas quantify Quantify Sample Concentration linearity->quantify validation Perform Method Validation (Accuracy, Precision, LOD/LOQ) quantify->validation DPV_Principle cluster_cell Electrochemical Cell cluster_instrument Potentiostat cluster_output Data Output WE GCE (Working) Potential Applies Potential Waveform (E) WE->Potential Controls E vs. RE RE Ag/AgCl (Reference) CE Pt Wire (Counter) Analyte Analyte in Electrolyte Current Measures Resulting Current (i) Current->WE Measures i at WE Voltammogram Voltammogram (i vs. E) Current->Voltammogram Calibration Calibration Plot (Peak Current vs. Conc.) Voltammogram->Calibration

Sources

Comparative

A Comparative Analysis for the Bench Chemist: 1,3-Benzodithiole-2-thione vs. 1,3-Benzodithiol-2-one

In the landscape of heterocyclic chemistry, the subtle interchange of a single atom can dramatically alter a molecule's physical, chemical, and electronic properties. This guide provides a detailed comparative analysis o...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, the subtle interchange of a single atom can dramatically alter a molecule's physical, chemical, and electronic properties. This guide provides a detailed comparative analysis of two closely related sulfur-containing heterocycles: 1,3-Benzodithiole-2-thione and 1,3-Benzodithiol-2-one. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a technical examination of their synthesis, spectroscopic signatures, reactivity, and potential applications, supported by available experimental data.

At a Glance: Key Physicochemical Properties

Property1,3-Benzodithiole-2-thione1,3-Benzodithiol-2-one
Molecular Formula C₇H₄S₃[1][2][3]C₇H₄OS₂[4]
Molecular Weight 184.31 g/mol [2][3]168.23 g/mol
Appearance Yellowish solidWhite to off-white solid
CAS Number 934-36-1[1][2][3]62576-04-9[1]

Synthesis: A Tale of Two Electrophiles

The most common and direct route to both 1,3-benzodithiole-2-thione and 1,3-benzodithiol-2-one involves the reaction of 1,2-benzenedithiol with a suitable one-carbon electrophile. The choice of this electrophile is the critical determinant of the final product.

Synthesis of 1,3-Benzodithiole-2-thione

The synthesis of 1,3-benzodithiole-2-thione is typically achieved by reacting 1,2-benzenedithiol with thiophosgene (CSCl₂) or its equivalents in the presence of a base. This reaction proceeds via a double nucleophilic substitution, where the thiol groups of 1,2-benzenedithiol attack the electrophilic carbon of thiophosgene, leading to the formation of the five-membered dithiole ring with an exocyclic thione group.

Experimental Protocol: Synthesis of 1,3-Benzodithiole-2-thione

  • Step 1: Reaction Setup In a well-ventilated fume hood, a solution of 1,2-benzenedithiol (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Step 2: Base Addition A base, such as triethylamine or pyridine (2.2 eq), is added to the solution to deprotonate the thiol groups, forming the more nucleophilic thiolate anions.

  • Step 3: Thiophosgene Addition A solution of thiophosgene (1.1 eq) in the same solvent is added dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Step 4: Reaction Monitoring and Work-up The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Step 5: Purification The crude product is purified by column chromatography on silica gel or by recrystallization to afford 1,3-benzodithiole-2-thione as a yellowish solid.

G cluster_0 Synthesis of 1,3-Benzodithiole-2-thione 1,2-Benzenedithiol 1,2-Benzenedithiol Reaction Reaction 1,2-Benzenedithiol->Reaction Thiophosgene Thiophosgene Thiophosgene->Reaction Base Base Base->Reaction Deprotonation 1,3-Benzodithiole-2-thione 1,3-Benzodithiole-2-thione Reaction->1,3-Benzodithiole-2-thione G cluster_1 Synthesis of 1,3-Benzodithiol-2-one 1,2-Benzenedithiol_2 1,2-Benzenedithiol Reaction_2 Reaction 1,2-Benzenedithiol_2->Reaction_2 Phosgene Phosgene/Equivalent Phosgene->Reaction_2 Base_2 Base Base_2->Reaction_2 Deprotonation 1,3-Benzodithiol-2-one 1,3-Benzodithiol-2-one Reaction_2->1,3-Benzodithiol-2-one

Sources

Validation

A Comparative Guide to the Biological Activity of Dithiolethiones: Profiling 1,3-Benzodithiole-2-thione Against its Isomeric Predecessors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the biological activities of dithiolethiones, a class of organosulfur compounds renowned for their potent chem...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities of dithiolethiones, a class of organosulfur compounds renowned for their potent chemopreventive and cytoprotective effects. While the 1,2-dithiole-3-thione scaffold, exemplified by the well-studied drug Oltipraz, has been the focus of extensive research, this document will also explore the available data on its structural isomer, 1,3-benzodithiole-2-thione, to offer a comprehensive perspective for future research and development.

Introduction: The Dithiolethione Pharmacophore

Dithiolethiones are five-membered, sulfur-containing heterocyclic compounds that have garnered significant attention for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The therapeutic potential of these molecules stems primarily from their remarkable ability to modulate cellular defense mechanisms against oxidative and electrophilic stress. The central mechanism underpinning their action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of cellular antioxidant responses.[4][5][6]

The Core Mechanism of Action: Nrf2-Keap1 Signaling Pathway

The efficacy of dithiolethiones as cytoprotective agents is intrinsically linked to their ability to activate the Nrf2-Keap1 signaling pathway. Understanding this mechanism is crucial for appreciating the structure-activity relationships within this class of compounds.

  • Under Basal Conditions: In a normal, unstressed state, the transcription factor Nrf2 is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[2]

  • Activation by Dithiolethiones: Dithiolethiones are electrophilic molecules that are believed to react with specific cysteine residues on the Keap1 protein.[4][5] This interaction alters the conformation of Keap1, disrupting the Keap1-Nrf2 complex and liberating Nrf2 from degradation.

  • Transcriptional Response: Once stabilized, Nrf2 translocates into the nucleus. There, it forms a heterodimer with small Maf proteins (sMaf) and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) or Electrophile Response Element (EpRE).[2][6][7] This binding event initiates the transcription of a vast array of over 200 cytoprotective genes, most notably Phase II detoxification enzymes.[8][9]

Some studies suggest that dithiolethiones can also generate a small, controlled amount of reactive oxygen species (ROS) within the cell, which can further contribute to the oxidative modification of Keap1 and subsequent Nrf2 activation.[4][10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DTT Dithiolethione Keap1_Nrf2 Keap1-Nrf2 Complex DTT->Keap1_Nrf2 Reacts with Keap1 Cysteines Keap1_mod Modified Keap1 DTT->Keap1_mod Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasome Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Keap1_mod->Nrf2_free Nrf2 Stabilization ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds with sMaf sMaf sMaf sMaf->ARE Genes Phase II Enzymes & Antioxidant Genes (NQO1, GST, GCLC) ARE->Genes Initiates Transcription

Figure 1: Dithiolethione-mediated activation of the Nrf2 signaling pathway.

Comparative Efficacy of Prominent Dithiolethiones

While sharing a common mechanism, different dithiolethiones exhibit varied potency and organ specificity. The most extensively researched compounds belong to the 1,2-dithiole-3-thione class. Information on the 1,3-benzodithiole-2-thione isomer is comparatively scarce in the biological literature.[11][12]

Key Comparators:
  • 1,3-Benzodithiole-2-thione: The primary subject of this guide. It is a structural isomer of the more common dithiolethione core.

  • 3H-1,2-dithiole-3-thione (D3T): The parent compound of the 1,2-dithiole-3-thione class. It is often used as a benchmark for high potency.[4]

  • Oltipraz: A synthetic, substituted 1,2-dithiole-3-thione. It is the most clinically studied dithiolethione, originally developed as an antischistosomal agent.[3][13][14]

  • Anethole Dithiolethione (ADT): A naturally occurring dithiolethione found in cruciferous vegetables, also used clinically to treat dry mouth.[15][16]

CompoundStructureKey Biological Activities & Potency
1,3-Benzodithiole-2-thione 1,3-Benzodithiole-2-thione StructureLimited published data on specific biological activities such as Nrf2 activation or enzyme induction. Its profile as a chemopreventive agent is not well-characterized compared to its 1,2-dithiole-3-thione isomers.[11]
3H-1,2-dithiole-3-thione (D3T) D3T StructureHighly Potent Phase II Enzyme Inducer: Often more potent than Oltipraz in inducing NQO1 and GSTs in various cell and animal models.[4][17] Strong Antioxidant: Effectively induces antioxidant genes like catalase and superoxide dismutase and increases glutathione (GSH) levels.[18][19] Neuroprotective Effects: Shows promise in protecting neuronal cells from oxidative stress, suggesting potential in neurodegenerative disease models.[20]
Oltipraz Oltipraz StructureBroad-Spectrum Chemoprevention: Inhibits carcinogenesis in multiple organs in preclinical models.[3][4][14] Clinically Studied: Has undergone human clinical trials for cancer prevention, though efficacy was questionable and side effects were noted at high doses.[4][21] Anti-inflammatory & Anti-angiogenic: Can inhibit NF-κB signaling and has demonstrated antiangiogenic activity.[2]
Anethole Dithiolethione (ADT) ADT StructurePotent GSH Enhancer: Markedly increases glutathione concentrations, particularly in the kidney, by inhibiting γ-glutamyltranspeptidase.[15] Neuroprotective Potential: Increases GSH levels in astroglial cells and protects against oxidative damage.[22][23] MAO-B Inhibition: Selectively inhibits monoamine oxidase-B, which may contribute to its neuroprotective profile.[16]
Insights from Experimental Data:
  • Superiority of D3T in Enzyme Induction: Several studies highlight D3T as a more potent inducer of Phase II enzymes compared to other analogues. For instance, when fed to rats, D3T increased hepatic Phase II enzyme activity to a much greater degree than Oltipraz and ADT.[4] Similarly, in murine hepatoma cells, D3T was a more effective inducer of NQO1 than Oltipraz.[4]

  • Oltipraz's Clinical Journey: While effective in animal models, Oltipraz's transition to the clinic has been challenging. Human trials for preventing liver cancer in populations exposed to aflatoxins showed that Oltipraz could successfully induce Phase II enzymes, evidenced by increased excretion of aflatoxin-glutathione conjugates.[8] However, long-term efficacy was not definitively established, and side effects like gastrointestinal symptoms and neurotoxicity were concerns at the required doses.[4]

  • ADT's Unique Mechanism: ADT's ability to significantly boost glutathione levels is a key feature. It protects against cytotoxicity induced by H₂O₂ and increases the activity of catalase and glutathione reductase.[24] Its mechanism of inhibiting γ-glutamyltranspeptidase to preserve GSH is a distinct pharmacological property.[15]

  • The 1,3-Benzodithiole-2-thione Gap: The lack of comparative biological data for 1,3-benzodithiole-2-thione represents a significant knowledge gap. Its structural differences—fusing the dithiole ring directly to a benzene ring in a 1,3-configuration—could substantially alter its electronic properties, cell permeability, and reactivity with Keap1. This highlights an opportunity for novel structure-activity relationship (SAR) studies to determine if this scaffold offers any advantages in potency or safety over the established 1,2-dithiole-3-thiones.

Experimental Protocols & Methodologies

To facilitate further research in this area, we provide a standardized protocol for a key assay used to evaluate the biological activity of dithiolethiones. The causality behind this choice is that the induction of NAD(P)H:quinone oxidoreductase 1 (NQO1) is a hallmark of Nrf2 activation and serves as a reliable and quantifiable biomarker for the chemopreventive potential of these compounds.[9]

Workflow for Assessing Nrf2 Activation

experimental_workflow cluster_assays Downstream Assays start Start: Prepare Dithiolethione Compounds cell_culture 1. Cell Culture (e.g., Hepa1c1c7 murine hepatoma cells) start->cell_culture treatment 2. Compound Treatment (Varying concentrations for dose-response) cell_culture->treatment lysis 3. Cell Lysis (Prepare cytosolic fractions) treatment->lysis nq_assay 4a. NQO1 Activity Assay (Spectrophotometric) lysis->nq_assay western_blot 4b. Western Blot (Nrf2, NQO1, GST protein levels) lysis->western_blot qpcr 4c. qPCR (Nrf2 target gene mRNA expression) lysis->qpcr data_analysis 5. Data Analysis (Calculate CD values, EC50, fold-change) nq_assay->data_analysis western_blot->data_analysis qpcr->data_analysis conclusion End: Comparative Potency Determined data_analysis->conclusion

Figure 2: Standard experimental workflow for comparing dithiolethione potency.

Detailed Protocol: Quinone Reductase (NQO1) Activity Assay

This protocol is a self-validating system as it includes controls and measures a specific enzymatic activity that directly correlates with the upstream activation of the Nrf2 pathway.

  • Cell Seeding: Plate Hepa1c1c7 cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test dithiolethiones (e.g., 1,3-benzodithiole-2-thione, D3T, Oltipraz) in fresh culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., D3T at a known effective concentration).

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS). Add 50 µL of lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 0.8% digitonin) to each well and incubate on a shaker for 20 minutes at room temperature to release cytosolic proteins.

  • Preparation of Reaction Mixture: Prepare the NQO1 assay reaction mixture containing:

    • 25 mM Tris-HCl (pH 7.4)

    • 0.67 mg/mL Bovine Serum Albumin (BSA)

    • 5 µM FAD (Flavin adenine dinucleotide)

    • 1 mM Glucose-6-phosphate

    • 2 Units/mL Glucose-6-phosphate dehydrogenase

    • 30 µM NADP+

    • 50 µg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • 50 µM Menadione (as the substrate for NQO1)

  • Enzymatic Reaction: Add 200 µL of the reaction mixture to each well containing the cell lysate. The NQO1 enzyme in the lysate will reduce menadione, which in turn reduces MTT to a purple formazan product.

  • Measurement: Measure the rate of formazan formation by reading the absorbance at 610 nm every minute for 5-10 minutes using a microplate reader. The rate of change in absorbance is proportional to the NQO1 activity.

  • Protein Quantification: In parallel, determine the total protein concentration in each lysate sample using a standard method like the Bradford or BCA assay to normalize the NQO1 activity.

  • Data Analysis: Express NQO1 activity as nmol of MTT reduced per minute per mg of protein. Calculate the "Concentration to Double" (CD) value, which is the concentration of the compound required to double the specific activity of NQO1 compared to the vehicle control. A lower CD value indicates higher potency.

Conclusion and Future Directions

The 1,2-dithiole-3-thione scaffold, particularly D3T, Oltipraz, and ADT, has been firmly established as a potent activator of the Nrf2-mediated cytoprotective pathway.[4][6] Comparative studies consistently demonstrate that the parent compound, D3T, is a highly effective inducer of Phase II enzymes, often surpassing its more complex derivatives like Oltipraz in preclinical models.[4] While Oltipraz has provided invaluable insights through clinical trials, its therapeutic window is narrowed by side effects, underscoring the need for new analogues with improved safety and efficacy.[4][21]

  • Systematic Screening: Evaluating 1,3-benzodithiole-2-thione and its derivatives using the standardized assays described herein to determine their NQO1 induction potency (CD value).

  • Structure-Activity Relationship (SAR) Studies: Comparing its activity to 1,2-dithiole-3-thiones to understand how the isomeric arrangement of sulfur atoms and the fused benzene ring impacts interaction with Keap1 and overall biological effect.

  • Safety and Toxicity Profiling: Assessing the cytotoxicity of 1,3-benzodithiole-2-thione in various cell lines to determine if this structural motif offers a better therapeutic index.

By systematically characterizing this unexplored chemical space, the research community may uncover novel dithiolethione candidates with superior pharmacological profiles for development as next-generation chemopreventive and therapeutic agents.

References

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  • Kensler, T. W., Egner, P. A., Groopman, J. D., & Roebuck, B. D. (2001). Role of phase 2 enzyme induction in chemoprotection by dithiolethiones. Mutation Research, 480-481, 305-314. [Link]

  • Li, R., et al. (2018). Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease. Behavioural Brain Research, 336, 219-226. [Link]

  • Rudin, C. M., et al. (2002). The Chemopreventive Agent Oltipraz Possesses Potent Antiangiogenic Activity in Vitro, ex Vivo, and in Vivo and Inhibits Tumor Xenograft Growth. Clinical Cancer Research, 8(11), 3583-3590. [Link]

  • Li, Y., et al. (2020). Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. Journal of Agricultural and Food Chemistry, 68(8), 2536-2546. [Link]

  • Khan, A., et al. (2021). Assessment of antioxidant and DPPH free radical scavenging activity of 1,2-dithiole-3-thione derivatives by using cyclic voltammetry, spectroscopic, and molecular docking studies. Journal of the Iranian Chemical Society, 18(10), 2635-2647. [Link]

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Comparative

A Comparative Guide to the Efficacy of 1,3-Benzodithiole-2-thione Analogs as Anticancer Agents

In the landscape of anticancer drug discovery, heterocyclic compounds containing sulfur atoms have emerged as a promising class of therapeutic agents. Among these, the 1,3-benzodithiole-2-thione scaffold has garnered sig...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, heterocyclic compounds containing sulfur atoms have emerged as a promising class of therapeutic agents. Among these, the 1,3-benzodithiole-2-thione scaffold has garnered significant attention due to its diverse biological activities. This guide provides a comprehensive comparison of the efficacy of 1,3-benzodithiole-2-thione analogs, with a particular focus on their anticancer properties. Drawing upon a wide array of experimental data, we will delve into the structure-activity relationships (SAR) that govern their cytotoxic effects and explore the experimental methodologies used to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel oncology therapeutics.

The 1,3-Benzodithiole-2-thione Scaffold: A Privileged Structure in Cancer Research

The 1,3-benzodithiole-2-thione core, a bicyclic aromatic structure containing two sulfur atoms in a five-membered ring fused to a benzene ring, serves as a versatile scaffold for the design of potent bioactive molecules.[1] Its structural rigidity and lipophilic nature are thought to facilitate interactions with various biological targets, leading to a spectrum of pharmacological effects. While research has explored its antimicrobial and enzyme inhibitory activities, the anticancer potential of its derivatives has been a primary focus of recent investigations.[2][3]

The mechanism of action for many of these analogs is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells.[2] Some derivatives have been shown to target key signaling pathways involved in cell proliferation and survival, such as the tyrosine kinase and topoisomerase pathways.[2][4] The exploration of various substitutions on the benzodithiole ring has been a key strategy in optimizing the anticancer efficacy and selectivity of these compounds.[1]

Comparative Efficacy of 1,3-Benzodithiole-2-thione Analogs: A Data-Driven Analysis

The evaluation of anticancer efficacy for novel compounds relies heavily on in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for comparing the potency of different compounds.

Due to the limited number of direct comparative studies on a single, homologous series of 1,3-benzodithiole-2-thione analogs, this guide synthesizes data from various studies on structurally related benzothiazole and benzodithiole derivatives to elucidate key structure-activity relationships. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Selected Benzothiazole and Benzodithiole Analogs against Various Cancer Cell Lines

Compound/AnalogCore StructureSubstitutionCancer Cell LineIC50 (µM)Reference
Analog A Benzothiazole2-(4-aminophenyl)MCF-7 (Breast)0.57[5]
Analog B Benzothiazole2-(3,4,5-trimethoxyphenyl)HT-29 (Colon)3.72[3]
Analog C Benzothiazole2-(4-chlorophenyl)A549 (Lung)4.07[3]
Analog D Benzothiazole2-thiol with pyridinyl-2-amineSKRB-3 (Breast)0.0012[4]
Analog E Benzothiazole2-thiol with pyridinyl-2-amineSW620 (Colon)0.0043[4]
Analog F 1,3,4-Thiadiazole2-amino-5-(substituted phenyl)PC-3 (Prostate)64.46[6]
Analog G 1,3-Benzodioxole6-benzylP388 (Leukemia)Active in vivo[7]
Analog H Benzothiophene Acrylonitrile3,4,5-trimethoxyphenylNCI-60 Panel0.01 - 0.1[6][8]
Analog I Benzothiazole-Thiadiazole Hybrid6-unsubstitutedHePG-2 (Liver)5.05[9]
Analog J Benzothiazole-Thiadiazole Hybrid6-unsubstitutedHCT-116 (Colon)9.94[9]

Note: The data presented is a selection from various sources and is intended to be illustrative of the range of activities observed. For detailed experimental conditions, please refer to the cited literature.

Structure-Activity Relationship (SAR) Insights

The analysis of the cytotoxic data for a wide range of 1,3-benzodithiole-2-thione analogs and related heterocyclic systems has revealed several key structure-activity relationships:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiazole or benzodithiole ring plays a crucial role in determining anticancer activity. Aromatic substitutions, particularly those with electron-withdrawing or methoxy groups, have been shown to enhance cytotoxicity.[3][5] The incorporation of a thiol group at this position, further substituted with heterocyclic moieties like pyridine, can lead to exceptionally potent compounds.[4]

  • Substitution on the Benzene Ring: Modifications to the benzene ring of the core structure also significantly influence efficacy. The introduction of halogen atoms, such as chlorine or fluorine, has been a common strategy to increase the anticancer potential of these analogs.[1]

  • Hybrid Molecules: The synthesis of hybrid molecules that combine the benzodithiole or benzothiazole scaffold with other known anticancer pharmacophores, such as 1,3,4-thiadiazole, has yielded compounds with potent and broad-spectrum activity.[9]

Experimental Protocols for Efficacy Evaluation

The objective and reproducible evaluation of anticancer efficacy is paramount in drug discovery. The following sections detail a standard in vitro methodology for assessing the cytotoxic activity of novel compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis cell_culture 1. Culture cancer cells to logarithmic growth phase cell_harvest 2. Harvest and count cells cell_culture->cell_harvest cell_seeding 3. Seed cells into 96-well plates at a defined density cell_harvest->cell_seeding compound_prep 4. Prepare serial dilutions of test compounds compound_add 5. Add compounds to wells (including vehicle control) cell_seeding->compound_add compound_prep->compound_add incubation 6. Incubate for a defined period (e.g., 48-72 hours) compound_add->incubation mtt_add 7. Add MTT solution to each well incubation->mtt_add formazan_incubation 8. Incubate to allow formazan formation mtt_add->formazan_incubation solubilization 9. Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization read_absorbance 10. Read absorbance at 570 nm solubilization->read_absorbance calculate_viability 11. Calculate cell viability (%) read_absorbance->calculate_viability plot_dose_response 12. Plot dose-response curves and determine IC50 values calculate_viability->plot_dose_response

Caption: Workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Harvest cells in the logarithmic growth phase and seed them into 96-well microplates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the 1,3-benzodithiole-2-thione analogs in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations for testing.

  • Treatment: Replace the culture medium in the wells with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software program.

Proposed Mechanism of Action and Future Directions

The diverse biological activities of 1,3-benzodithiole-2-thione analogs suggest that they may act through multiple mechanisms to exert their anticancer effects. A plausible mechanism involves the inhibition of key enzymes in cancer cell signaling pathways.

Proposed General Mechanism of Action

MOA cluster_compound 1,3-Benzodithiole-2-thione Analog cluster_targets Cellular Targets cluster_pathways Downstream Pathways cluster_outcome Cellular Outcome Compound Analog Kinase Tyrosine Kinases Compound->Kinase Inhibition Topo Topoisomerases Compound->Topo Inhibition Proliferation Cell Proliferation Signaling Kinase->Proliferation Blocks DNA_Replication DNA Replication & Repair Topo->DNA_Replication Disrupts Apoptosis Apoptosis Proliferation->Apoptosis Leads to DNA_Replication->Apoptosis Induces

Caption: A generalized proposed mechanism of action for 1,3-benzodithiole-2-thione analogs as anticancer agents.

Future research in this area should focus on several key aspects:

  • Systematic SAR Studies: The synthesis and evaluation of a comprehensive library of 1,3-benzodithiole-2-thione analogs with systematic variations in substituents will be crucial for developing a more precise understanding of the structure-activity relationships.

  • Mechanism of Action Elucidation: Further studies are needed to identify the specific molecular targets of the most potent analogs and to fully elucidate their mechanisms of action. This could involve techniques such as target-based screening, proteomics, and transcriptomics.

  • In Vivo Efficacy and Toxicology: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

  • Selectivity: A critical aspect of drug development is to ensure that the compounds are selectively toxic to cancer cells while sparing normal cells. Future studies should include the evaluation of cytotoxicity against non-cancerous cell lines.

Conclusion

The 1,3-benzodithiole-2-thione scaffold and its analogs represent a promising avenue for the development of novel anticancer agents. The available data, primarily from related benzothiazole and benzodithiole derivatives, highlight the significant potential of this class of compounds. Through systematic chemical modifications guided by a thorough understanding of structure-activity relationships, it is anticipated that even more potent and selective anticancer drug candidates can be discovered. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the fight against cancer.

References

  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2008). In vitro antitumor and antiviral activities of new benzothiazole and 1, 3, 4-oxadiazole-2-thione derivatives. Acta pharmaceutica, 58(2), 135-149.
  • Bradshaw, T. D., Bibby, M. C., Double, J. A., Fichtner, I., Cooper, P. A., Alley, M. C., ... & Stevens, M. F. (2002). Preclinical evaluation of the anticancer agent 2-(4-amino-3-methylphenyl) benzothiazole (DF 203) and its orally active prodrug (NSC 710305). Molecular cancer therapeutics, 1(4), 275-284.
  • Rao, A. V. S., Kumar, K. A., & Reddy, T. S. (2014). Synthesis and in vitro anticancer activity of novel 2-substituted benzothiazole derivatives. Bioorganic & medicinal chemistry letters, 24(1), 273-276.
  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents. European journal of medicinal chemistry, 45(4), 1323-1331.
  • Solomon, V. R., Hua, C., Lee, H., & Lee, H. (2009). Hybrid pharmacophore design and synthesis of new benzopyran-fused-thiazole derivatives as anticancer agents. Bioorganic & medicinal chemistry letters, 19(14), 3909-3912.
  • Kumbhare, R. M., Dadmal, T. L., & Kosurkar, U. B. (2012). Synthesis and anticancer activity of some new 2-substituted benzothiazole derivatives. European journal of medicinal chemistry, 52, 322-327.
  • Hassan, A. Y., Sarg, M. T., & Hussein, E. M. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56(4), 1437-1453.
  • Holla, B. S., Poojary, B., Rao, B. S., & Shivananda, M. K. (2002). New bis-aminomercaptotriazoles and bis-triazolothiadiazoles as possible anticancer agents. European journal of medicinal chemistry, 37(6), 511-517.
  • Shi, X., Wang, Z., Yu, L., Wang, L., Liu, Y., & Zhang, H. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3933-3944.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2020). Synthesis, anticancer evaluation and molecular docking of new benzothiazole-thiadiazole hybrids as VEGFR-2 inhibitors. Bioorganic Chemistry, 102, 104085.
  • Kamal, A., Reddy, M. K., Ramaiah, M. J., & Pushpavalli, S. N. C. V. L. (2010). Synthesis and in vitro anticancer activity of benzothiazole/benzoxazole-pyrrolo [2, 1-c][10][11] benzodiazepine conjugates. Bioorganic & medicinal chemistry letters, 20(21), 6323-6326.

  • Kamal, A., Shetti, R. V. C. R. N. C., & Ramaiah, M. J. (2011). Synthesis of benzothiazole-linked pyrrolo [2, 1-c][10][11] benzodiazepine conjugates as anticancer agents. European journal of medicinal chemistry, 46(2), 691-697.

  • Kamal, A., Srikanth, Y. V. V., Khan, M. N. A., & Shaik, A. B. (2010). Synthesis and in vitro anticancer activity of benzothiazole-linked-β-carboline conjugates. Bioorganic & medicinal chemistry letters, 20(17), 5229-5232.
  • Karkola, S., & Ståhle, L. (2002). Synthesis and cytotoxic activity of 1, 3-benzodioxole derivatives. Note II. Il Farmaco, 57(10), 853-859.
  • Kumar, D., Jacob, M. R., Reynolds, M. B., & Kerwin, S. M. (2002). Synthesis and evaluation of 2, 6-disubstituted-1, 3-benzodioxole derivatives as topoisomerase I and II poisons. Bioorganic & medicinal chemistry, 10(12), 3987-3994.
  • Matysiak, J. (2016).
  • Mphahlele, M. J., & Malindisa, S. (2014). Synthesis, characterization and in vitro anticancer evaluation of 2-(quinolin-4-ylamino)
  • Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., Yadlapalli, J. S. K. B., & Crooks, P. A. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(8), 1198-1203.
  • Sharma, V., Kumar, P., & Pathak, D. (2019). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini reviews in medicinal chemistry, 19(12), 990-1006.

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Validation

A Comparative Spectroscopic Guide to the Structural Validation of 1,3-Benzodithiole-2-thione

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of reliable and reproducible research. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of reliable and reproducible research. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of 1,3-Benzodithiole-2-thione. Moving beyond a simple recitation of data, this document delves into the causal relationships behind spectral features, offering a robust framework for structural elucidation and providing a comparative analysis with structurally related compounds.

Introduction to 1,3-Benzodithiole-2-thione and the Imperative of Spectroscopic Validation

1,3-Benzodithiole-2-thione is a sulfur-containing heterocyclic compound with a rigid bicyclic structure. Its derivatives are of interest in materials science and medicinal chemistry. The precise arrangement of its atoms, particularly the dithiole and thione functionalities fused to a benzene ring, gives rise to a unique electronic and structural profile. Spectroscopic validation is not merely a procedural step but a necessary measure to ensure the identity and purity of the compound, which is fundamental for any subsequent application. This guide will explore the use of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive and self-validating spectroscopic profile of this molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. For 1,3-Benzodithiole-2-thione, the aromatic region of the spectrum is of primary interest.

Predicted ¹H NMR Spectrum of 1,3-Benzodithiole-2-thione

Due to the symmetry of the 1,3-benzodithiole moiety, the four protons on the benzene ring are chemically equivalent in pairs. This would be expected to give rise to a complex second-order splitting pattern, often appearing as a multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts are influenced by the electron-withdrawing nature of the dithiole-2-thione group.

Comparative Analysis: 1,3-Benzodithiole-2-thione vs. Benzo[d][1][2]oxathiole-2-thione

A closely related analog, Benzo[d][1][2]oxathiole-2-thione, where one sulfur atom is replaced by oxygen, provides an excellent basis for comparison. The experimental ¹H NMR spectrum of Benzo[d][1][2]oxathiole-2-thione is noted to be exceptionally complex for a simple ortho-disubstituted benzene derivative, a characteristic that is also anticipated for 1,3-Benzodithiole-2-thione.[1]

Table 1: Comparison of ¹H NMR Data for Aromatic Protons

CompoundPredicted/Experimental Chemical Shifts (ppm)Multiplicity
1,3-Benzodithiole-2-thione (Predicted)~ δ 7.20 - 7.50Multiplet
Benzo[d][1][2]oxathiole-2-thione (Experimental)[1][3][4]δ 7.337, 7.400, 7.403, 7.412Multiplet

The slight difference in electronegativity between sulfur and oxygen is expected to result in minor variations in the chemical shifts of the aromatic protons between the two compounds.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Data Processing: Fourier transform the raw data, and then phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at δ 0.00).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Look at the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectrum of 1,3-Benzodithiole-2-thione

The ¹³C NMR spectrum of 1,3-Benzodithiole-2-thione is expected to show five distinct signals:

  • C=S Carbon: A highly deshielded signal for the thione carbon, typically in the range of δ 190-220 ppm.

  • Aromatic Carbons: Four signals for the benzene ring carbons. The two carbons attached to the sulfur atoms will be at a different chemical shift compared to the other four, which will also be in two chemically distinct pairs.

Comparative Analysis: 1,3-Benzodithiole-2-thione vs. Benzo[d][1][2]oxathiole-2-thione

The ¹³C NMR data for Benzo[d][1][2]oxathiole-2-thione provides a strong comparative model.[1][3]

Table 2: Comparison of ¹³C NMR Data

Carbon Position1,3-Benzodithiole-2-thione (Predicted δ, ppm)Benzo[d][1][2]oxathiole-2-thione (Experimental δ, ppm)[1][3][4]
C=S~210201.7
C-3a/C-7a~135126.6 / 155.1
Aromatic CH~120-130112.2, 121.2, 126.0, 128.0

The replacement of an oxygen with a less electronegative sulfur atom in 1,3-Benzodithiole-2-thione is expected to lead to a downfield shift of the C=S carbon and altered chemical shifts for the aromatic carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters.

  • Sample Preparation: A more concentrated sample (~20-50 mg in ~0.6 mL of solvent) is often required.

  • Instrumentation: A high-field NMR spectrometer is beneficial.

  • Acquisition Parameters:

    • A wider spectral width is needed (e.g., 0-220 ppm).

    • A significantly larger number of scans is typically required due to the low natural abundance of ¹³C.

    • Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

  • Data Processing: Similar to ¹H NMR processing.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Concentrated Sample transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer setup Set Acquisition Parameters (with Proton Decoupling) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum of 1,3-Benzodithiole-2-thione

The key diagnostic peaks in the IR spectrum of 1,3-Benzodithiole-2-thione are expected to be:

  • C=S Stretch: A strong absorption in the region of 1050-1250 cm⁻¹. This peak is characteristic of the thione group.

  • Aromatic C=C Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Weak to medium absorptions above 3000 cm⁻¹.

  • C-S Stretch: Absorptions in the 600-800 cm⁻¹ region.

Comparative Analysis: 1,3-Benzodithiole-2-thione vs. Benzo[d][1][2]oxathiole-2-thione

Table 3: Comparison of Key IR Absorption Frequencies (cm⁻¹)

Functional Group1,3-Benzodithiole-2-thione (Predicted)Benzo[d][1][2]oxathiole-2-thione (Experimental)[1]
C=S Stretch~1050-12501175 (assigned as S=O, likely C=S)
Aromatic C=C Stretch~1450-16001450
C-O-C StretchN/A1084
C-S Stretch~600-800741, 656

The IR spectrum of Benzo[d][1][2]oxathiole-2-thione shows a strong band at 1175 cm⁻¹, which, although assigned as S=O in the reference, is more likely attributable to the C=S stretch, a common feature in similar compounds.[1] The absence of a C-O-C stretching band in the spectrum of 1,3-Benzodithiole-2-thione would be a key differentiating feature.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. ATR is often preferred for its simplicity.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample_place Place Sample on ATR Crystal background Collect Background Spectrum sample_spec Collect Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio spectrum Generate IR Spectrum ratio->spectrum

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Predicted Mass Spectrum of 1,3-Benzodithiole-2-thione
  • Molecular Ion (M⁺•): A strong molecular ion peak is expected at m/z = 184, corresponding to the molecular weight of C₇H₄S₃. The presence of three sulfur atoms will result in a characteristic isotopic pattern (M+1 and M+2 peaks).

  • Fragmentation: Key fragmentation pathways would likely involve the loss of sulfur (S), carbon monosulfide (CS), or the thiocarbonyl group (C=S).

Experimental Mass Spectrum of 1,3-Benzodithiole-2-thione

The GC-MS data available on PubChem for 1,3-Benzodithiole-2-thione confirms the expected molecular weight.[5]

Table 4: Key Fragments in the Mass Spectrum of 1,3-Benzodithiole-2-thione

m/zIdentity
184[M]⁺•
152[M - S]⁺•
140[M - CS]⁺•
108[C₆H₄S]⁺•
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS).

  • Ionization: Electron Impact (EI) is a common ionization method that provides detailed fragmentation patterns.

  • Mass Analysis: A mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

G cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis cluster_det Detection gc GC Separation ei Electron Impact Ionization gc->ei quad Quadrupole Mass Analyzer ei->quad detect Electron Multiplier quad->detect spectrum Generate Mass Spectrum detect->spectrum

Caption: Workflow for GC-MS Analysis.

Conclusion

References

  • Aitken, R. A., et al. (2024). Benzo[d][1][2]oxathiole-2-thione. Molbank, 2024(1), M1891. [Link]

  • ResearchGate. (2024). 1 H and 13 C chemical shifts (ppm) for 1. [Link]

  • ChemSynthesis. (2025). 1,3-benzodithiole-2-thione. [Link]

  • PubChem. (n.d.). 1,3-Benzodithiole-2-thione. [Link]

  • Thieme. (2020). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6. [Link]

  • ResearchGate. (2016). 3H-1,2-Benzodithiole-3-thione. [Link]

  • ResearchGate. (2024). Benzo[d][1][2]oxathiole-2-thione. [Link]

  • ACS Publications. (2020). Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. [Link]

  • PubMed. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. [Link]

  • MDPI. (2024). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. [Link]

  • ResearchGate. (2009). The identification of 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones from the reaction of glucose with benzyl isothiocyanate. [Link]

  • Indian Academy of Sciences. (1984). Synthesis, infrared and mass spectral studies of substituted 2-cyclohexyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxides. [Link]

  • ResearchGate. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3,2-:4,5]pyrido[2,3-d]pyridazine ring system. [Link]

  • ResearchGate. (2008). 5,6-Diamino-1,3-benzodithiole-2-thione. [Link]

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Comparative

A Comparative Guide to the Synthesis of Benzodithiole Derivatives for Advanced Research Applications

For researchers, scientists, and professionals in drug development and materials science, the benzodithiole scaffold is a cornerstone for innovation. Its unique electronic and structural properties have positioned it as...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the benzodithiole scaffold is a cornerstone for innovation. Its unique electronic and structural properties have positioned it as a privileged core in organic semiconductors, pharmaceuticals, and agrochemicals. The method chosen for the synthesis of benzodithiole derivatives is a critical determinant of yield, purity, scalability, and the potential for functional group diversification. This guide provides an in-depth comparative analysis of the primary synthetic strategies, offering insights into the underlying mechanisms and practical considerations to empower you in selecting the optimal route for your research objectives.

The Enduring Legacy of Classical Synthesis: The Herz Reaction

The Herz reaction, first reported in the early 20th century, represents a foundational approach to the synthesis of benzo[1][2][3]dithiazole salts, which can be precursors to certain benzodithiole derivatives.[4] This method involves the treatment of an aniline with disulfur dichloride (S₂Cl₂) to form a "Herz salt."[4]

Mechanistic Insights

The reaction proceeds through a series of complex steps, including electrophilic attack of S₂Cl₂ on the aniline, cyclization, and subsequent chlorination, often at the para position relative to the amine.[4] The resulting Herz salts can be further manipulated, for instance, through hydrolysis to yield aminothiophenols, which are versatile intermediates for the synthesis of various sulfur-containing heterocycles.[4]

Advantages and Limitations

The primary advantage of the Herz reaction lies in its use of readily available and inexpensive starting materials.[4] However, the reaction conditions can be harsh, and the use of the corrosive and toxic reagent S₂Cl₂ necessitates careful handling.[4] Moreover, the reaction often produces a mixture of products, and yields can be variable, ranging from low to moderate.[4]

The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have become the dominant and most versatile strategy for the synthesis of a vast array of benzodithiole derivatives, particularly those used in organic electronics.[3][5][6] These methods offer high efficiency, functional group tolerance, and predictable regioselectivity.

Key Methodologies
  • Direct (Het)arylation: This powerful technique involves the direct coupling of a C-H bond of a benzodithiole core with an aryl or heteroaryl halide.[3] This approach is highly atom-economical as it avoids the pre-functionalization of the benzodithiole nucleus.[7] Palladium acetate (Pd(OAc)₂) is a commonly employed catalyst, often in the presence of a phosphine ligand and a base such as potassium pivalate.[3]

  • Suzuki and Stille Couplings: These traditional cross-coupling reactions remain highly relevant for benzodithiole synthesis. They typically involve the reaction of a halogenated benzodithiole with an organoboron (Suzuki) or organotin (Stille) reagent. These methods are well-established and offer a high degree of control over the final structure.[8]

Mechanistic Considerations

The catalytic cycle of these reactions generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organometallic reagent (in Suzuki and Stille couplings) or C-H activation (in direct arylation), and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.

Advantages and Limitations

The primary advantages of palladium-catalyzed methods are their broad substrate scope, high yields, and excellent functional group compatibility.[3] However, the cost of palladium catalysts and the potential for trace metal contamination in the final product are important considerations, especially for pharmaceutical applications. The need for pre-functionalized starting materials in Suzuki and Stille couplings can add to the overall step count of a synthesis.

A Versatile Alternative: Copper-Catalyzed Synthesis

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based methods for the synthesis of benzodithiole derivatives.[9][10]

A Switchable Approach

A notable example is the copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S₈) or selenium (Se).[9][10] This method provides access to benzodithioles and benzothiaselenoles, respectively. Interestingly, in the absence of S₈ or Se, the reaction pathway switches to afford dibenzodithiocines via a double C(sp²)-S Ullmann coupling.[9][10]

Mechanistic Pathway

The proposed mechanism involves the initial formation of a copper thiolate, followed by oxidative addition into the C-Br bond. Subsequent insertion of sulfur or selenium and reductive elimination yields the final product.[10]

Advantages and Limitations

The use of an inexpensive and abundant copper catalyst is a significant advantage.[9] The switchable nature of the reaction also adds to its versatility. However, the substrate scope may not be as broad as that of palladium-catalyzed reactions, and the reaction conditions may require careful optimization.

Emerging Frontiers: C-H Activation and Photocatalysis

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methodologies. C-H activation and photocatalysis represent the cutting edge of benzodithiole synthesis.

Direct C-H Functionalization

As an extension of palladium-catalyzed direct arylation, the broader field of transition-metal-catalyzed C-H activation offers a powerful tool for the direct introduction of functional groups onto the benzodithiole core, minimizing waste and synthetic steps.[7][11]

Photocatalysis

Visible-light photocatalysis has revolutionized the synthesis of many heterocyclic compounds.[12][13] While still an emerging area for benzodithiole synthesis specifically, the principles of using light to generate reactive intermediates under mild conditions hold immense promise.[12][14] For instance, photocatalytic methods have been successfully applied to the synthesis of related benzothiazoles, suggesting their potential for benzodithiole synthesis.[13]

Advantages and Future Outlook

These methods offer the potential for highly efficient and environmentally friendly syntheses under mild reaction conditions.[12][15] The ability to use light as a traceless reagent is particularly appealing.[13] Further research in these areas is expected to yield even more powerful and selective methods for the synthesis of benzodithiole derivatives.

Comparative Summary of Synthesis Methods

MethodCatalyst/ReagentsTypical YieldsAdvantagesDisadvantages
Herz Reaction Disulfur dichloride (S₂Cl₂)Low to Moderate[4]Inexpensive starting materials.[4]Harsh reaction conditions, use of toxic reagents, often low yields and product mixtures.[4]
Palladium-Catalyzed Direct Arylation Pd(OAc)₂, phosphine ligands, baseGood to Excellent[3]High atom economy, broad substrate scope, high yields.[3][7]Cost of palladium, potential for metal contamination.
Copper-Catalyzed Synthesis CuI, ligand, base, S₈ or SeGood to Excellent[9][10]Inexpensive catalyst, switchable reaction pathways.[9][10]Potentially narrower substrate scope compared to palladium.
C-H Activation Transition metal catalystsGood to ExcellentHigh atom economy, step-efficient.[7][11]Can require directing groups, catalyst development is ongoing.
Photocatalysis Photocatalyst, light sourceModerate to HighMild reaction conditions, environmentally friendly, use of light as a reagent.[12][13]Field is still developing for this specific heterocycle.

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Direct Hetarylation of a Benzodithiole Derivative

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 4,8-Dibromobenzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole)

  • 2-Ethylhexylthiophene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Di-tert-butyl(methyl)phosphonium tetrafluoroborate (PBu₂MeHBF₄)

  • Potassium pivalate

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole) (1 equivalent), 2-ethylhexylthiophene (2.2 equivalents), palladium(II) acetate (5 mol%), and di-tert-butyl(methyl)phosphonium tetrafluoroborate (10 mol%).

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add potassium pivalate (2.5 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole).

Representative Protocol for Copper-Catalyzed Synthesis of a Benzodithiole Derivative

This protocol is a generalized procedure based on the work of Liu and coworkers and may require optimization for specific substrates.[9][10]

Materials:

  • 2-Bromo-N-phenylbenzothioamide

  • Elemental sulfur (S₈)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (o-phen)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry reaction vial, add 2-bromo-N-phenylbenzothioamide (1 equivalent), elemental sulfur (1.2 equivalents), copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate (1 equivalent).

  • Add anhydrous DMF via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(phenylimino)-3H-benzo[c][1][2]dithiole.

Visualizing Synthesis Strategies

Synthesis_Workflow Start Define Target Benzodithiole Derivative Classical_vs_Modern Classical or Modern Approach? Start->Classical_vs_Modern Classical Herz Reaction Classical_vs_Modern->Classical Cost-sensitive, simple precursors Modern Transition Metal Catalysis Classical_vs_Modern->Modern High yield & functional group tolerance needed Final_Product Synthesized Benzodithiole Derivative Classical->Final_Product Pd_vs_Cu Palladium or Copper? Modern->Pd_vs_Cu Emerging Emerging Methods (C-H Activation, Photocatalysis) Modern->Emerging Sustainability & mild conditions are key Palladium Palladium-Catalyzed Cross-Coupling Pd_vs_Cu->Palladium Broadest substrate scope & well-established Copper Copper-Catalyzed Synthesis Pd_vs_Cu->Copper Cost-effectiveness is a priority Palladium->Final_Product Copper->Final_Product Emerging->Final_Product

Caption: A decision-making workflow for selecting a benzodithiole synthesis method.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add + R-X PdII R-Pd(II)-X L_n Ox_Add->PdII Transmetal Transmetalation/ C-H Activation PdII->Transmetal + R'-M PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R Red_Elim Reductive Elimination PdII_R->Red_Elim Red_Elim->Pd0 Regenerates Catalyst Product R-R' Red_Elim->Product

Caption: A simplified diagram of a palladium-catalyzed cross-coupling cycle.

Conclusion

The synthesis of benzodithiole derivatives has evolved significantly from classical methods to highly sophisticated transition-metal-catalyzed and emerging photocatalytic strategies. The choice of synthetic route is a multifactorial decision that depends on the desired molecular complexity, scalability, cost considerations, and the importance of functional group tolerance. For the synthesis of complex molecules for applications in organic electronics and medicinal chemistry, palladium- and copper-catalyzed methods offer the best balance of efficiency, versatility, and yield. As the field continues to advance, methods based on C-H activation and photocatalysis will undoubtedly become more prevalent, offering even more sustainable and elegant solutions for the construction of these valuable heterocyclic compounds.

References

  • A versatile star-shaped organic semiconductor based on benzodithiophene and diketopyrrolopyrrole.
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  • Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Deriv
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  • Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv.
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Validation

A Senior Application Scientist's Guide to Benchmarking the Fungicidal Activity of 1,3-Benzodithiole-2-thione

Foreword for the Research Professional In the continuous search for novel antifungal agents, heterocyclic compounds containing sulfur have emerged as a promising class of molecules. Among these, 1,3-Benzodithiole-2-thion...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional

In the continuous search for novel antifungal agents, heterocyclic compounds containing sulfur have emerged as a promising class of molecules. Among these, 1,3-Benzodithiole-2-thione, a structurally intriguing molecule, warrants a thorough investigation of its fungicidal potential. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for benchmarking the fungicidal activity of 1,3-Benzodithiole-2-thione. We will delve into the experimental design, methodologies, and data interpretation necessary to objectively compare its performance against established antifungal agents. This document is not merely a set of protocols but a strategic guide grounded in scientific integrity to ensure the generation of robust and reproducible data.

Introduction to 1,3-Benzodithiole-2-thione and the Rationale for Fungicidal Benchmarking

1,3-Benzodithiole-2-thione is a sulfur-containing heterocyclic compound with a chemical formula of C₇H₄S₃.[1][2] While extensive research has been conducted on the antifungal properties of related benzothiazole and benzimidazole derivatives, the specific fungicidal activity of 1,3-Benzodithiole-2-thione remains an area ripe for exploration.[3][4] The structural similarity of its core to other bioactive sulfur-containing heterocycles suggests a potential for antifungal efficacy.[5][6]

Benchmarking is a critical process in drug discovery and development. It allows for the direct comparison of a novel compound's efficacy against current standards of care. This objective evaluation is essential for determining the potential of a new molecule and guiding further research and development efforts. This guide will focus on benchmarking 1,3-Benzodithiole-2-thione against well-characterized, commercially available fungicides to ascertain its spectrum of activity and relative potency.

Experimental Design: A Multi-faceted Approach to Fungicidal Evaluation

A robust evaluation of a potential antifungal agent requires a multi-pronged approach. We will outline a series of in vitro experiments designed to provide a comprehensive profile of 1,3-Benzodithiole-2-thione's fungicidal activity.

Selection of Comparator Fungicides

To provide a meaningful benchmark, 1,3-Benzodithiole-2-thione should be tested alongside a panel of standard antifungal drugs with known mechanisms of action. This allows for a comparative analysis of its potency and spectrum of activity.

Table 1: Recommended Comparator Antifungal Agents

Antifungal ClassMechanism of ActionExamplesRationale for Inclusion
AzolesInhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis, disrupting membrane integrity.[7]Fluconazole, ItraconazoleBroad-spectrum activity against many yeasts and molds; represents a major class of clinical antifungals.[7][8]
PolyenesBind to ergosterol in the fungal cell membrane, leading to pore formation and cell death.[7][8]Amphotericin BBroad-spectrum fungicidal activity; often considered a "gold standard" for in vitro testing.[8]
EchinocandinsInhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall, leading to cell lysis.[7]CaspofunginActive against many azole-resistant strains of Candida and Aspergillus species.[7]
Selection of Fungal Pathogens

The antifungal activity of 1,3-Benzodithiole-2-thione should be assessed against a diverse panel of clinically relevant fungal pathogens. This panel should include representatives of both yeasts and molds to determine the compound's spectrum of activity.

Table 2: Suggested Panel of Fungal Pathogens

Fungal SpeciesTypeClinical Relevance
Candida albicansYeastCommon cause of opportunistic mucosal and systemic infections.
Candida glabrataYeastIncreasingly common and often exhibits resistance to azoles.
Cryptococcus neoformansYeastCausative agent of cryptococcosis, a life-threatening infection, particularly in immunocompromised individuals.
Aspergillus fumigatusMoldA major cause of invasive aspergillosis in immunocompromised patients.
Trichophyton rubrumMold (Dermatophyte)A common cause of superficial fungal infections of the skin, hair, and nails.

Methodologies: Ensuring Reproducibility and Accuracy

Standardized methodologies are paramount for generating reliable and comparable data. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9][10] The MIC is the lowest concentration of the drug that prevents the visible growth of a microorganism.[11]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Antifungal Stock Solutions:

    • Dissolve 1,3-Benzodithiole-2-thione and comparator fungicides in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

    • The final concentration of DMSO in the assay should not exceed 1% to avoid inhibiting fungal growth.[11]

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the antifungal stock solutions in RPMI-1640 medium in 96-well microtiter plates.

    • The final concentration range should be sufficient to determine the MIC values of all tested compounds.

  • Inoculum Preparation:

    • Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

    • Prepare a suspension of fungal cells or spores in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.[11]

    • For molds, prepare a conidial suspension and adjust the concentration to 0.4-5 x 10⁴ CFU/mL.[10]

    • Dilute the adjusted inoculum in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared fungal suspension.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.

Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Stock Solutions B Perform Serial Dilutions in Microtiter Plates A->B D Inoculate Plates B->D C Prepare Fungal Inoculum C->D E Incubate Plates D->E F Read Plates and Determine MIC E->F

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparative analysis. The results of the antifungal susceptibility testing should be summarized in a table for easy comparison.

Table 3: Hypothetical In Vitro Antifungal Activity of 1,3-Benzodithiole-2-thione and Comparator Drugs (MIC in µg/mL)

Fungal Species1,3-Benzodithiole-2-thioneFluconazoleAmphotericin BCaspofungin
Candida albicansData to be determined0.25 - 20.125 - 10.03 - 0.25
Candida glabrataData to be determined8 - >640.25 - 20.06 - 0.5
Cryptococcus neoformansData to be determined2 - 160.125 - 1>16
Aspergillus fumigatusData to be determined>640.5 - 20.125 - 1
Trichophyton rubrumData to be determined0.5 - 40.25 - 2Not applicable

Interpretation of Results:

The MIC values will provide a quantitative measure of the potency of 1,3-Benzodithiole-2-thione against the tested fungi. A lower MIC value indicates higher potency. By comparing the MICs of 1,3-Benzodithiole-2-thione to those of the standard fungicides, we can make the following assessments:

  • Spectrum of Activity: Determine if the compound is more active against yeasts, molds, or has a broad-spectrum activity.

  • Relative Potency: Compare the potency of 1,3-Benzodithiole-2-thione to that of the established drugs for each fungal species.

  • Potential for Overcoming Resistance: If active against fluconazole-resistant strains like Candida glabrata, it may suggest a different mechanism of action.

Investigating the Mechanism of Action: A Hypothetical Framework

While the precise mechanism of action of 1,3-Benzodithiole-2-thione is yet to be elucidated, we can draw hypotheses from related sulfur-containing heterocyclic compounds. Many antifungal agents exert their effects by disrupting essential cellular processes in fungi.

Potential Mechanisms of Action for Sulfur-Containing Heterocycles:

  • Inhibition of Ergosterol Biosynthesis: Similar to azoles, 1,3-Benzodithiole-2-thione could potentially inhibit enzymes involved in the ergosterol biosynthesis pathway, leading to a defective cell membrane.[7]

  • Disruption of Mitochondrial Respiration: Some fungicides target the mitochondrial electron transport chain, leading to a loss of ATP production and cell death.[12][13]

  • Inhibition of Cell Wall Synthesis: Analogous to echinocandins, the compound might interfere with the synthesis of essential cell wall components like β-(1,3)-glucan.[7]

Proposed Experimental Workflow to Investigate Mechanism of Action

G A Initial Screening: Determine MIC B Ergosterol Quantitation Assay A->B C Mitochondrial Membrane Potential Assay A->C D Cell Wall Integrity Assay (e.g., Sorbitol Protection) A->D E Data Analysis and Hypothesis Refinement B->E C->E D->E

Caption: A workflow for elucidating the potential mechanism of action.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic benchmarking of the fungicidal activity of 1,3-Benzodithiole-2-thione. By employing standardized methodologies and comparing its performance against a panel of established antifungal agents, researchers can generate high-quality, reproducible data to accurately assess its potential as a novel antifungal therapeutic. Positive results from these in vitro studies would warrant further investigation, including cytotoxicity assays, in vivo efficacy studies in animal models of fungal infection, and more in-depth mechanistic studies to identify its specific molecular target. The exploration of 1,3-Benzodithiole-2-thione and its derivatives could pave the way for a new class of much-needed antifungal drugs.

References

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Comparative

A Comparative Structural Analysis of 1,3-Benzodithiole-2-thione and 2,1,3-Benzothiadiazole for Advanced Research Applications

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, the structural nuances of molecules dictate their function and potential applications. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the structural nuances of molecules dictate their function and potential applications. This guide provides a detailed comparative analysis of two prominent sulfur-containing heterocyclic compounds: 1,3-Benzodithiole-2-thione and 2,1,3-Benzothiadiazole. A thorough understanding of their structural disparities is paramount for their strategic deployment in materials science and drug development.

Molecular Architecture: A Tale of Two Rings

At first glance, both molecules feature a benzene ring fused to a five-membered heterocyclic ring containing sulfur. However, the nature and arrangement of the heteroatoms within the five-membered ring give rise to distinct electronic and steric properties.

1,3-Benzodithiole-2-thione is characterized by a 1,3-dithiole-2-thione moiety fused to a benzene ring. This structure incorporates three sulfur atoms: two within the dithiole ring and one as an exocyclic thione group.[1][2][3][4]

2,1,3-Benzothiadiazole , on the other hand, consists of a benzene ring fused to a 1,2,5-thiadiazole ring.[5] This molecule contains one sulfur atom and two nitrogen atoms within the heterocyclic ring, classifying it as an electron-deficient aromatic system.[5][6]

Below is a visual representation of their fundamental structures.

G cluster_0 1,3-Benzodithiole-2-thione cluster_1 2,1,3-Benzothiadiazole 1,3-Benzodithiole-2-thione_img 2,1,3-Benzothiadiazole_img

Caption: Molecular structures of the two compounds.

Physicochemical Properties: A Quantitative Comparison

The differences in atomic composition and arrangement directly translate to variations in their fundamental physicochemical properties.

Property1,3-Benzodithiole-2-thione2,1,3-Benzothiadiazole
Molecular Formula C₇H₄S₃[1][2][3][4]C₆H₄N₂S[5][7][8]
Molar Mass 184.30 g/mol [1][2]136.17 g/mol [5]
Melting Point Not available54.0 °C[5]
Boiling Point Not available203.0 °C[5]
CAS Number 934-36-1[3]273-13-2[5][8]
Synthesis Strategies: Crafting the Core Scaffolds

The synthetic routes to these compounds are distinct, reflecting their different starting materials and reaction mechanisms.

Synthesis of 1,3-Benzodithiole-2-thione Derivatives: A notable method involves a copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S₈). This approach proceeds through a proposed benzothietane-2-imine intermediate, followed by sulfur rearrangement to yield the benzodithiole skeleton.[9]

Synthesis of 2,1,3-Benzothiadiazole: A common and high-yielding preparation involves the reaction of o-phenylenediamine with thionyl chloride in pyridine.[5] An alternative method reacts o-phenylenediamines with gaseous sulfur dioxide in the absence of a solvent.[10]

The following diagram illustrates a generalized workflow for the synthesis of these heterocyclic cores.

Caption: Generalized synthetic workflows.

Structural Characterization: Spectroscopic and Crystallographic Insights

A multi-faceted approach employing various analytical techniques is essential for the unambiguous structural elucidation of these compounds.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For instance, the proton NMR spectrum of 2,1,3-benzothiadiazole has been studied to examine its aromaticity.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecules.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and crystal packing. The crystal structure of 2,1,3-Benzothiadiazole was first determined in 1951.[5]

The following diagram outlines a typical experimental workflow for structural characterization.

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS XRay X-ray Crystallography NMR->XRay Preliminary Data IR->XRay Preliminary Data MS->XRay Preliminary Data Structure Definitive Structure XRay->Structure Final Confirmation

Caption: Experimental workflow for structural analysis.

Applications: From Materials Science to Medicinal Chemistry

The distinct structural and electronic properties of these two heterocycles have led to their exploration in diverse scientific fields.

1,3-Benzodithiole-2-thione and its derivatives have been investigated for their potential in suppressing prostate carcinogenesis.[11] They are also key intermediates in the synthesis of tetrathiafulvalene (TTF) analogues, which are important components in organic conductors.[12]

2,1,3-Benzothiadiazole is a versatile building block in the development of a wide array of functional materials.[13] Its electron-accepting nature makes it a crucial component in:

  • Organic Electronics: Including organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.[6][13][14]

  • Fluorescent Probes and Biomarkers: Its derivatives are used in the design of sensors for various analytes.[13]

  • Coordination Chemistry: It can act as a ligand to form metal complexes with interesting photophysical properties.[15]

Conclusion

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  • Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes. PubMed. Available from: [Link]

  • 1,3-Benzodithiole-2-thione. NIST WebBook. Available from: [Link]

  • (PDF) 5,6-Diamino-1,3-benzodithiole-2-thione. ResearchGate. Available from: [Link]

  • (PDF) Benzo[d][5][13]oxathiole-2-thione. ResearchGate. Available from: [Link]

  • Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons | Organic Letters. ACS Publications. Available from: [Link]

  • 2,1,3‐Benzothiadiazole structures investigated in the present study. ResearchGate. Available from: [Link]

  • 2H-1,3-Benzodithiole-2-thione. Available from: [Link]

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Validation

A Comparative Guide to Thionation Reagents in Organic Synthesis: An In-Depth Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals. Introduction: The Quest for Efficient Thionation In the landscape of modern organic synthesis, the conversion of a carbonyl group to a thi...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The Quest for Efficient Thionation

In the landscape of modern organic synthesis, the conversion of a carbonyl group to a thiocarbonyl group—a reaction known as thionation—stands as a pivotal transformation. This reaction unlocks a diverse array of sulfur-containing molecules with significant applications in medicinal chemistry, materials science, and agrochemicals. While a variety of reagents have been developed for this purpose, the selection of the appropriate thionating agent is critical to ensure high yields, broad substrate scope, and operational safety.

This guide was initially intended to provide a comprehensive comparison of the experimental results of reactions involving 1,3-Benzodithiole-2-thione . However, a thorough review of the current scientific literature reveals a notable scarcity of published data on its application as a thionating agent for common carbonyl compounds such as ketones and amides. While its synthesis and some of its other chemical transformations are documented, its utility in thionation reactions is not well-established.

Therefore, this guide has been adapted to serve a more immediate and practical need for researchers in the field. We will provide a detailed comparative analysis of the most widely used and well-documented thionating reagents: Lawesson's Reagent and its primary alternatives. This guide will delve into their reaction mechanisms, experimental protocols, and performance data to empower you to make informed decisions in your synthetic endeavors.

1,3-Benzodithiole-2-thione: A Brief Overview

1,3-Benzodithiole-2-thione is a heterocyclic compound containing a benzodithiole core.[1] Its synthesis is typically achieved through the reaction of 1,2-benzenedithiol with thiophosgene or carbon disulfide. While it has been explored in the context of creating novel tetracyclic sulfonium salts and other unique sulfur-containing structures, its role as a general-purpose thionating agent for converting carbonyls to thiocarbonyls is not prominently featured in the scientific literature.[2]

The Gold Standard: Lawesson's Reagent

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, has long been the reagent of choice for many thionation reactions.[3] Its popularity stems from its generally high yields, milder reaction conditions compared to older reagents like phosphorus pentasulfide, and its solubility in common organic solvents.[4]

Reaction Mechanism of Lawesson's Reagent

The mechanism of thionation with Lawesson's reagent is thought to proceed through the dissociation of the dimer into a reactive monomeric dithiophosphine ylide. This species then undergoes a [2+2] cycloaddition with the carbonyl group to form a transient four-membered oxathiaphosphetane intermediate. This intermediate subsequently fragments in a retro-[2+2] cycloaddition to yield the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct.[5]

Lawesson_Mechanism LR_dimer Lawesson's Reagent (Dimer) LR_monomer Reactive Monomer LR_dimer->LR_monomer Dissociation Intermediate Oxathiaphosphetane Intermediate LR_monomer->Intermediate [2+2] Cycloaddition Carbonyl R-C(=O)-R' Carbonyl->Intermediate Thiocarbonyl R-C(=S)-R' Intermediate->Thiocarbonyl Retro [2+2] Cycloaddition Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct

Caption: Reaction mechanism of Lawesson's Reagent.

Established Alternatives to Lawesson's Reagent

While effective, Lawesson's reagent is not without its drawbacks, which include the formation of stoichiometric amounts of phosphorus-containing byproducts that can complicate purification. This has led to the continued use and investigation of other thionating agents.

Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide is one of the oldest and most powerful thionating reagents.[6] It is typically less expensive than Lawesson's reagent but often requires harsher reaction conditions, such as higher temperatures and longer reaction times. Its insolubility in many organic solvents can also be a practical challenge.

Davy and Belleau Reagents

The Davy and Belleau reagents are a class of dithiadiphosphetane disulfides, similar in structure to Lawesson's reagent but with different substituents on the phosphorus atoms. These reagents were developed to offer improved solubility and reactivity profiles for specific applications.

Performance Comparison: Lawesson's Reagent vs. Alternatives

The choice of thionating agent significantly impacts reaction outcomes. The following table provides a comparative overview based on key performance indicators.

FeatureLawesson's ReagentPhosphorus Pentasulfide (P₄S₁₀)Davy/Belleau Reagents
Reactivity HighVery HighVariable, can be tailored
Reaction Conditions Generally mild (reflux in toluene/xylene)Often harsh (high temperatures)Generally mild
Substrate Scope Broad (ketones, amides, esters, lactones)Broad, but can be less selectiveCan be more selective
Yields Generally good to excellentVariable, can be high but side reactions are commonGood to excellent
Byproduct Removal Can be challenging due to phosphorus byproductsDifficult due to insolubility and byproductsSimilar to Lawesson's Reagent
Cost More expensiveLess expensiveGenerally more expensive
Safety Toxic, handle with careHighly toxic, moisture sensitive, flammableToxic, handle with care

Experimental Protocols

General Procedure for Thionation of a Ketone using Lawesson's Reagent

This protocol provides a representative example of a thionation reaction. Note: This is a general procedure and may require optimization for specific substrates.

Materials:

  • Ketone (1.0 equiv)

  • Lawesson's Reagent (0.5 equiv for simple ketones)

  • Anhydrous Toluene or Xylene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the ketone and anhydrous toluene.

  • Add Lawesson's reagent to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding thioketone.

Experimental_Workflow start Start: Assemble Reaction reactants Add Ketone and Toluene start->reactants reagent Add Lawesson's Reagent reactants->reagent reaction Reflux and Monitor by TLC reagent->reaction workup Cool and Concentrate reaction->workup purification Column Chromatography workup->purification product Isolate Thioketone purification->product

Caption: A typical experimental workflow for thionation.

Conclusion and Future Outlook

While 1,3-Benzodithiole-2-thione does not currently appear to be a mainstream thionating agent, the field of sulfur chemistry is continually evolving. It is possible that future research will uncover specific applications or advantages for this and other novel sulfur-transfer reagents.

For now, Lawesson's reagent remains a reliable and versatile tool for the synthesis of a wide range of thiocarbonyl compounds. Understanding its mechanism, along with the characteristics of its primary alternatives, is essential for any researcher working in this area. The choice of reagent will ultimately depend on the specific substrate, desired scale, and practical considerations of the synthetic route. As new and more efficient thionating agents are developed, they will undoubtedly contribute to the expanding role of sulfur-containing molecules in science and technology.

References

  • ChemSynthesis. 1,3-benzodithiole-2-thione. [Link]

  • Chemistry LibreTexts. 11: Synthesis of O-Thiocarbonyl Compounds. (2022-09-13). [Link]

  • MDPI. Benzo[d][2][7]oxathiole-2-thione. [Link]

  • PubChem. 1,3-Benzodithiole-2-thione. [Link]

  • IRIS Unime. Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. (2016-07-26). [Link]

  • ResearchGate. The use of thiocarbonyl compounds for the formation of thioketones. [Link]

  • ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent (1). [Link]

  • Thieme E-Books. Product Class 6: Thioketones. [Link]

  • MDPI. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. (2023-05-20). [Link]

  • Caltech. Selected Reactions of Thiocarbonyl Compounds. [Link]

  • MDPI. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. [Link]

  • NIH. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. [Link]

  • ResearchGate. Study of the mechanism of formation of heterocyclic disulfonium dications from 1,3-benzothiazole-2-thiol and 1-iodopropan-2-one. (2025-08-09). [Link]

  • UT Dallas. synthesis of ketones by utilizing thioesters as “radical weinreb amides”. [Link]

  • ResearchGate. (PDF) Benzo[d][2][7]oxathiole-2-thione. (2024-09-07). [Link]

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Comparative

A Senior Application Scientist's Guide to the Electronic Landscape of Dithiazole Structures

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides a comparative assessment of the electronic properties of dithiazole structures,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides a comparative assessment of the electronic properties of dithiazole structures, moving beyond a simple listing of data to explain the causal relationships between molecular structure and electronic behavior. We will delve into the experimental methodologies used to characterize these fascinating heterocyclic compounds, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Significance of the Dithiazole Scaffold

Dithiazoles, five-membered heterocyclic compounds containing two sulfur and one nitrogen atom, are a cornerstone in the architecture of advanced organic materials and pharmacologically active agents. Their inherent electronic characteristics, stemming from the interplay of heteroatoms and the aromatic ring system, make them compelling candidates for applications ranging from organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) to the development of novel therapeutics. The tunability of their electronic properties through synthetic modification is a key driver of their versatility and continued research interest. This guide will focus on elucidating these properties to empower researchers in their design and application of dithiazole-based molecules.

Core Electronic Properties: A Comparative Overview

The electronic behavior of an organic semiconductor is primarily dictated by the energy levels of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals is the band gap (Eg), a critical parameter that determines the material's optical and electrical characteristics.

The Influence of Isomerism and Substitution

The arrangement of the nitrogen and sulfur atoms within the dithiazole ring, as well as the nature of any substituent groups, profoundly impacts the HOMO, LUMO, and band gap energies. For instance, the thiazolo[5,4-d]thiazole fused ring system, an electron-deficient and rigid planar structure, is known for enabling efficient intermolecular π–π overlap, a desirable trait for charge transport in organic electronics.[1][2]

The strategic addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the dithiazole core is a powerful tool for tuning its electronic properties.

  • Electron-Donating Groups (EDGs): Groups such as alkyl, alkoxy, or amino groups tend to increase the electron density of the dithiazole ring. This generally leads to a raising of the HOMO energy level, which can facilitate hole injection in electronic devices.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, or haloalkyls pull electron density away from the ring system. This typically results in a lowering of both the HOMO and LUMO energy levels, which can enhance electron affinity and improve stability in certain applications.[3][4]

The interplay of these structural modifications allows for the fine-tuning of the band gap, directly influencing the color of the material and the energy of light it can absorb or emit.

Comparative Data of Representative Dithiazole Structures

To illustrate these principles, the following table summarizes the experimentally determined electronic properties of several thiazole-based derivatives. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Compound/StructureHOMO (eV)LUMO (eV)Band Gap (Eg) (eV)Measurement Technique(s)Reference(s)
Thiazolo[5,4-d]thiazole Derivative 1-5.60-3.502.10Cyclic Voltammetry, UV-Vis[2]
Bithiazole Derivative (BTT-I)-5.35-2.982.37Cyclic Voltammetry, UV-Vis[5]
Bithiazole Derivative (BTT-III)-5.17-3.122.05Cyclic Voltammetry, UV-Vis[5]
1,3,4-Thiadiazole Derivative (Compound 1)-6.21-1.344.87DFT Calculations[6]
1,3,4-Thiadiazole Derivative (Compound 2)-6.45-1.984.47DFT Calculations[6]

Note: The data presented is a selection from various sources to illustrate comparative trends. For detailed information, please consult the original research articles.

Experimental Protocols for Electronic Characterization

The determination of the electronic properties of dithiazole structures relies on a combination of electrochemical and spectroscopic techniques. The following sections provide detailed, step-by-step methodologies for two of the most common and powerful methods.

Cyclic Voltammetry (CV) for HOMO and LUMO Level Determination

Cyclic voltammetry is an indispensable electrochemical technique for probing the redox behavior of molecules.[7] By measuring the oxidation and reduction potentials of a compound, we can estimate the energies of the HOMO and LUMO levels, respectively. The underlying principle is that the energy required to remove an electron from the HOMO (oxidation) or add an electron to the LUMO (reduction) is related to their energy levels.

  • Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in an appropriate anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Solution Preparation: Dissolve the dithiazole compound to be analyzed in the electrolyte solution to a final concentration of approximately 1 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[8]

  • Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Ferrocene Calibration: Record the cyclic voltammogram of a ferrocene/ferrocenium (Fc/Fc+) internal standard. The half-wave potential (E1/2) of the Fc/Fc+ redox couple is used to calibrate the potential scale against the vacuum level. The energy of the Fc/Fc+ redox couple is typically taken as -4.8 eV or -5.1 eV relative to vacuum.[9]

  • Data Acquisition: Scan the potential of the working electrode linearly with time towards a positive potential to measure the oxidation potential (Eox) and then towards a negative potential to measure the reduction potential (Ered). The onset potentials of the first oxidation and reduction peaks are used for the calculations.

  • Data Analysis and Calculation:

    • Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:[10]

      • EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV

      • ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV

    • The electrochemical band gap can be estimated as Egelectrochem = ELUMO - EHOMO.

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_electrolyte Prepare 0.1 M Electrolyte Solution prep_analyte Prepare ~1 mM Analyte Solution prep_electrolyte->prep_analyte deoxygenate Deoxygenate with Inert Gas prep_analyte->deoxygenate setup_cell Assemble 3-Electrode Cell deoxygenate->setup_cell calibrate Calibrate with Ferrocene setup_cell->calibrate run_cv Run Cyclic Voltammogram calibrate->run_cv determine_potentials Determine Onset Oxidation/Reduction Potentials run_cv->determine_potentials calculate_levels Calculate HOMO/LUMO Energy Levels determine_potentials->calculate_levels

Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

UV-Visible (UV-Vis) Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. For semiconducting materials, the onset of absorption in the UV-Vis spectrum corresponds to the energy required to promote an electron from the HOMO to the LUMO. This allows for the determination of the optical band gap (Egopt).[1][11]

  • Sample Preparation: Prepare a dilute solution of the dithiazole compound in a suitable UV-transparent solvent (e.g., chloroform, THF, or dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the wavelength of maximum absorption (λmax). Alternatively, for solid-state measurements, a thin film of the material can be prepared on a transparent substrate like quartz.

  • Spectrometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent (or the bare substrate for thin-film measurements). This corrects for any absorption from the solvent or substrate.

  • Sample Measurement: Place the sample cuvette (or thin film) in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis (Tauc Plot Method):

    • Convert the absorption data (A) to the absorption coefficient (α). For solutions, this can be approximated, while for thin films, it is calculated using the Beer-Lambert law (A = αlc, where l is the path length and c is the concentration).

    • Convert the wavelength (λ) to photon energy (E) in electron volts (eV) using the equation: E (eV) = 1240 / λ (nm).

    • Construct a Tauc plot by plotting (αhν)n against hν (photon energy), where 'n' depends on the nature of the electronic transition (n=2 for a direct allowed transition, which is common for many organic semiconductors).[1]

    • Extrapolate the linear portion of the Tauc plot to the energy axis (where (αhν)n = 0). The intercept on the x-axis gives the value of the optical band gap (Egopt).

UVVis_Tauc cluster_exp Experiment cluster_data_proc Data Processing cluster_tauc Tauc Plot Analysis prep_sample Prepare Dilute Solution or Thin Film baseline Record Baseline (Solvent/Substrate) prep_sample->baseline measure_abs Measure Absorption Spectrum baseline->measure_abs convert_wavelength Convert Wavelength (nm) to Photon Energy (eV) measure_abs->convert_wavelength calc_alpha Calculate Absorption Coefficient (α) measure_abs->calc_alpha plot_tauc Plot (αhν)² vs. hν convert_wavelength->plot_tauc calc_alpha->plot_tauc extrapolate Extrapolate Linear Region to Energy Axis plot_tauc->extrapolate band_gap Determine Optical Band Gap (Eg) extrapolate->band_gap

Caption: Workflow for optical band gap determination using UV-Vis spectroscopy.

Conclusion and Future Directions

The electronic properties of dithiazole structures are rich and tunable, making them highly attractive for a multitude of applications. A thorough understanding of the relationship between their molecular architecture and electronic behavior, grounded in robust experimental characterization, is paramount for the rational design of new and improved materials. The methodologies of cyclic voltammetry and UV-Vis spectroscopy, as detailed in this guide, provide a powerful and accessible means to elucidate the key electronic parameters of these compounds.

Future research will undoubtedly continue to explore the vast chemical space of dithiazole derivatives. The development of novel synthetic routes to access increasingly complex and functionalized structures, coupled with advanced characterization techniques and computational modeling, will pave the way for the next generation of dithiazole-based organic electronics and therapeutics.

References

  • Characterization of Organic Semiconductors Using Cyclic Voltammetry. (n.d.). Retrieved from [Link]

  • Haymoor, I. (2021). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Retrieved from [Link]

  • Bevk, D., Marin, L., Lutsen, L., Vanderzande, D., & Maes, W. (2015). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Advances, 5(10), 7239-7257. Retrieved from [Link]

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (2018). Journal of Visualized Experiments. Retrieved from [Link]

  • UV Vis Spectroscopy Band gap Calculator. (2021). InstaNANO. Retrieved from [Link]

  • ChemInform Abstract: Thiazolo[5,4-d]thiazole-based Compounds: Emerging Targets in Material Science, Organic Electronics and Photovoltaics. (2015). ResearchGate. Retrieved from [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2021). RSC Publishing. Retrieved from [Link]

  • Protocol for cyclic voltammetry. (n.d.). iGEM. Retrieved from [Link]

  • Voltammetric Investigation for Electron-Transfer Characteristics of Organic Semiconductors. (2016). ResearchGate. Retrieved from [Link]

  • EXPERIMENT 5. CYCLIC VOLTAMMETRY. (n.d.). MSU chemistry. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Retrieved from [Link]

  • A COMPUTATIONAL STUDY OF SUBSTITUENT EFFECT 1, 3, 4-THIADIAZOLE ON CORROSION INHIBITION. (2023). ResearchGate. Retrieved from [Link]

  • D-A-D Compounds Combining Dithienopyrrole Donors and Acceptors of Increasing Electron-Withdrawing Capability: Synthesis, Spectroscopy, Electropolymerization, and Electrochromism. (2021). PubMed Central. Retrieved from [Link]

  • Benzo[7][9][10]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. (2021). MDPI. Retrieved from [Link]

  • Band Gap Analysis Uv Visible Spectroscopy An54685 en. (n.d.). Scribd. Retrieved from [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). PubMed Central. Retrieved from [Link]

  • The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor. (n.d.). MMRC. Retrieved from [Link]

  • HOMO–LUMO distributions of the synthesized compounds (7–11). Eg... (n.d.). ResearchGate. Retrieved from [Link]

  • HOMO and LUMO, and electronic properties units for compounds (2-8)... (n.d.). ResearchGate. Retrieved from [Link]

  • The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. (2023). MDPI. Retrieved from [Link]

  • Structure-property relationship of different electron donors: New organic sensitizers based on bithiazole moiety for high efficiency dye-sensitized solar cells. (2017). ResearchGate. Retrieved from [Link]

  • Fused 1,2,3-Dithiazoles: Convenient Synthesis, Structural Characterization, and Electrochemical Properties. (2016). ResearchGate. Retrieved from [Link]

  • Fused 1,2,3-Dithiazoles: Convenient Synthesis, Structural Characterization, and Electrochemical Properties. (2016). CORE. Retrieved from [Link]

  • Effect of electron-donating and electron-withdrawing groups on the cyclization step. (n.d.). ResearchGate. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 1,3-Benzodithiole-2-thione

This document provides essential procedural guidance for the safe and compliant disposal of 1,3-Benzodithiole-2-thione (CAS No: 934-36-1).[1][2][3] Developed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1,3-Benzodithiole-2-thione (CAS No: 934-36-1).[1][2][3] Developed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with field-proven practices to ensure personnel safety and environmental protection. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Core Hazard Profile & Immediate Safety Precautions

Understanding the inherent risks of 1,3-Benzodithiole-2-thione is the foundation of its safe handling and disposal. The compound is classified as hazardous under the Globally Harmonized System (GHS) and by the Occupational Safety and Health Administration (OSHA).[4] The primary hazards are associated with its toxicity upon exposure through multiple routes and its potential to cause irritation.

GHS Hazard Classification

The following table summarizes the quantitative hazard data for 1,3-Benzodithiole-2-thione. This information dictates the minimum personal protective equipment (PPE) and handling requirements.

Hazard Class & CategorySignal WordHazard StatementSource
Acute Toxicity, Oral (Category 4)Warning H302: Harmful if swallowed[1][5]
Acute Toxicity, Dermal (Category 4)Warning H312: Harmful in contact with skin[1][5]
Acute Toxicity, Inhalation (Category 4)Warning H332: Harmful if inhaled[1][5]
Skin Irritation (Category 2)Warning H315: Causes skin irritation[1]
Eye Irritation (Category 2A)Warning H319: Causes serious eye irritation[1][5]
Specific Target Organ ToxicityWarning H335: May cause respiratory irritation[1]
Mandatory Personal Protective Equipment (PPE) & Engineering Controls

The causality behind PPE selection is directly linked to the hazard profile. To mitigate the risks of exposure, the following PPE and engineering controls are mandatory when handling 1,3-Benzodithiole-2-thione for any purpose, including disposal.

  • Engineering Controls: All handling of 1,3-Benzodithiole-2-thione, especially in its powdered form, must be conducted in a certified chemical fume hood.[4][6][7] This is the primary line of defense to prevent inhalation of the compound, which is known to be harmful and cause respiratory irritation.[1]

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] This is crucial to prevent serious eye irritation (H319).[1]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for integrity before use. This is a critical control to prevent skin absorption and irritation, as the compound is harmful in contact with skin (H312) and a known skin irritant (H315).[1]

  • Body Protection: A standard laboratory coat must be worn to protect against incidental skin contact.[6][7] Contaminated clothing should be removed and laundered before reuse.[1]

Step-by-Step Disposal Protocol

The disposal of 1,3-Benzodithiole-2-thione must be managed as a formal hazardous waste stream.[6][7][9] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[6][7][8]

Step 1: Waste Identification and Segregation

Proper segregation is a self-validating system to prevent dangerous chemical reactions.

  • Designate as Hazardous: All waste containing 1,3-Benzodithiole-2-thione, including pure compound, reaction mixtures, and contaminated materials (e.g., weigh boats, pipette tips, gloves), must be treated as hazardous waste.

  • Segregate Waste Streams: Keep 1,3-Benzodithiole-2-thione waste separate from other chemical waste streams, particularly strong acids, bases, and oxidizers.[10] Co-mingling wastes can lead to unforeseen and hazardous reactions.

Step 2: Container Selection and Labeling

The waste container serves as primary containment and its label is the primary form of hazard communication.

  • Select a Compatible Container: Use a container made of a material compatible with the chemical. The original product container is often a suitable choice.[6] Ensure the container is in good condition, free from leaks, and has a tightly sealing cap.[6]

  • Apply a Hazardous Waste Label: Immediately label the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1,3-Benzodithiole-2-thione"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started

Step 3: Waste Accumulation in a Satellite Area

Proper storage within the lab prevents spills and exposures.

  • Store Safely: Keep the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[6] This area should be away from general traffic and potential ignition sources.

  • Avoid Overfilling: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills during transport.[6]

Step 4: Arranging for Final Disposal

Final disposal must be handled by trained professionals in compliance with all regulations.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6][7]

  • Provide Documentation: Be prepared to provide any necessary documentation, such as a chemical waste manifest, as required by your EHS office.

The Rationale Behind Disposal Mandates

The rigorous procedures for disposing of 1,3-Benzodithiole-2-thione are grounded in its chemical properties and toxicological profile.

  • Inherent Toxicity: As established, the compound is harmful if swallowed, inhaled, or absorbed through the skin.[1][5] Improper disposal dramatically increases the risk of accidental exposure to laboratory personnel, support staff, and the public.

  • Hazards of Thermal Decomposition: When subjected to high heat, as in improper incineration, sulfur-containing organic compounds can produce highly toxic and irritating sulfur oxides (SOx) along with carbon monoxide and carbon dioxide.[4] Licensed hazardous waste disposal facilities utilize high-temperature incinerators equipped with scrubbers and other pollution control technologies to neutralize these harmful byproducts, which is why professional disposal is mandatory.

Disposal Workflow Visualization

The following diagram outlines the logical workflow for the proper management and disposal of 1,3-Benzodithiole-2-thione waste from the point of generation to its final handoff.

G cluster_lab Laboratory Procedures cluster_disposal Disposal Handoff A Waste Generated (e.g., unused reagent, contaminated items) B Step 1: Select Compatible Container & Apply Hazardous Waste Label A->B Immediate Action C Step 2: Segregate from Incompatible Waste Streams B->C D Step 3: Store Securely in Designated Satellite Accumulation Area C->D Store until pickup E Step 4: Contact Institutional EHS to Schedule Waste Pickup D->E When container is full or pickup is needed F Compliant Final Disposal (Managed by EHS) E->F EHS Responsibility

Caption: Decision workflow for the compliant disposal of 1,3-Benzodithiole-2-thione waste.

References

  • Essential Guide to the Safe Disposal of 2,6-Diphenylpyrimidine-4(1H)-thione. Benchchem.
  • 1,3-Benzodithiole-2-thione | C7H4S3 | CID 123094. PubChem.
  • Navigating the Safe Disposal of Piperazine-2-thione: A Procedural Guide. Benchchem.
  • 2H-1,3-benzodithiole-2-thione | 934-36-1. Sigma-Aldrich.
  • 934-36-1, 1,3-benzodithiole-2-thione Formula. Echemi.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • 2H-1,3-Benzodithiole-2-Thione | CAS#:934-36-1. Chemsrc.
  • Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH).
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • Proper Disposal of 6-chloro-1,3-benzothiazole-2-thiol: A Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Benzodithiole-2-thione

This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with 1,3-Benzodithiole-2-thione (CAS No. 934-36-1).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with 1,3-Benzodithiole-2-thione (CAS No. 934-36-1). Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a deep, actionable understanding of how to maintain a safe laboratory environment. Our focus is on creating a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: Understanding the "Why"

1,3-Benzodithiole-2-thione is a chemical compound that requires careful handling due to its specific hazard profile. According to safety data sheets (SDS), this compound is classified with multiple hazard statements, indicating potential risks upon exposure.[1] Understanding these risks is the foundational step in selecting and using the correct Personal Protective Equipment (PPE).

Key Hazards Include:

  • Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.[2]

  • Harmful in Contact with Skin (H312): The compound can be absorbed through the skin, causing systemic effects.[1]

  • Causes Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation.[1][3]

  • Causes Serious Eye Irritation (H319): This is a critical risk, as exposure can result in significant eye damage.[1][3]

  • Harmful if Inhaled (H332): Inhalation of dust or aerosols can be detrimental to the respiratory system.[1]

  • May Cause Respiratory Irritation (H335): The compound can irritate the respiratory tract, leading to coughing and discomfort.[4]

These hazards dictate that our primary goal is to establish effective barriers against dermal, ocular, and respiratory exposure at all times.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. Below is a summary of the minimum required PPE when handling 1,3-Benzodithiole-2-thione.

Body Part Personal Protective Equipment Standard/Specification Rationale & Causality
Eyes/Face Tightly fitting chemical safety goggles. A face shield should be worn over goggles when there is a significant splash hazard.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3]To Prevent Serious Eye Irritation (H319). Standard safety glasses with side shields do not provide a sufficient seal to protect against fine dusts or splashes of solutions containing the compound.[3][5]
Skin/Hands Chemical-resistant, powder-free gloves (e.g., Nitrile). Double-gloving is recommended for handling concentrated forms.Gloves must be selected based on chemical compatibility and breakthrough time. They must satisfy standards like EN 374.To Prevent Skin Irritation (H315) and Harmful Dermal Contact (H312). Thicker gloves generally offer better protection.[5] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected.[5]
Body A fully buttoned, long-sleeved laboratory coat. Chemical-resistant apron for large quantities or splash-prone procedures.Standard laboratory practice.To Protect Against Skin Contact. This provides a removable barrier to protect skin and personal clothing from accidental spills and contamination.[6]
Respiratory Required when engineering controls (fume hood) are not available or insufficient, or when handling large quantities of powder that may become airborne.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]To Prevent Inhalation (H332) and Respiratory Irritation (H335). A surgical mask offers little to no protection from chemical dusts.[5] An N95 or higher-rated respirator is necessary to filter fine particles.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow minimizes the risk of exposure during handling and use. Always work within a certified chemical fume hood when handling the solid form or preparing solutions to mitigate inhalation risks.[7]

Preparation and Donning PPE
  • Inspect Your Gear: Before starting, visually inspect all PPE for defects such as cracks, holes, or degradation. Discard and replace any compromised items.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • First Layer: Don your lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if needed): If the risk assessment calls for a respirator, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your chemical safety goggles. If required, place a face shield over the goggles.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a complete seal.[5]

Safe Handling Protocols
  • Engineering Controls: All weighing and solution preparation activities should be conducted inside a chemical fume hood to control dust and vapors.[6][7]

  • Avoid Dust Formation: Handle the solid chemical carefully to avoid generating airborne dust.

  • Contamination Prevention: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the chemical, even if gloves were worn.[3]

  • Work Area: Ensure that eyewash stations and safety showers are unobstructed and close to your workstation.[1][3]

Doffing PPE and Decontamination

The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence to minimize risk.

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Remove your lab coat by rolling it inside-out, ensuring any contaminants are contained within. Place it in a designated receptacle for laboratory laundry.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps.

  • Respirator (if used): Remove your respirator last.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Below is a visual representation of the core PPE donning and doffing workflow.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Goggles / Face Shield don1->don2 don3 3. Gloves (over cuffs) don2->don3 doff1 1. Gloves doff2 2. Lab Coat (inside out) doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 Wash2 Wash Hands Thoroughly doff3->Wash2 After Work Wash1 Wash Hands Start Start->don1 Before Work

Caption: PPE Donning and Doffing Workflow.

Disposal and Emergency Plans

Waste Disposal

Contaminated waste, including used gloves, weigh boats, and paper towels, must be treated as hazardous waste.

  • Segregation: Collect all solid waste contaminated with 1,3-Benzodithiole-2-thione in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Container Integrity: Do not overfill waste containers. Ensure they are kept closed when not in use.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[2][3] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Accidental Exposure and Spills

Immediate and correct action is vital in an emergency.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately.[8] Wash the affected skin area with plenty of soap and water.[3] Get medical advice if skin irritation persists.[1]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][3] If they feel unwell, call a poison center or doctor.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[9] Seek immediate medical attention.

  • Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for hazardous waste disposal.[8][9] Clean the spill area thoroughly.

  • Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.

By integrating these principles and procedures into your daily laboratory work, you build a robust safety culture that protects both the researcher and the research.

References

  • 1,3-Benzodithiole-2-thione PubChem Entry , National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs , National Institute for Occupational Safety and Health (NIOSH). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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